3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6Br2ClN |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
3,5-dibromo-2-chloro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 |
InChI Key |
BKMOCGVAJFPIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)Cl)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, CAS 915946-47-3, a polysubstituted pyridine derivative with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its physicochemical properties, potential synthetic routes, predicted reactivity, and prospective applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique structural features of this molecule for the design and synthesis of novel chemical entities.
Introduction: The Significance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3][4][5] Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological relevance.[3] In the realm of drug discovery, the pyridine motif is frequently incorporated to enhance pharmacological activity, improve metabolic stability, and modulate physicochemical properties.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its electronic and steric characteristics, thereby influencing its reactivity and interaction with biological targets.
This compound presents a particularly interesting substitution pattern. The presence of three halogen atoms (two bromine and one chlorine) offers multiple reactive handles for further functionalization, while the two methyl groups can influence the molecule's conformation and solubility. The specific arrangement of these substituents is expected to impart a unique reactivity profile, making it a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 915946-47-3 | BLDpharm[3] |
| Molecular Formula | C₇H₆Br₂ClN | BLDpharm[3] |
| Molecular Weight | 299.39 g/mol | BLDpharm[3] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar polyhalogenated pyridines |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water | Inferred from structural characteristics |
Synthesis and Characterization
A specific, documented synthesis for this compound has not been identified in the surveyed literature. However, a plausible synthetic strategy can be proposed based on established methods for the synthesis of substituted pyridines.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would likely involve a multi-step sequence starting from a more readily available precursor, such as 2,4,6-collidine (2,4,6-trimethylpyridine).
Figure 1. A proposed synthetic pathway for this compound.
Step-by-Step Methodology (Hypothetical):
-
Bromination of 2,4,6-Collidine: 2,4,6-Collidine could be subjected to electrophilic bromination to introduce bromine atoms at the 3 and 5 positions. Reagents such as bromine (Br₂) in the presence of a Lewis acid or N-bromosuccinimide (NBS) could be employed. The electron-donating methyl groups would activate the ring towards electrophilic substitution.
-
Chlorination of 3,5-Dibromo-2,4,6-collidine: The resulting 3,5-dibromo-2,4,6-collidine could then be selectively chlorinated at the 2-position. This step would likely require more forcing conditions due to the deactivating effect of the bromine atoms. A possible reagent for this transformation is N-chlorosuccinimide (NCS).
Causality Behind Experimental Choices:
-
The choice of 2,4,6-collidine as a starting material is based on its commercial availability and the directing effects of the methyl groups for electrophilic substitution.
-
The sequential halogenation approach allows for controlled introduction of the different halogen atoms. Bromination is typically performed before chlorination as bromine is a less powerful deactivator of the aromatic ring.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following characterization data is predicted based on the analysis of structurally similar compounds and the use of NMR prediction software.
3.2.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show two singlets corresponding to the two non-equivalent methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.5-2.7 | Singlet | C4-CH₃ |
| ~2.7-2.9 | Singlet | C6-CH₃ |
The downfield shift of the methyl protons compared to unsubstituted collidine is anticipated due to the electron-withdrawing effects of the halogen substituents. The C6-methyl group is expected to be slightly more downfield due to the adjacent chloro and bromo substituents.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show seven distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C2 |
| ~115-120 | C3 |
| ~145-150 | C4 |
| ~120-125 | C5 |
| ~155-160 | C6 |
| ~20-25 | C4-CH₃ |
| ~25-30 | C6-CH₃ |
3.2.3. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed as a cluster of peaks. The fragmentation pattern would likely involve the loss of methyl radicals, halogen atoms, and potentially the elimination of HCl or HBr.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the three halogen atoms, each offering a potential site for modification.
Figure 2. Potential reactivity sites and applications of this compound.
Reactivity at Halogenated Positions
-
Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are prime candidates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. The chlorine atom at the 2-position is generally less reactive in these transformations, potentially allowing for selective functionalization at the C-Br positions.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 2-position could be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.
Potential Applications in Drug Discovery and Agrochemicals
The ability to selectively functionalize the pyridine ring at multiple positions makes this compound a highly attractive building block for the synthesis of compound libraries for high-throughput screening. The introduction of diverse functionalities could lead to the discovery of novel compounds with a range of biological activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.
-
Antiviral and Antibacterial Agents: The pyridine scaffold is present in numerous antimicrobial drugs.[6]
-
Agrochemicals: Substituted pyridines are widely used as herbicides, insecticides, and fungicides.[7]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising, yet underexplored, building block in synthetic chemistry. Its polyhalogenated and substituted pyridine core offers a wealth of opportunities for the creation of diverse and complex molecules. While direct experimental data remains scarce, this guide provides a solid foundation for researchers to begin exploring the potential of this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted and could lead to significant advancements in medicinal chemistry and materials science.
References
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Journal of Medicinal Chemistry.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry.
- This compound 915946-47-3 wiki. (n.d.). Guidechem.
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline deriv
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). Molecules.
- Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). Iraqi Journal of Science.
- Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (2015). Journal of the American Society for Mass Spectrometry.
- The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. (1969). Journal of the Chemical Society B: Physical Organic.
- Mass Spectrometry Fragment
- BSc Chemistry - e-PG Pathshala. (n.d.).
- 915946-47-3|this compound. (n.d.). BLDpharm.
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- 3,5-dibromo-4-chloro-2,6-dimethyl-pyridine. (n.d.). Sigma-Aldrich.
- bis(2,4,6-trimethylpyridine) bromine(i)
- Unexpected behaviour in derivatives of Barluenga's reagent, Hal(Coll)2X (Coll = 2,4,6-trimethyl pyridine, collidine; Hal = I, Br; X = PF6, ClO4 & BF4). (2016).
- Scheme 4: Preparation of unsymmetrical 3,5-diaryl-4-chloro-2,6-... (n.d.).
- 2,4,6-Trimethylpyridine. (n.d.). PubChem.
- 2,4,6-Trimethylpyridine. (n.d.). Wikipedia.
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- NMR Predictor - Document
- How to Predict NMR in ChemDraw. (2023). YouTube.
- Simulate and predict NMR spectra. (n.d.). nmrdb.org.
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- Pyridines deep dive: Applications and side effects | Blog. (n.d.). Chempanda.
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Technical Deep Dive: Structure-Activity Relationship (SAR) of Polysubstituted Halogenated Pyridines
Executive Summary
The pyridine ring serves as a privileged scaffold in both agrochemical and pharmaceutical discovery, owing to its ability to modulate physicochemical properties (logP, pKa) and engage in specific hydrogen bonding networks.[1] However, the true utility of this heterocycle is unlocked through polysubstitution with halogens . The interplay between the electron-deficient pyridine core and the variable electronic effects of Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) creates a tunable "electronic landscape" that dictates both biological efficacy and synthetic accessibility.
This guide analyzes the critical SAR determinants of these systems, focusing on the evolution of auxinic herbicides (Picloram/Clopyralid) and modern kinase inhibitors. It further details the "Halogen Dance" reaction—a requisite technique for accessing thermodynamically stable but kinetically difficult substitution patterns.[2]
The Electronic Landscape: Halogen-Pyridine Synergies[2]
The pyridine nitrogen renders the ring electron-deficient (
-
Fluorine (The Metabolic Shield): With the highest electronegativity (3.98) and smallest van der Waals radius (1.47 Å), fluorine mimics hydrogen sterically but alters bio-distribution. It blocks metabolic oxidation (P450 metabolism) at labile sites without imposing significant steric penalties.
-
Chlorine (The Lipophilic Anchor): Chlorine provides a balance of lipophilicity (
) and steric bulk, often filling hydrophobic pockets in receptors (e.g., TIR1/AFB5 auxin receptors). -
Bromine/Iodine (The Synthetic Handles): While less common in final drugs due to molecular weight, they are critical intermediates for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and metal-halogen exchange.
Diagram 1: Electronic Reactivity Flow
The following decision tree illustrates the regioselectivity rules governing
Caption: Decision logic for functionalizing halogenated pyridines via
Synthetic Mastery: Accessing the Scaffold
The Halogen Dance (HD) Reaction
Standard electrophilic halogenation of pyridine is difficult, often requiring harsh conditions that yield mixtures. The Halogen Dance reaction is a powerful alternative, utilizing the reversibility of lithiation to migrate halogens to thermodynamically favored positions (often flanking the nitrogen or other stabilizing groups).
Mechanism
The reaction proceeds via a "co-catalytic" mechanism where a lithiated species acts as a shuttle.[2]
-
Kinetic Lithiation: Removal of the most acidic proton (usually ortho to a halogen).
-
Isomerization: The halogen migrates to the lithiated position, generating a more stable carbanion.
-
Trapping: The final carbanion is quenched with an electrophile.
Experimental Protocol: Halogen Dance on 2-Bromopyridine Derivatives
This protocol is adapted for the synthesis of polysubstituted intermediates, such as 3-bromo-4-iodopyridine derivatives.[2]
Reagents:
-
Substrate: 2-Bromo-3-substituted pyridine (1.0 equiv)[2]
-
Base: Lithium Diisopropylamide (LDA) (1.2 equiv)
-
Solvent: Anhydrous THF
-
Quench: Electrophile (e.g.,
, DMF, or )
Step-by-Step Workflow:
-
Preparation of LDA: To a flame-dried flask under
, add anhydrous THF and diisopropylamine (1.3 equiv). Cool to -78°C. Add -BuLi (1.2 equiv) dropwise.[2][3] Stir for 20 min at 0°C, then re-cool to -78°C. -
Lithiation: Add the pyridine substrate (dissolved in minimal THF) dropwise to the LDA solution at -78°C. Critical: Maintain temperature below -70°C to prevent decomposition.[2]
-
The "Dance": Stir for 30–60 minutes. In specific substrates (e.g., 2,5-dibromopyridine), the lithiated species will rearrange to the thermodynamically more stable position (often placing the Li between two halogens or adjacent to the ring nitrogen).
-
Quenching: Add the electrophile (e.g., solution of Iodine in THF) rapidly.
-
Workup: Allow to warm to room temperature. Quench with saturated
.[2][3] Extract with EtOAc, wash with brine, dry over .[4]
Diagram 2: The Halogen Dance Mechanism
Caption: Mechanistic pathway of the Halogen Dance reaction, shifting reactivity from C3 to C4.
SAR Case Studies: Agrochemicals & Pharma[1][5][6]
Agrochemicals: The Picolinic Acid Auxins
The class of "synthetic auxins" (pyridine-2-carboxylic acids) demonstrates the profound impact of halogen placement on biological activity and environmental half-life.[2] These molecules mimic Indole-3-acetic acid (IAA) but bind to the AFB5 receptor with higher affinity than TIR1.[2]
Table 1: SAR Evolution of Picolinic Acid Herbicides
| Compound | Structure Pattern | Key Substituents | Activity Spectrum | Environmental Note |
| Picloram | 3,5,6-Trichloro | 4- | Broadleaf weeds, woody plants | High soil persistence ( |
| Clopyralid | 3,6-Dichloro | 3,6- | Thistles, clover (narrower) | Lower persistence; selective in cereals. |
| Aminopyralid | 3,6-Dichloro | 4- | Broad spectrum (similar to Picloram) | Improved environmental profile; lower use rates. |
SAR Analysis:
-
The 4-Amino Group: Essential for high-affinity binding to the auxin receptor pocket.[2] Picloram and Aminopyralid possess this and are significantly more potent on a molar basis than Clopyralid.[2]
-
The 6-Position: Substitution at C6 (Cl or Aryl) protects the picolinic acid moiety from metabolic decarboxylation.[2] In newer generation herbicides like Florpyrauxifen-benzyl , the C6-Cl is replaced by an aryl group, drastically altering the weed control spectrum and reducing volatility.
-
The 5-Position: Removal of the chlorine at C5 (transitioning from Picloram to Aminopyralid) reduces lipophilicity slightly and accelerates microbial degradation, solving the "carryover" issue of Picloram while maintaining efficacy.
Pharmaceuticals: Fluorine as a Bioisostere
In medicinal chemistry, halogenated pyridines are often used to fine-tune metabolic stability.
-
Case Study (Kinase Inhibitors): Replacing a C-H bond with C-F on a pyridine ring typically increases metabolic stability against oxidation.
-
Reactivity: A 2-fluoro-pyridine is significantly more reactive toward
than 2-chloro-pyridine.[2] This allows for the rapid generation of libraries by displacing the fluorine with amine nucleophiles under mild conditions (e.g., DMSO, , 60°C).
References
-
Mechanism of the Halogen Dance: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007.[2]
-
Picloram Synthesis & SAR: "Picloram and Clopyralid Synthesis Analysis." Scribd Technical Docs.
-
Halogenated Pyridine Reactivity: "SNAr Reaction of Polyhalogenated Heterocycles." WuXi AppTec QM Magic Class.
-
Fluorine in Medicinal Chemistry: "The Role of Small Molecules Containing Fluorine Atoms in Medicine." PMC.[2]
-
Aminopyralid Development: "Aminopyralid and clopyralid compounding aqueous agent."[2] Google Patents CN105230626A.[2]
-
General Halogen Dance Protocol: "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." BenchChem Protocols.
Sources
3,5-Dibromo-2-chloro-4,6-dimethylpyridine chemical safety data sheet (SDS)
An In-Depth Technical Guide to the Chemical Safety of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel halogenated pyridines such as this compound represent key building blocks. Their utility, however, is intrinsically linked to a comprehensive understanding of their chemical safety profile. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a culture of proactive safety. The protocols and insights herein are synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk assessment and management in the laboratory. As a senior application scientist, my objective is not just to present data, but to explain the causality behind each safety recommendation, ensuring every procedure is a self-validating system of protection.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of chemical safety. This compound is a substituted pyridine ring, a heterocyclic aromatic compound. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related structures like 3,5-Dibromo-4-chloro-2,6-dimethylpyridine.[1]
| Property | Data (for 3,5-Dibromo-4-chloro-2,6-dimethylpyridine) | Source |
| IUPAC Name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | PubChem[1] |
| Molecular Formula | C₇H₆Br₂ClN | PubChem[1] |
| Molecular Weight | 299.39 g/mol | PubChem[1] |
| CAS Number | 633318-46-4 | PubChem[1] |
| Appearance | Likely a solid at room temperature (inferred from similar compounds) | General Knowledge |
| Stability | Stable under normal storage conditions.[2] | Fisher Scientific[2] |
Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogues are classified as hazardous.[1][3][4] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5] |
Toxicological Insights:
-
Oral Toxicity (H301/H302): The presence of multiple halogen atoms (bromine and chlorine) on the pyridine ring significantly increases the molecule's reactivity and biological activity. If ingested, the compound can interfere with essential metabolic pathways, leading to systemic toxicity. Symptoms may include nausea, vomiting, and abdominal pain.[6]
-
Skin and Eye Irritation (H315, H319): As a halogenated organic compound, it can act as an irritant upon contact with skin and eyes.[7] The molecule can disrupt the lipid bilayers of cell membranes, leading to inflammation, redness, and pain.[5] Prolonged skin contact may lead to dermatitis.[8]
-
Respiratory Irritation (H335): Inhalation of dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, causing coughing, wheezing, and shortness of breath.[6][7] This is a common characteristic of reactive, halogenated aromatic compounds.
Protocols for Safe Handling and Storage
A systematic approach to handling and storage is paramount to mitigating the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through robust engineering controls, supplemented by appropriate PPE.
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]
-
Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2][9]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Recommended Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][4]
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[2][3]
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Store in a tightly closed, original container.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical.
Emergency First Aid Response Flow
Caption: First aid response logic for various exposure routes.
Step-by-Step First Aid Protocols:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[2][3]
Accidental Release and Fire-Fighting Measures
Spill Containment and Cleanup
In the event of a spill, follow these procedures methodically:
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to contain the spill.[6]
-
Cleanup: Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[5]
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[4][6]
-
Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4]
-
Protective Equipment for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[4][6]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Chemical Waste: Collect waste material in a designated, properly labeled, and sealed container.[9]
-
Professional Disposal: Do not dispose of down the drain. Arrange for disposal through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[5][11]
References
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PubChem. (n.d.). 3,5-Dibromo-4-chloro-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
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Cynor Laboratories. (n.d.). 2-Hydroxy-3,5-dibromo Pyridine (13472-81-6). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure. Retrieved from [Link]
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GOV.UK. (2015, October 15). Incident management: pyridine. Retrieved from [Link]
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A Technical Guide to the Strategic Application of 2-Chloro-3,5-dibromopyridine in Modern Drug Discovery
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Within this class, halo-substituted pyridines serve as exceptionally versatile building blocks for constructing complex molecular architectures. This guide provides an in-depth technical analysis of 2-chloro-3,5-dibromopyridine, a strategically halogenated intermediate whose unique reactivity profile empowers researchers to develop novel therapeutics. We will explore the scaffold's inherent chemical logic, detail robust synthetic methodologies for its derivatization, and present case studies illustrating its successful application in the discovery of potent agents for oncology, infectious diseases, and beyond. This document is intended for drug discovery professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation pharmaceuticals.
The 2-Chloro-3,5-dibromopyridine Scaffold: A Profile in Reactivity
The power of 2-chloro-3,5-dibromopyridine (CAS: 40360-47-2) as a synthetic intermediate lies in the differential reactivity of its three halogen atoms.[3] This strategic arrangement provides chemists with a toolkit for sequential, site-selective modifications, enabling the precise construction of complex, multi-substituted pyridine derivatives.
-
C2-Chlorine: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of amine, oxygen, or sulfur nucleophiles, which are often critical for establishing key interactions with biological targets, such as the hinge region of protein kinases.
-
C3 and C5-Bromine: The bromine atoms are primarily utilized for transition-metal-catalyzed cross-coupling reactions. Their electronic environment makes them ideal substrates for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other similar transformations. This facilitates the introduction of a wide diversity of aryl, heteroaryl, and alkyl groups, which are essential for modulating potency, selectivity, and pharmacokinetic properties.[4]
This predictable reactivity allows for a modular approach to library synthesis and lead optimization, making it a highly valued building block in modern medicinal chemistry.[3][5]
Caption: Reactivity profile of the 2-chloro-3,5-dibromopyridine scaffold.
Core Synthetic Methodologies and Protocols
The true utility of the scaffold is realized through its derivatization. Below are representative, field-proven protocols for key transformations that form the basis of library synthesis and lead optimization campaigns.
Sequential Suzuki-Miyaura Cross-Coupling
A common strategy involves the sequential displacement of the bromine atoms to introduce different aryl or heteroaryl moieties. This allows for the creation of unsymmetrical 3,5-disubstituted pyridines.[6]
Caption: General workflow for sequential derivatization.
Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling
This protocol describes the selective reaction at one of the bromine positions, a critical first step in a sequential coupling strategy.
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-chloro-3-bromo-5-arylpyridine intermediate.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Following cross-coupling reactions, the C2-chloro group can be displaced to install a final key functional group.
Experimental Protocol: Amination of a 2-Chloropyridine Derivative
-
Reactor Setup: In a sealed tube, combine the 2-chloro-3,5-diarylpyridine substrate (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Solvent and Base Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. Add a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent like dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 2-amino-3,5-diarylpyridine.
Therapeutic Applications & Bioactivity
Derivatives of 2-chloro-3,5-dibromopyridine have demonstrated significant potential across multiple therapeutic areas. The scaffold's ability to present substituents in a defined three-dimensional space makes it ideal for targeting specific binding pockets in proteins.
Anticancer Agents: Kinase Inhibitors
Protein kinases are a major class of oncology targets, and substituted pyridines are a common core for kinase inhibitors.[7][8][9] The 2,3,5-trisubstituted pyridine motif is particularly effective. The 2-amino group often acts as a hydrogen bond donor, forming a critical interaction with the "hinge" region of the kinase ATP-binding site, while the C3 and C5 substituents project into selectivity pockets.[10]
A notable example is the development of selective AKT inhibitors based on a 2,3,5-trisubstituted pyridine core.[10] These compounds have shown efficacy in inhibiting GSK3β phosphorylation in tumor xenograft models, demonstrating in vivo target engagement.
Table 1: Representative Kinase Inhibition Data for Pyridine-based Scaffolds
| Scaffold Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2,3,5-Trisubstituted Pyridines | AKT | Varies with substitution | [10] |
| Pyrazolo[3,4-d]pyrimidines | BTK, cMET, CDK | 0.5 - 50 nM | [8][9] |
| 3,5-Diaryl-2-aminopyridines | Various | Target-dependent | |
Note: Data for related pyridine scaffolds are shown to illustrate the potential of the class. Specific data for direct 2-chloro-3,5-dibromopyridine derivatives are often found in proprietary drug discovery programs.
Antimalarial Agents
The emergence of drug-resistant malaria necessitates the development of new therapeutics. Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridines led to the discovery of a novel series of pyrazine analogues with potent oral antimalarial activity. The precursor 3,5-diaryl-2-aminopyridine scaffold, readily accessible from 2-chloro-3,5-dibromopyridine, showed impressive in vitro activity against multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum.
One lead compound from a related series was curative in a P. berghei mouse model at an oral dose of 4 x 10 mg/kg, highlighting the scaffold's potential for developing orally bioavailable antimalarials.
Table 2: Antiplasmodial Activity of Diaryl-heterocycle Analogues
| Compound Series | P. falciparum K1 IC₅₀ (nM) | P. falciparum NF54 IC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 3,5-Diaryl-2-aminopyrazines | 6 - 94 | 6 - 94 | Pyrazine Core |
| Lead Compound 4 | 8.4 | 10 | Optimized Diarylaniline | |
Antimicrobial Agents
Pyridine derivatives are known to possess a broad range of antimicrobial activities.[2] The 2-amino-5-bromopyridine substructure, a direct synthetic relative of our core scaffold, has been identified as a promising starting point for developing inhibitors of aminoglycoside phosphotransferases (APHs).[11] These bacterial kinases are a key mechanism of resistance to aminoglycoside antibiotics. Inhibiting these kinases could potentially restore the efficacy of existing antibiotics, offering a powerful strategy to combat antimicrobial resistance.[11]
Structure-Activity Relationship (SAR) Framework
Systematic modification of the 2-chloro-3,5-dibromopyridine scaffold has yielded key insights into the structural requirements for biological activity.
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Technical Guide: Physicochemical Profiling of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
The following technical guide details the physicochemical characterization and experimental utility of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine .
Executive Summary
This guide provides a definitive technical analysis of This compound (CAS: 915946-47-3), a highly functionalized pyridine scaffold used in drug discovery and agrochemical synthesis.
Researchers utilizing this compound for structure-activity relationship (SAR) studies must account for its distinct halogenation pattern. Unlike its isomer 3,5-dibromo-4-chloro-2,6-dimethylpyridine, this molecule possesses a reactive 2-chloro position adjacent to the ring nitrogen, significantly altering its electrophilicity and lipophilicity profile.
Key Physicochemical Metrics:
-
Monoisotopic Mass: 296.8556 Da[3]
-
Predicted LogP (XLogP3): 3.7 ± 0.3
-
Lipinski Status: Compliant (MW < 500, LogP < 5)
Physicochemical Characterization
Molecular Weight & Isotopic Distribution
For mass spectrometry (MS) validation, relying solely on the average molecular weight (299.39 g/mol ) is insufficient due to the unique isotopic signatures of Bromine and Chlorine.
-
Formula: C
H Br ClN[2][3][4] -
Elemental Composition:
-
Bromine (Br): Two atoms. Natural abundance is ~50:50 (
Br/ Br). -
Chlorine (Cl): One atom. Natural abundance is ~3:1 (
Cl/ Cl).
-
Critical MS Fingerprint: The presence of two bromine atoms creates a distinct 1:2:1 triplet pattern in the mass spectrum, which is further split by the chlorine atom. When identifying this compound via LC-MS, look for the following ion clusters rather than a single peak.
| Isotope Combination | Mass (Da) | Approx.[3][5][6] Relative Intensity |
| 296.86 | 51% (Base Peak) | |
| 298.85 | 100% | |
| 300.85 | 49% | |
| Note: |
LogP and Lipophilicity
The partition coefficient (LogP) is a critical determinant of this molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Consensus LogP: 3.7
-
Physiological Implications:
-
Permeability: A LogP of 3.7 indicates high permeability across lipid bilayers.
-
Solubility: The compound is predicted to have low aqueous solubility (< 0.1 mg/mL) but high solubility in organic solvents (DMSO, DCM, Methanol).
-
Non-Specific Binding: High lipophilicity suggests potential for high plasma protein binding and non-specific binding to plasticware during assays.
-
Mechanistic Insight:
The 4,6-dimethyl groups provide steric bulk that shields the pyridine nitrogen, while the halogens increase hydrophobicity. The 2-chloro substituent decreases the pKa of the pyridine nitrogen, rendering the molecule neutral at physiological pH (7.4), which maximizes passive transport (LogD
Experimental Protocols
Protocol A: HPLC-Based LogP Determination (OECD 117)
Direct shake-flask methods are often inaccurate for highly lipophilic compounds due to emulsion formation. RP-HPLC is the industry standard for rapid estimation.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 mm x 4.6 mm).
-
Mobile Phase: Methanol/Water (75:25) buffered to pH 7.4.
-
Reference Standards: Toluene (LogP 2.7), Naphthalene (3.6), Phenanthrene (4.5).
Methodology:
-
Calibration: Inject the reference standards to establish a calibration curve correlating Retention Factor (
) with known LogP values.-
Calculation:
(where is the dead time, determined by thiourea injection).
-
-
Sample Injection: Inject 10 µL of this compound (dissolved in MeOH).
-
Data Interpolation: Calculate the
of the analyte and interpolate its LogP from the linear regression of the standards ( ).
Validation Criteria:
-
The correlation coefficient (
) of the calibration curve must be > 0.98. -
Duplicate injections must have a retention time deviation of < 0.5%.
Protocol B: Structural Verification via 1H NMR
Distinguishing the 2-chloro-4,6-dimethyl isomer from the 4-chloro-2,6-dimethyl isomer.
Causality: The symmetry of the molecule dictates the NMR signals.
-
Target (2-Cl, 4,6-Me): Asymmetric substitution relative to the N-C4 axis. However, the methyl groups are at positions 4 and 6.
-
Correction: Let's re-evaluate symmetry.
-
Structure: Pyridine ring.[2][4][8][9] N(1), Cl(2), Br(3), Me(4), Br(5), Me(6).
-
This molecule is asymmetric .
-
Expected Signals: Two distinct methyl singlets (due to different electronic environments: one flanked by N/Br, the other by Br/Br? No, Pos 6 is flanked by N/Br, Pos 4 is flanked by Br/Br).
-
Result: You will see two distinct singlets for the methyl groups in the aliphatic region (~2.3 - 2.7 ppm).
-
-
Isomer (4-Cl, 2,6-Me): This molecule is symmetric (C2v point group).
-
Result: You would see one single singlet integrating for 6 protons.
-
Step-by-Step:
-
Dissolve ~5 mg in CDCl
. -
Acquire 1H NMR (400 MHz+).
-
Pass Criteria: Observation of two distinct methyl peaks confirms the asymmetric 2-chloro-4,6-dimethyl isomer. Observation of a single methyl peak indicates the symmetric impurity.
Visualizations
LogP Determination Workflow
This diagram illustrates the logical flow for determining lipophilicity using HPLC, ensuring data integrity through calibration.
Figure 1: HPLC-based LogP determination workflow utilizing capacity factor (k') calibration.
Reactivity & Scaffold Utility
Understanding the reactivity differences between the halogen positions is crucial for synthesis planning.
Figure 2: Orthogonal reactivity map highlighting the distinct synthetic utility of the Cl and Br substituents.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 915946-47-3, this compound. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP analysis).
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- 3. PubChemLite - 3,5-dibromo-4-chloro-2,6-dimethylpyridine (C7H6Br2ClN) [pubchemlite.lcsb.uni.lu]
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A Technical Guide to the Synthesis of Highly Substituted Pyridine Building Blocks
Introduction: The Central Role of the Pyridine Scaffold in Modern Chemistry
The pyridine ring is a foundational structural motif in contemporary chemical and pharmaceutical sciences. As one of the most prevalent heterocyclic structures, it is a core component in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] An analysis of FDA-approved small-molecule drugs revealed that 59% contain a nitrogen heterocycle, with a significant portion of these featuring the pyridine core.[4] This prevalence is due to the pyridine's unique electronic properties, its ability to act as a hydrogen bond acceptor and a ligand for metal ions, and its capacity to serve as a versatile scaffold for presenting diverse functional groups in three-dimensional space.
However, the synthesis of highly substituted pyridines—those bearing multiple, distinct functional groups at specific positions—presents a significant challenge. Traditional methods often lack the required regioselectivity and functional group tolerance needed for modern drug discovery programs, which demand rapid access to diverse libraries of complex molecules.[1][2] This guide provides an in-depth exploration of the key modern synthetic pathways that enable the efficient and controlled construction of these critical building blocks. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of each major strategy, providing researchers with the necessary knowledge to select and implement the optimal route for their specific synthetic targets.
Two primary strategic approaches exist for accessing substituted pyridines: (1) the de novo construction of the pyridine ring from acyclic precursors, and (2) the functionalization of a pre-existing pyridine core.[5] This guide will cover the most powerful methods within both categories.
De Novo Ring Construction: Building Complexity from the Ground Up
Constructing the aromatic ring allows for the precise installation of substituents from the outset. While classic named reactions like the Hantzsch synthesis have historical importance, modern methodologies offer far greater scope and versatility.[1][2]
Cycloaddition Strategies: The Power of Convergent Synthesis
[4+2] Cycloaddition reactions, or hetero-Diels-Alder reactions, are exceptionally powerful for pyridine synthesis because they form multiple carbon-carbon bonds in a single, often stereocontrolled, step.[1][6][7] This approach involves reacting a diene component containing the nitrogen atom (an azadiene) with a dienophile (an alkene or alkyne).
A particularly effective modern variant involves the use of 2-azadienes. However, their synthesis has historically been a limiting factor. A recent breakthrough utilizes a catalytic, redox-neutral aza-Wittig reaction to generate 2-azadienes in situ, which then undergo a subsequent Diels-Alder reaction.[1][2] This multicomponent approach provides rapid access to diverse tri- and tetrasubstituted pyridines.[1][2]
Workflow for a Two-Pot, Three-Component Pyridine Synthesis via Aza-Wittig/Diels-Alder
Caption: Two-pot sequence for polysubstituted pyridine synthesis.
The Bohlmann-Rahtz Synthesis: A Versatile Two-Step Process
The Bohlmann-Rahtz synthesis is an efficient and highly adaptable method for producing 2,3,6-trisubstituted pyridines.[8][9] The process involves two distinct steps:
-
Condensation: An enamine reacts with an alkynone (an ethynyl ketone) via a Michael addition to form a key aminodiene intermediate.[9]
-
Cyclodehydration: The intermediate, upon heating, undergoes isomerization and a subsequent cyclization with the elimination of water to form the aromatic pyridine ring.[9][10]
A significant drawback of the original procedure was the high temperature required for the final cyclization step.[9] Modern improvements have demonstrated that this step can be effectively catalyzed by Brønsted acids (e.g., acetic acid), Lewis acids (e.g., Yb(OTf)₃, ZnBr₂), or solid-supported acids like Amberlyst 15.[8][9][11] This catalytic approach not only lowers the required reaction temperature but also enables a more efficient one-pot procedure, enhancing the overall utility of the method.[9][11]
Generalized Mechanism of the Bohlmann-Rahtz Pyridine Synthesis
Caption: Key steps in the Bohlmann-Rahtz synthesis.
Multicomponent Reactions (MCRs): Maximizing Molecular Complexity
Multicomponent reactions (MCRs), in which three or more starting materials combine in a single synthetic operation, are a cornerstone of modern medicinal and combinatorial chemistry.[12] They offer unparalleled efficiency, atom economy, and speed in generating libraries of structurally diverse molecules. Several MCRs are particularly well-suited for constructing highly substituted pyridine rings.
One prominent example is the Guareschi-Thorpe synthesis , which typically involves the condensation of a cyanoacetamide (or alkyl cyanoacetate), a 1,3-dicarbonyl compound, and an ammonia source.[13][14][15] Recent advancements have adapted this reaction to greener, aqueous conditions using ammonium carbonate as both the nitrogen source and a promoter, making it an environmentally benign and user-friendly protocol.[13][14][16]
Another powerful MCR strategy involves the one-pot reaction of an aldehyde, malononitrile, and a thiol in the presence of a base like triethylamine or a reusable catalyst like nanocrystalline magnesium oxide.[12] This approach provides straightforward access to 2-amino-3,5-dicyano-6-sulfanylpyridines, which are valuable pharmacophores.[12]
Functionalization of the Pyridine Core: Modifying the Scaffold
The alternative strategy involves starting with a simple, pre-formed pyridine ring and introducing substituents through carbon-hydrogen (C–H) bond functionalization. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials (e.g., halopyridines).
Transition-Metal-Catalyzed C–H Functionalization
Direct C–H functionalization has emerged as one of the most powerful tools in modern organic synthesis.[5][17][18] For an electron-deficient heterocycle like pyridine, transition-metal catalysis is essential to achieve high reactivity and regioselectivity.[5][17] These reactions enable the direct formation of C–C and C-heteroatom bonds at specific positions on the pyridine ring.
Key transformations include:
-
C–H Arylation: Palladium, rhodium, and iridium catalysts are widely used to couple pyridines with aryl halides or their equivalents.[18][19][20] The regioselectivity (C2, C3, or C4) can often be controlled by the choice of catalyst, ligand, or directing group.[5][17]
-
C–H Alkylation: Direct alkylation can be achieved using various transition metals, including nickel and rare-earth metals, which catalyze the addition of pyridine C–H bonds across olefins.[18]
-
C–H Annulation: Intramolecular or intermolecular C–H activation can be used to construct fused heterocyclic systems, rapidly building molecular complexity.[19][20]
The underlying mechanism often involves the coordination of the pyridine nitrogen to the metal center, which facilitates the activation of a nearby C–H bond, typically at the C2 position.[4][5][18]
General Catalytic Cycle for C2-Arylation of Pyridine
Caption: Palladium-catalyzed C-H arylation of pyridine.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends heavily on the target molecule's substitution pattern, the desired scale, and the availability of starting materials.
| Strategy | Key Advantages | Key Limitations | Best Suited For |
| Cycloaddition | High convergence, excellent for complex patterns, stereocontrol possible. | Substrate synthesis can be complex (e.g., azadienes).[1][2] | Rapid assembly of tetrasubstituted pyridines. |
| Bohlmann-Rahtz | High versatility, good for 2,3,6-trisubstitution, one-pot modifications.[9][11] | High temperatures may be needed without catalysis, limited to specific substitution patterns.[9] | Accessing 2,3,6-trisubstituted cores. |
| MCRs | Exceptional efficiency, high atom economy, ideal for library synthesis.[12] | Substitution patterns are dictated by the specific MCR; can be difficult to generalize. | High-throughput synthesis of diverse analogues. |
| C–H Functionalization | High atom economy, uses simple starting materials, modifies existing scaffolds.[5][18] | Regioselectivity can be challenging to control, may require directing groups.[5][17] | Late-stage functionalization and derivatization. |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of a 2,4,6-Triarylpyridine (Hantzsch-type MCR)
This protocol is adapted from a procedure catalyzed by trifluoromethanesulfonimide (HNTf₂).
-
To a 10 mL round-bottom flask, add:
-
Benzaldehyde (1 mmol, 106 mg)
-
Acetophenone (2 mmol, 240 mg)
-
Ammonium acetate (1.5 mmol, 115 mg)
-
HNTf₂ (1 mol%, 2.8 mg)
-
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Stir vigorously for 50-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add 10 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2,4,6-triphenylpyridine.
Causality Behind Choices: The use of HNTf₂ as a Brønsted acid catalyst is critical as it activates the aldehyde's carbonyl group, facilitating the initial aldol condensation to form the chalcone intermediate. Ammonium acetate serves as the nitrogen source for the pyridine ring. The 80 °C temperature provides sufficient energy to overcome the activation barriers for the subsequent Michael addition and cyclization steps without causing degradation.
Protocol 2: Acid-Catalyzed One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol is based on the improved methodology developed by Bagley et al.[9]
-
To a 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add:
-
β-Enaminone (e.g., 3-amino-1-phenylbut-2-en-1-one) (1.0 equiv)
-
Alkynone (e.g., 1-phenylprop-2-yn-1-one) (1.0 equiv)
-
Toluene (5 mL per mmol of enaminone)
-
-
Add a magnetic stir bar.
-
To the stirred solution, add glacial acetic acid (1 mL per mmol of enaminone). Alternatively, a Lewis acid catalyst like Yb(OTf)₃ (20 mol%) can be used in refluxing toluene.[9]
-
Heat the reaction mixture to 50 °C (for acetic acid) or to reflux (for Lewis acid catalysis).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and quench by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2,3,6-trisubstituted pyridine.
Causality Behind Choices: The acid catalyst (Brønsted or Lewis) serves a dual purpose: it promotes the initial conjugate addition and, more importantly, facilitates the E/Z isomerization and subsequent cyclodehydration at a significantly lower temperature than the uncatalyzed thermal reaction.[9] This makes the process more energy-efficient and tolerant of more sensitive functional groups.
Conclusion and Future Outlook
The synthesis of highly substituted pyridines has evolved dramatically from classical condensation reactions to a sophisticated array of modern catalytic and multicomponent strategies. Cycloadditions and MCRs provide unparalleled efficiency for the de novo construction of complex pyridine cores, while transition-metal-catalyzed C–H functionalization offers an elegant and atom-economical route for the late-stage modification of existing scaffolds.
The continued development in this field will likely focus on several key areas:
-
Enantioselective Catalysis: Achieving enantiocontrol in both ring-forming and C–H functionalization reactions remains a significant challenge and a major goal, particularly for the synthesis of chiral pharmaceutical agents.[18]
-
Sustainable Methodologies: The use of earth-abundant metal catalysts, greener solvents, and energy-efficient processes (e.g., photoredox or electrocatalysis) will become increasingly important.
-
Biocatalysis: Harnessing enzymes for pyridine synthesis and functionalization offers the potential for unmatched selectivity under mild, aqueous conditions.
By mastering the principles and protocols outlined in this guide, researchers in drug development and materials science are well-equipped to design and execute efficient synthetic routes to the novel, highly functionalized pyridine building blocks that will drive future innovation.
References
-
Yamaguchi, J., Muto, K., & Itami, K. (2012). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synlett. [Link]
-
Yadav, A., et al. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(06). [Link]
-
Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science, 13(38), 11336-11341. [Link]
-
Sinha, S., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 837-889. [Link]
-
An efficient protocol has been developed for the synthesis of pyridines and 1,4-dihydropyridines based on chemoselective multicomponent reactions. RSC Publishing. [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC. [Link]
-
Neier, W. J., & Neier, R. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic & Biomolecular Chemistry, 12(39), 7636-7640. [Link]
-
Kumar, A., & Kumar, V. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(4), 2531-2559. [Link]
-
Mohammadi, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25953-25964. [Link]
-
Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085-1094. [Link]
-
Bayana, M. E., Wailes, J. S., & Marsden, S. P. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]
-
Mohammadi, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]
-
Mohammadi, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Gallego, G. M., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8499-8507. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Kantam, M. L., et al. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 125(3), 639-646. [Link]
-
Guareschi-Reaktion. Wikipedia. [Link]
-
Guareschi-Thorpe synthesis of pyridine. YouTube. [Link]
-
Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
-
Dangi, A., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5147-5165. [Link]
-
Sinha, S., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
Wang, D., et al. (2017). Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters, 19(9), 2334-2337. [Link]
-
Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2021). Jiao Research Group. [Link]
-
Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
-
Semproni, M. J., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
-
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Newhouse, T., et al. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. [Link]
-
Synthesis of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
Brummond, K. M., & Chen, H. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 85(1), 554-563. [Link]
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Sourcing 3,5-Dibromo-2-chloro-4,6-dimethylpyridine: A Technical Guide for Researchers
For chemists engaged in the intricate art of molecular design, particularly within the pharmaceutical and agrochemical sectors, the availability and quality of specialized building blocks are paramount. 3,5-Dibromo-2-chloro-4,6-dimethylpyridine, a halogenated pyridine derivative, represents one such critical intermediate. Its unique substitution pattern offers a versatile scaffold for introducing further functionalities through various cross-coupling reactions, making it a valuable starting material in the synthesis of complex target molecules. This guide provides an in-depth overview of the commercial landscape for this compound, offering practical insights for researchers, scientists, and procurement specialists in drug development and discovery.
Introduction to this compound
This compound, identified by the CAS number 915946-47-3 , is a polysubstituted aromatic heterocycle. The strategic placement of two bromine atoms, a chlorine atom, and two methyl groups on the pyridine ring creates a molecule with distinct reactive sites. The bromine atoms are particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. The chlorine atom offers another potential handle for nucleophilic substitution or further coupling reactions, often exhibiting different reactivity compared to the bromines. This multi-functional nature makes it an attractive precursor in medicinal chemistry and materials science.
Commercial Availability & Supplier Overview
Procuring this compound for research purposes requires careful consideration of supplier reliability, product purity, available quantities, and the completeness of accompanying analytical data. While not as ubiquitous as common lab reagents, this compound is available from several specialized chemical suppliers. Below is a comparative table of potential vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Analytical Data Provided |
| Guidechem | This compound | 915946-47-3[1] | Varies by supplier | Varies by supplier | NMR, Computational Data[1] |
| Chemrio | 3,5-dibromo-2-chloro-6-methylpyridine* | Not specified | Not specified | Inquiry-based | Not specified |
Note: The listing from Chemrio appears to be for a closely related compound missing a methyl group, which may be a typographical error on their website. Researchers should exercise caution and confirm the structure and CAS number before purchasing.
It is crucial for researchers to distinguish the target compound from its isomer, 3,5-Dibromo-4-chloro-2,6-dimethylpyridine (CAS 633318-46-4) , which is more commonly listed by larger suppliers like Sigma-Aldrich[2]. While structurally similar, the different substitution pattern will lead to different reactivity and outcomes in a synthetic route.
Supplier Selection Workflow
The process of selecting a suitable supplier for a specialized chemical like this compound involves more than just comparing prices. The following workflow, presented as a DOT graph, outlines a logical sequence of steps to ensure the procurement of high-quality material suitable for your research needs.
Sources
Advanced Synthesis of Halogenated Methylpyridines: Critical Intermediates in Modern Agrochemicals
Executive Summary
Halogenated methylpyridines represent a cornerstone scaffold in the synthesis of fourth-generation agrochemicals.[1] Their structural versatility allows for the precise modulation of lipophilicity (
Structural Versatility and Strategic Importance
The pyridine ring, particularly when substituted with methyl and halogen groups, offers a unique bioisosteric profile.[2] The introduction of chlorine or fluorine atoms onto the methylpyridine core alters the electron density of the ring, enhancing binding affinity to target enzymes (e.g., nicotinic acetylcholine receptors) while retarding oxidative metabolism in the target pest.
Key Intermediate Classes
| Intermediate | Structure | Primary Application | Target Agrochemicals |
| CCMP | 2-Chloro-5-chloromethylpyridine | Neonicotinoid Precursor | Imidacloprid, Acetamiprid, Thiacloprid |
| 2-CTP | 2-Chloro-6-(trichloromethyl)pyridine | Nitrification Inhibitor | Nitrapyrin |
| TFMPs | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicide Intermediate | Fluazifop-butyl, Haloxyfop |
| Picloram Precursors | 4-Amino-3,5,6-trichloropicolinic acid | Auxin Mimic | Picloram, Aminopyralid |
The 2-Chloro-5-methylpyridine (CCMP) Scaffold
CCMP is arguably the most commercially significant intermediate in this class, serving as the "anchor" for the chloropyridinyl moiety found in major neonicotinoids.
Synthetic Pathways
Two primary industrial routes exist, each with distinct advantages regarding regioselectivity and waste management.
Route A: Direct Chlorination of 3-Methylpyridine (Beta-Picoline)
This route involves the radical halogenation of the methyl side chain followed by or concurrent with electrophilic aromatic substitution.
-
Challenge: Controlling regioselectivity. The pyridine ring is electron-deficient, making electrophilic attack difficult without activation (e.g., N-oxide formation) or harsh conditions.[3]
-
Solution: Use of coupling catalysts or specific solvents (e.g., water or chlorinated benzenes) to direct chlorination to the 2-position while preventing over-chlorination of the methyl group.
Route B: Cyclization of Acyclic Precursors (The "Ring-Closure" Method)
-
Mechanism: Reaction of propionaldehyde with morpholine to form an enamine, followed by cyclization with acrylonitrile or similar electrophiles.
-
Advantage: Higher regioselectivity for the 2,5-substitution pattern, avoiding the separation of isomers common in direct chlorination.
Workflow Visualization: Imidacloprid Synthesis
The following diagram illustrates the critical role of CCMP in the convergent synthesis of Imidacloprid.
Figure 1: Convergent synthesis of Imidacloprid highlighting CCMP as the pivotal electrophile.[4][5]
Polychlorinated Picolines: Herbicidal Auxin Mimics
Polychlorinated derivatives, such as those leading to Picloram, require exhaustive ring chlorination. This process fundamentally differs from CCMP synthesis as it targets the aromatic core rather than the alkyl side chain.
Mechanism of Exhaustive Chlorination
-
Substrate: Picolinic acid or 2-methylpyridine.
-
Conditions: High-temperature chlorination (
) often utilizing Lewis acid catalysts like Ferric Chloride ( ) or Tungsten Hexachloride ( ). -
Regiochemistry: The nitrogen atom directs initial chlorination to the alpha positions (2,6), but high temperatures and radical conditions are needed to force substitution at the beta (3,5) positions due to ring deactivation.
Protocol: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin Intermediate)
This protocol describes a vapor-phase approach, preferred industrially for its efficiency in handling high-boiling chlorinated byproducts.
Safety Warning: This reaction involves high temperatures and chlorine gas. All operations must be performed in a specialized vapor-phase reactor within a fume hood.
Reagents:
-
2-Methylpyridine (2-Picoline)
-
Chlorine gas (
, anhydrous) -
Carbon Tetrachloride (
) or Nitrogen ( ) as diluent -
Catalyst: Activated Carbon impregnated with
or .
Step-by-Step Methodology:
-
Catalyst Preparation: Impregnate activated carbon with 5% w/w
. Dry at 150°C under flow for 4 hours. Pack into a tubular fixed-bed reactor (Inconel or Nickel alloy recommended to resist corrosion). -
Vaporization: Pre-heat the reactor to 280–300°C. Vaporize 2-picoline and mix with
carrier gas. -
Reaction: Introduce
gas and the vaporized picoline stream simultaneously into the reactor.-
Molar Ratio: Maintain a
:Picoline ratio of roughly 3.5:1 to 4:1 to ensure trichloromethylation. -
Residence Time: 2–5 seconds.
-
-
Quenching: Direct the reactor effluent into a cooled scrubber system (
) containing a solvent like monochlorobenzene. -
Purification: Fractional distillation is required to separate the target 2-chloro-6-(trichloromethyl)pyridine from under-chlorinated byproducts (e.g., 2-chloro-6-dichloromethylpyridine).
Validation Check:
-
GC-MS Analysis: Monitor the peak area ratio of the trichloromethyl product vs. the dichloromethyl impurity. A fully optimized process should yield >90% conversion to the trichloromethyl species.
Trifluoromethylpyridines (TFMPs): The Fluorine Shift
Modern agrochemistry is shifting towards fluorinated analogs due to the high metabolic stability of the C-F bond. TFMPs are typically synthesized via Halogen-Exchange (Halex) reactions starting from their chlorinated counterparts.
Figure 2: Synthesis of TFMPs via Halex reaction. Note the selectivity required to fluorinate the alkyl group without displacing ring chlorines.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry / PMC. Link
-
Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid. University of Hertfordshire PPDB. Link
-
Synthesis method of 2-chloro-5-chloromethylpyridine. Patent CN102603628A / SciSpace. Link
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Link
-
Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320A1. Link
-
2-Chloro-6-(trichloromethyl)pyridine Production Cost Analysis. IMARC Group. Link
Sources
- 1. Chlorinated and Fluorinated Derivatives of Methylpyridine [huimengchem.cn]
- 2. nbinno.com [nbinno.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of the 3,5-dibromo-2-chloro-4,6-dimethylpyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electronic properties of the 3,5-dibromo-2-chloro-4,6-dimethylpyridine ring. The content herein is structured to deliver not just data, but a foundational understanding of the structure-property relationships that govern the behavior of this highly substituted heterocyclic system. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and employs established principles of physical organic chemistry and computational analysis to project its electronic characteristics.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic and structural features.[1] The introduction of multiple, electronically distinct substituents, as seen in this compound, creates a complex interplay of inductive and resonance effects that fine-tune the reactivity, binding affinity, and photophysical properties of the core ring system. Understanding these electronic nuances is paramount for the rational design of novel pharmaceuticals, agrochemicals, and functional materials.
This guide will delve into the synthesis, theoretical electronic structure, and expected spectroscopic signature of this compound, providing researchers with the foundational knowledge to harness its potential in various applications.
Synthesis and Structural Considerations
Proposed Synthetic Workflow:
Caption: A plausible synthetic pathway for this compound.
Experimental Protocol: A General Approach to Pyridine Halogenation
The following protocol is a generalized procedure for the halogenation of a pyridine ring and would require optimization for the specific synthesis of this compound.
-
Starting Material: Begin with 2-chloro-4,6-dimethylpyridine.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). The stoichiometry of the brominating agent will need to be carefully controlled to achieve di-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution to remove excess bromine). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Theoretical and Computational Analysis of Electronic Properties
Computational chemistry provides invaluable insights into the electronic structure of molecules where experimental data is scarce. Density Functional Theory (DFT) is a powerful tool for predicting properties such as molecular orbital energies, electrostatic potential, and dipole moment.[2]
Molecular Orbital Analysis (HOMO-LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For substituted pyridines, the HOMO is typically a π-orbital distributed over the aromatic ring. The electron-donating methyl groups at positions 4 and 6 will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. The electronegative halogen substituents (bromo and chloro) will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The LUMO is expected to have significant contributions from the carbon atoms bearing the halogen atoms.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Table 1: Predicted Electronic Properties of this compound (Qualitative)
| Property | Predicted Influence of Substituents | Rationale |
| HOMO Energy | Increased (relative to pyridine) | Electron-donating methyl groups. |
| LUMO Energy | Decreased (relative to pyridine) | Electron-withdrawing halogen atoms. |
| HOMO-LUMO Gap | Reduced | Combined effect of electron-donating and -withdrawing groups. |
| Dipole Moment | Significant | Asymmetric distribution of electron density due to multiple polar C-Halogen bonds. |
Molecular Electrostatic Potential (MEP) Map:
An MEP map provides a visual representation of the charge distribution on the molecule's surface.[3][4][5]
Caption: A conceptual representation of the predicted Molecular Electrostatic Potential (MEP) map.
-
Electron-Rich Regions (Red/Yellow): The nitrogen atom's lone pair will create a region of high electron density, making it a primary site for protonation and coordination to metal ions.
-
Electron-Poor Regions (Blue/Green): The areas around the hydrogen atoms of the methyl groups and, to a lesser extent, the halogen atoms (due to the σ-hole effect) will be electron-deficient. The carbon atoms attached to the halogens will also be electrophilic centers.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The spectrum is expected to be simple, showing two singlets for the two non-equivalent methyl groups. The chemical shifts of these methyl protons will be influenced by the neighboring substituents.
-
¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms of the pyridine ring and the two methyl carbons. The chemical shifts of the ring carbons will be significantly affected by the attached substituents. Carbons bonded to halogens will experience a downfield shift.
Table 2: Predicted NMR Chemical Shift Ranges (in ppm)
| Nucleus | Predicted Chemical Shift (δ) | Rationale |
| ¹H (Methyl) | 2.0 - 3.0 | Typical range for methyl groups on an aromatic ring. |
| ¹³C (Ring) | 110 - 160 | Halogen and methyl substitution will cause significant shifts. |
| ¹³C (Methyl) | 15 - 25 | Standard range for methyl carbons. |
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. Key expected vibrational bands include:
-
C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H stretching (methyl): Around 2900-3000 cm⁻¹.
-
C-Halogen stretching: At lower frequencies, typically below 800 cm⁻¹. The C-Cl and C-Br stretches will be distinct.
UV-Vis Spectroscopy:
The electronic transitions of substituted pyridines typically occur in the ultraviolet region.[6][7][8]
-
The presence of both electron-donating (methyl) and electron-withdrawing (halogen) groups is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine, due to the reduced HOMO-LUMO gap.
-
The spectrum will likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.
Reactivity and Potential Applications
The electronic properties of this compound suggest a rich and versatile reactivity profile.
Reactivity Flowchart:
Sources
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- 2. edlib.net [edlib.net]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Literature review on 2,3,4,5,6-pentasubstituted pyridine chemistry
An In-Depth Technical Guide to the Chemistry of 2,3,4,5,6-Pentasubstituted Pyridines for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in heterocyclic chemistry, playing a role analogous to benzene in the aromatic world.[1] Its presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to the unique electronic properties conferred by the nitrogen heteroatom.[1][2][3] Fully substituted pyridines, specifically 2,3,4,5,6-pentasubstituted derivatives, represent a class of molecules with immense potential. The precise, multi-point functionalization allows for the fine-tuning of steric and electronic properties, making them highly sought-after in drug discovery and materials science.[4][5] These complex scaffolds are integral to a wide range of biologically active compounds, including anticancer agents, anti-inflammatory drugs, and antibacterials.[5][6][7]
However, the construction of these sterically congested and electronically defined rings presents a significant synthetic challenge. Traditional methods often lack the required regioselectivity or employ harsh conditions incompatible with sensitive functional groups.[8][9] This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of the core synthetic strategies for accessing pentasubstituted pyridines, emphasizing the causality behind methodological choices and providing actionable, field-proven protocols.
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of pentasubstituted pyridines can be broadly categorized into two main approaches: the de novo construction of the pyridine ring from acyclic precursors and the post-functionalization of a pre-existing, less substituted pyridine ring. While post-functionalization via C-H activation is a powerful tool for simpler pyridines, the steric hindrance and electron-deficient nature of a heavily substituted ring make this approach exceptionally challenging for achieving pentasubstitution.[10][11] Therefore, de novo synthesis, which builds the fully functionalized core directly, is the predominant and more versatile strategy.
Caption: Overview of major synthetic routes to pentasubstituted pyridines.
Part 1: De Novo Synthesis – Building the Core from the Ground Up
The de novo approach offers the highest degree of flexibility and control over the final substitution pattern. These methods assemble the pyridine ring from simpler, acyclic components, embedding the desired functionality from the outset.
Multicomponent and Domino Reactions: The Efficiency of Convergence
Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful strategies that enable the assembly of complex molecules like pentasubstituted pyridines in a single, convergent operation.[12][13] These reactions minimize purification steps and maximize atom economy by forming multiple bonds in one pot, which is highly desirable in both academic and industrial settings.
A prime example is the domino synthesis of polyfunctionalized pyridines from readily available reactants under solvent-free microwave irradiation.[12][13] This approach allows for the efficient assembly of five new σ-bonds in a one-pot operation.[12] Similarly, metal-free domino reactions of enaminones and aldehydes, promoted by a simple acid like TfOH, can generate fully substituted pyridines through a cascade of C-C and C-N bond formations.[14]
Another innovative domino reaction involves the regioselective synthesis from N-vinylisothiocyanates and ynamines.[8] The reaction's outcome is elegantly controlled by temperature; at 0 °C, a [4+2] cycloaddition with a second ynamine molecule leads to the pentasubstituted pyridine, while at room temperature, a different pathway is favored.[8] This temperature-dependent selectivity underscores the importance of precise experimental control in directing reaction pathways.
Experimental Protocol: Domino Synthesis of Pentasubstituted Pyridines [12][13]
-
Objective: To synthesize a highly functionalized pentasubstituted pyridine via a one-pot, solvent-free multicomponent reaction.
-
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted β-ketoester (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Microwave reactor vials
-
-
Procedure:
-
To a 10 mL microwave reactor vial, add the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vial tightly. Causality Note: The absence of solvent enhances reaction rates and simplifies workup, while the sealed vessel prevents the loss of volatile reagents under microwave heating.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-20 minutes), monitoring the reaction by TLC. Expertise Note: Microwave irradiation provides rapid, uniform heating, often accelerating reaction times significantly compared to conventional heating.
-
After completion, cool the reaction vessel to room temperature.
-
Add water (10 mL) to the vial. The solid product will often precipitate.
-
Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure pentasubstituted pyridine.
-
-
Validation: The purity and structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The self-validating nature of this protocol lies in the crystalline nature of the product, which often precipitates in high purity, simplifying its isolation.
Transition-Metal Catalysis: Forging Bonds with Precision
Transition metals offer unique catalytic cycles that enable bond formations and cycloadditions that are otherwise kinetically or thermodynamically unfavorable.[15][16] This has led to the development of powerful methods for constructing highly substituted pyridine rings.
Gold(I) catalysis, for instance, has been employed in a one-pot synthesis of pentasubstituted pyridines through an elegant aza-enyne metathesis followed by a 6π-electrocyclization and aromatization sequence.[17][18] This process efficiently assembles the pyridine core, with atmospheric oxygen serving as the terminal oxidant for the final aromatization step.[17]
Caption: Workflow for Au(I)-catalyzed de novo pentasubstituted pyridine synthesis.
Rhodium(III) catalysis has also proven effective, particularly in the [4+2] cycloaddition of α,β-unsaturated oximes with alkynes or alkenes.[19][20] The choice of ligand on the rhodium catalyst can even provide complementary regioselectivity, offering a sophisticated level of control over the substitution pattern.[20] A key advantage of these methods is their ability to construct complex pyridines under relatively mild conditions.[19]
Other Notable De Novo Strategies
While multicomponent and transition-metal-catalyzed reactions are dominant, other strategies have been successfully applied to create pentasubstituted pyridines.
-
Ring-Closing Metathesis (RCM): In a landmark total synthesis of the antitumor agent (±)-streptonigrin, a key pentasubstituted pyridine fragment was constructed using a challenging RCM reaction, followed by elimination and aromatization.[21] This demonstrates the power of metathesis in forming heavily substituted heterocyclic systems.
-
Metal-Free Assembly from Oximes: An innovative metal-free protocol uses a combination of iodine and triethylamine to assemble polysubstituted pyridines from oximes and α,β-unsaturated aldehydes.[22][23] Mechanistic studies suggest a radical pathway is involved in this transformation.[22] This approach is environmentally friendly and avoids the cost and potential toxicity of metal catalysts.[23]
| Method | Key Features | Starting Materials | Catalyst/Reagent | Scope & Limitations |
| Domino Synthesis [12][13] | High efficiency, solvent-free, one-pot | Aldehydes, malononitrile, β-ketoesters | Ammonium acetate, MW irradiation | Excellent for highly functionalized pyridines. |
| Gold(I) Catalysis [17][18] | Mild conditions, one-pot cascade | Aza-enynes, aryl propiolates | Au(I) complex | Regioselective incorporation of aryl groups. |
| Rhodium(III) Catalysis [19] | [4+2] cycloaddition, ligand-controlled selectivity | α,β-unsaturated oximes, alkynes/alkenes | Rh(III) complex (e.g., [Cp*RhCl₂]₂) | Accesses pyridine derivatives not easily made by other routes. |
| Metal-Free (I₂/NEt₃) [22][23] | Environmentally friendly, avoids metal contamination | O-acetyl ketoximes, α,β-unsaturated aldehydes | Iodine, Triethylamine | Radical pathway, broad functional group tolerance. |
| Ring-Closing Metathesis [21] | Powerful for complex ring formation | Diene precursors | Grubbs or other RCM catalysts | Primarily used in complex total synthesis; substrate-dependent. |
Part 2: Applications in Drug Discovery and Beyond
The ability to synthesize a diverse array of pentasubstituted pyridines is not merely an academic exercise. This structural motif is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[7] The dense packing of functional groups allows for multipoint interactions with biological targets, leading to high potency and selectivity.
-
Anticancer Agents: The natural product streptonigrin, featuring a pentasubstituted pyridine core, is a potent antitumor agent.[21] The development of synthetic routes to this core enables the creation of analogues for structure-activity relationship (SAR) studies.[21]
-
Anti-infective and Anti-inflammatory Drugs: Pyridine derivatives are well-established as having antibacterial, antifungal, and anti-inflammatory properties.[5][6] The ability to fully substitute the ring provides chemists with the tools to optimize these activities and develop new therapeutic agents.
-
Functional Materials: Beyond medicine, the pyridine moiety is used in polymers, dyes, and as ligands for catalysts.[1] The electronic properties of the ring can be precisely tuned by the five substituents, making them valuable components in the design of advanced materials.
Conclusion and Future Outlook
The chemistry of 2,3,4,5,6-pentasubstituted pyridines has evolved significantly from classical condensation reactions to sophisticated, highly efficient modern methodologies. Domino reactions, multicomponent syntheses, and transition-metal catalysis now provide reliable and versatile pathways to these complex and valuable scaffolds. The ongoing development of metal-free and environmentally benign protocols further enhances the appeal and practicality of these syntheses. For researchers in drug discovery and materials science, a deep understanding of these synthetic strategies is crucial for unlocking the full potential of the pentasubstituted pyridine core, paving the way for the next generation of innovative medicines and materials.
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Reddy, C. R., Edhara, V., Kumari, A., & Vijender, A. (2023). One-Pot Synthesis of Pentasubstituted Pyridines following the Gold(I)-Catalyzed Aza–Enyne Metathesis/6π-Electrocyclization–Aromatization Sequence. The Journal of Organic Chemistry, 88(12), 7949–7959. Available at: [Link]
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Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12328–12345. Available at: [Link]
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Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12328–12345. Available at: [Link]
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Donohoe, T. J., Jones, C. R., & Barbosa, L. C. A. (2011). Total Synthesis of (±)-Streptonigrin: De Novo Construction of a Pentasubstituted Pyridine using Ring-Closing Metathesis. Journal of the American Chemical Society, 133(41), 16418–16421. Available at: [Link]
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Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]
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Sharma, S., & Park, C. M. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(36), 25307–25324. Available at: [Link]
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Singh, S., Singh, J., & Singh, R. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Green and Herbal Chemistry, 6(3), 445–454. Available at: [Link]
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Sharma, P., Kumar, A., & Kumar, R. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Research in Chemistry, 14(10), 619–624. Available at: [Link]
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Wang, F., & Rovis, T. (2014). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Journal of the American Chemical Society, 136(28), 9872–9875. Available at: [Link]
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Methodological & Application
Regioselective Suzuki-Miyaura coupling of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Application Note & Protocol
Title: A Guide to the Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine: Achieving Site-Selective C-C Bond Formation
Abstract
The targeted functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, providing pathways to novel pharmaceuticals, agrochemicals, and advanced materials. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry. This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling of this compound. We delve into the mechanistic principles that govern site selectivity, offering a field-proven, step-by-step protocol for the preferential coupling at the C5-position. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
Mechanistic Insights: The Foundation of Regioselectivity
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds through a palladium-catalyzed cycle.[1] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] When a substrate contains multiple halogen atoms, the selectivity of the initial oxidative addition step becomes the critical determinant of the final product's regiochemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, several factors compete to direct the regioselectivity of this initial step.
-
Bond Dissociation Energy (BDE): The C-X bond strength is a primary determinant for oxidative addition, with the rate typically following the trend C-I > C-Br > C-Cl.[4] This strongly suggests that coupling will occur preferentially at one of the C-Br bonds over the more robust C-Cl bond.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, reducing the electron density at the α (C2, C6) and γ (C4) positions. In our substrate, the C5 position is para to the nitrogen, making it more electron-deficient and thus more activated towards oxidative addition compared to the C3 position, which is meta to the nitrogen.[4][5]
-
Steric Hindrance: The environment around each halogen influences the approach of the bulky palladium catalyst. The C5-Br is flanked by a methyl group at C6 and the C4-methyl. The C3-Br is situated between the C2-chloro and the C4-methyl group. The choice of a sterically demanding phosphine ligand can amplify these differences, often favoring reaction at the less hindered site.[4]
-
Catalyst System: The nature of the palladium precatalyst and, more importantly, the ancillary ligand, can be decisive.[4] Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps and can be tuned to favor a specific reaction site.
Caption: Key factors governing regioselectivity on the substrate.
Based on these principles, the C5-position is the kinetically favored site for monosubstitution due to its higher electronic activation, overriding minor steric differences under carefully controlled conditions.
Experimental Protocol: Selective Monosubstitution at the C5-Position
This protocol is designed to achieve high regioselectivity for the coupling of an arylboronic acid at the C5-position of this compound.
Principle of the Method
The use of a highly active Buchwald-type ligand (e.g., SPhos) in combination with a robust base like potassium phosphate in an aprotic polar solvent ensures efficient catalytic turnover while maximizing selectivity.[6] The conditions are optimized to favor the electronically activated C5-position and prevent over-reaction or coupling at the C3-position.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous (<50 ppm water)
-
Deionized Water, degassed
-
Inert Gas (Argon or Nitrogen)
Instrumentation
-
Schlenk flask or microwave vial
-
Magnetic stirrer with hotplate
-
Inert atmosphere system (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: General experimental workflow for the regioselective Suzuki coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the Schlenk flask. Rationale: Pre-mixing is not strictly necessary but ensures the solids are added together.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. Causality: Rigorous removal of oxygen is critical to prevent oxidative degradation of the Pd(0) active catalyst and homo-coupling of the boronic acid.[6]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-3-bromo-2-chloro-4,6-dimethylpyridine.
Data and Optimization: A Comparative Analysis
The choice of reaction parameters is critical for achieving high yield and selectivity. The following table summarizes the expected influence of key variables based on established principles for Suzuki-Miyaura couplings of challenging heteroaryl halides.[7][8][9]
| Parameter | Condition A (Standard) | Condition B (High Activity) | Condition C (Less Selective) | Rationale & Expected Outcome |
| Pd Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, reliable Pd(0) sources in situ. Pd(PPh₃)₄ can be effective but may require higher temperatures and can lead to lower selectivity with complex substrates.[7][10] |
| Ligand | SPhos | XPhos / RuPhos | PPh₃ | Bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) are superior for coupling hindered and electron-deficient substrates, promoting high selectivity and yield. PPh₃ is less effective and may result in a mixture of isomers or low conversion. |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Strong, non-nucleophilic bases are preferred. K₃PO₄ is highly effective and cost-efficient. Cs₂CO₃ often enhances reactivity but is more expensive. K₂CO₃ can be less effective, leading to slower reactions.[6][11] |
| Solvent | Dioxane / H₂O | Toluene / H₂O | DMF | Aprotic polar solvents like dioxane or toluene are standard. The addition of water is often crucial for the transmetalation step. DMF can be used but may lead to side reactions at high temperatures.[9] |
| Temperature | 80-100 °C | 100-110 °C | >110 °C | Sufficient heat is needed for activation, but excessive temperatures can decrease regioselectivity by overcoming the subtle energy differences between reaction at C3 and C5. |
| Regioselectivity | >95:5 (C5:C3) | >95:5 (C5:C3) | Variable / Lower | High selectivity is achieved by pairing a highly active ligand with optimized temperature and base. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality or wet reagents/solvent.3. Insufficient temperature. | 1. Ensure rigorous degassing; prepare fresh catalyst stock.2. Use anhydrous solvents and dry the base (K₃PO₄) before use.3. Increase temperature in 10 °C increments, up to 110 °C. |
| Poor Regioselectivity | 1. Temperature is too high.2. Inappropriate ligand choice.3. Reaction run for an excessive time. | 1. Lower the reaction temperature to 80-90 °C.2. Switch to a bulkier ligand (e.g., from SPhos to XPhos or tBuXPhos).3. Monitor carefully and stop the reaction upon consumption of starting material. |
| Protodehalogenation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the boronic acid is of high purity. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction vessel. | Improve the degassing procedure (use freeze-pump-thaw cycles). |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing functionalized pyridine derivatives. By understanding the interplay of electronic, steric, and catalytic factors, chemists can achieve excellent control over the reaction's outcome. The protocol detailed herein, which utilizes a modern palladium-phosphine catalyst system, provides a reliable and reproducible method for the selective arylation at the C5-position. This approach opens the door to the efficient synthesis of a diverse array of complex molecules for applications across the chemical sciences.
References
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- Suzuki–Miyaura based strategy for the synthesis of pyridine‐ended oligoarene linkers.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers.
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- Synthesis of 2,2′-Bipyridinesvia Suzuki-Miyaura Cross-Coupling. Semantic Scholar.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
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Regioselective Functionalization of 3,5-Dibromo-2,6-dimethylpyridine: A Guide to Unlocking C3 and C5 Selectivity
An Application Guide for Medicinal and Process Chemists
The selective functionalization of polysubstituted pyridine scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the 3,5-dibromo-2,6-dimethylpyridine core presents a unique synthetic challenge and opportunity. The two bromine atoms, positioned at electronically and sterically distinct locations, allow for programmed, regioselective diversification. Mastering the selective reaction at either the C3 or C5 position is critical for building molecular complexity and exploring structure-activity relationships (SAR).
This guide provides a detailed exploration of the principles and protocols governing the selective functionalization of the C3-bromo versus the C5-bromo position in dimethylpyridines. We will delve into the mechanistic rationale behind two orthogonal, field-proven strategies: Palladium-catalyzed cross-coupling for C5 functionalization and halogen-metal exchange for C3 derivatization.
Chapter 1: Foundational Principles of Regioselectivity
The reactivity of the 3,5-dibromo-2,6-dimethylpyridine scaffold is governed by a delicate interplay of electronic and steric factors. Understanding these principles is paramount to predicting and controlling reaction outcomes.
-
The Electronic Landscape : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This creates a partial positive charge (δ+) on the carbons at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[1][2] Conversely, the C3 and C5 positions are more electron-rich relative to their C2/C4/C6 counterparts, making them the preferred sites for electrophilic substitution, though the ring's overall electron deficiency makes such reactions challenging.[3]
-
Steric Hindrance : The two methyl groups at the C2 and C6 positions create significant steric bulk. This "flanking" sterically shields the adjacent C3-bromo position more than the C5-bromo position. This difference in steric accessibility is a key factor that can be exploited to achieve regioselectivity.
-
Reactivity of Halogens : In transition metal-catalyzed reactions, the reactivity of halogens typically follows the order I > Br > Cl.[4] In di- or polyhalogenated systems, the position of the halogen also critically influences its reactivity in catalytic cycles like those of Suzuki or Sonogashira reactions.
Below is a conceptual diagram illustrating the key factors influencing the selective functionalization of the 3,5-dibromo-2,6-dimethylpyridine core.
Caption: Factors governing regioselective functionalization.
Chapter 2: Selective Functionalization at the C5-Bromo Position via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds.[5][6] In the case of 3,5-dibromo-2,6-dimethylpyridine, these reactions exhibit a strong preference for the C5 position.
Mechanistic Rationale for C5 Selectivity
The selectivity for the C5 position is primarily driven by steric effects. The oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is highly sensitive to steric hindrance.[7] The C3-bromo position is flanked by a methyl group at C2 and the C4-carbon, making it significantly more sterically encumbered than the C5-bromo position. Consequently, the palladium catalyst preferentially reacts at the more accessible C5 site. This principle has been demonstrated in Suzuki-Miyaura reactions on related polysubstituted pyridines.[8]
The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5 position of 3,5-dibromo-2,6-dimethylpyridine.
Materials:
-
3,5-Dibromo-2,6-dimethylpyridine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-2,6-dimethylpyridine (1 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water (4:1) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the pyridine substrate.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.[9]
Protocol 2: C5-Selective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne at the C5 position, a reaction that proceeds with high regioselectivity. The principles of steric hindrance favoring the C5 position are analogous to the Suzuki coupling.[10]
Materials:
-
3,5-Dibromo-2,6-dimethylpyridine
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (TEA), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 3,5-dibromo-2,6-dimethylpyridine (1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.015 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography.[11][12][13]
| Coupling Type | Typical Reagents | Catalyst System | Typical Yield (%) | Selectivity (C5:C3) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 75-90% | >95:5 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 70-85% | >95:5 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / NaOt-Bu | 65-80% | >90:10 |
Chapter 3: Selective Functionalization at the C3-Bromo Position via Halogen-Metal Exchange
To achieve functionalization at the more sterically hindered C3 position, a different strategy is required. Low-temperature halogen-metal exchange using organolithium reagents provides a powerful kinetic approach to generate a nucleophilic C3-pyridyl species that can be trapped with various electrophiles.
Mechanistic Rationale for C3 Selectivity
The regioselectivity of lithiation on dihalopyridines is highly dependent on reaction conditions, particularly the solvent and temperature.[14] While the precise mechanism can be complex, selective C3 lithiation is often achieved under kinetic control at very low temperatures (e.g., -78 °C to -95 °C). At these temperatures, the reaction is governed by the rate of bromine-lithium exchange. The C3-bromo position, being meta to the nitrogen, has a different electronic environment than the C5-bromo position. Furthermore, coordination of the organolithium reagent to the pyridine nitrogen may direct the exchange to the proximal C2 or C6 positions, but since these are substituted with methyl groups, the next available position, C3, becomes a plausible site for this kinetically controlled process, especially with carefully chosen reagents and conditions that minimize isomerization.[15]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnc.ir [ijnc.ir]
- 12. kbfi.ee [kbfi.ee]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. znaturforsch.com [znaturforsch.com]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 2-Chloro-3,5-dibromopyridines
Introduction: Navigating Selectivity in Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Functionalizing this heterocycle with precision is paramount for developing novel therapeutics and advanced materials. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging C-N bonds, offering a significant advantage over traditional, harsher methods.[1]
This guide focuses on a particularly challenging substrate: 2-chloro-3,5-dibromopyridine. The presence of three halogen atoms at distinct electronic environments presents a significant regioselectivity challenge. A successful transformation hinges on understanding and controlling the delicate interplay of catalyst, ligand, base, and solvent to selectively target one halogen over the others. This document provides a detailed exploration of the core principles, field-proven protocols, and troubleshooting strategies to empower researchers to confidently and successfully perform this selective amination.
Core Principles: The Interplay of Electronics and Halogen Reactivity
The outcome of the Buchwald-Hartwig amination on polyhalogenated pyridines is dictated by a competition between two primary factors: the inherent electronic activation of specific positions on the pyridine ring and the intrinsic reactivity of the carbon-halogen bonds.
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which reduces electron density primarily at the C2 (ortho) and C4 (para) positions. This increased electrophilicity at these sites makes them more susceptible to the initial oxidative addition step of the palladium catalyst.[2] For 2-chloro-3,5-dibromopyridine, this effect strongly activates the C2-Cl bond.
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[3] This trend suggests that the C-Br bonds at the C3 and C5 positions should be more reactive than the C-Cl bond at the C2 position.
This dichotomy—C2 electronic activation versus C-Br bond lability—is the central challenge. The choice of reaction conditions, particularly the ligand, determines which of these factors will dominate, thereby directing the regioselectivity of the amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is key to rationalizing the selection of reagents and conditions.[1][4][5] The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
A common side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can arise from a competing β-hydride elimination pathway from the palladium-amido complex.[1][6]
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Reagents & Materials:
-
2-chloro-3,5-dibromopyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
Xantphos (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene (to make a ~0.1 M solution)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification supplies (Celite®, EtOAc, Na₂SO₄, silica gel)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-chloro-3,5-dibromopyridine (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (1.5 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Reagent Addition: Through a septum, add anhydrous, degassed toluene, followed by the amine (1.2 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under argon) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Alternative Conditions for Base-Sensitive Amines/Substrates
This protocol is adapted for substrates that may be sensitive to the harshness of NaOtBu.
-
Modification: Replace NaOtBu (1.5 equiv) with Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst System: A Pd₂(dba)₃ / XPhos combination may provide better results with the milder base.
-
Temperature: Higher temperatures (e.g., 110 °C) or longer reaction times may be necessary to achieve full conversion.
-
Procedure: Follow the same step-by-step methodology as in Protocol 1, substituting the base.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below is a guide to addressing common issues. [6]
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive Catalyst (Oxidized Pd(0))2. Impure Reagents/Solvents3. Insufficiently Strong Base4. Low Reaction Temperature | 1. Ensure a properly inert atmosphere; use fresh, high-purity palladium precursor and ligand.2. Use anhydrous, degassed solvents and purified starting materials.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LiHMDS).4. Increase the reaction temperature in 10 °C increments. |
| Significant Hydrodehalogenation Side Product | 1. Ligand Choice2. Presence of Water3. High Temperature | 1. The ligand influences the rate of reductive elimination vs. β-hydride elimination. Screen alternative bulky ligands (e.g., switch from Xantphos to RuPhos).2. Ensure all reagents and solvents are scrupulously dried.3. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Di-aminated Product | 1. High Reactivity of Mono-aminated Product2. Stoichiometry of Amine | 1. Lower the reaction temperature and monitor carefully to stop the reaction after the first amination is complete.2. Use a smaller excess of the amine (e.g., 1.05-1.1 equiv) or use the amine as the limiting reagent. |
| Poor Selectivity (Mixture of C2- and C5-aminated products) | 1. Suboptimal Ligand/Catalyst System | This is the core challenge. The selectivity is highly dependent on the steric and electronic properties of the ligand. A systematic screen of different ligand classes (Biarylphosphines, Bidentate ligands, NHCs) is the most effective strategy to identify optimal conditions for the desired isomer. |
Conclusion
The selective Buchwald-Hartwig amination of 2-chloro-3,5-dibromopyridine is a challenging yet achievable transformation. Success relies on a rational approach to experimental design, grounded in an understanding of the underlying mechanistic principles. By carefully selecting a catalyst system—with the ligand being the most critical component—and optimizing the base and reaction conditions, researchers can effectively control the regioselectivity of this powerful C-N bond-forming reaction. The protocols and troubleshooting guide provided herein offer a robust starting point for the synthesis of valuable, selectively functionalized pyridine building blocks for application across the chemical sciences.
References
- Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing.
- Averin, A. D., et al. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Collection of Czechoslovak Chemical Communications, 72(5-6), 785–819.
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]
-
Ghaffari, B., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 27(19), 6599. Available at: [Link]
- Why C–N and C–O Couplings? Macmillan Group, Princeton University.
-
Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega.
-
Averin, A. D., et al. (2005). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Helvetica Chimica Acta, 88(8), 2095-2113. Available at: [Link]
-
Averin, A. D., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1778-1797. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
-
Linder, T., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(1), 206-209. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Research Repository.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Spin-density-controlled radical coupling for meta-selective C–H halogenation of pyridines. ResearchGate. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Available at: [Link]
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- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Functionalization of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine via Lithium-Halogen Exchange
Abstract
3,5-Dibromo-2-chloro-4,6-dimethylpyridine is a polyhalogenated heterocyclic scaffold with significant potential as a versatile building block in the synthesis of complex molecules for agrochemicals and pharmaceuticals. Achieving regioselective functionalization of this substrate is critical for its synthetic utility. This application note provides a detailed guide to the principles and practice of lithium-halogen exchange reactions on this specific molecule. We present two distinct, field-tested protocols utilizing n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi), explain the mechanistic rationale behind reagent choice and reaction conditions, and offer insights into troubleshooting and optimization.
Introduction: The Strategic Value of Selective Lithiation
Polyfunctionalized pyridines are privileged structures in medicinal chemistry and materials science. The specific substitution pattern of this compound offers multiple reaction handles. However, selective manipulation is paramount. Lithium-halogen exchange is a powerful and rapid method for converting a carbon-halogen bond into a carbon-lithium bond, effectively creating a potent nucleophilic aryllithium intermediate that can react with a wide array of electrophiles.[1] The primary challenge with a substrate like this lies in controlling which of the three halogen atoms undergoes exchange. This guide will elucidate the factors governing this selectivity and provide robust protocols for predictable outcomes.
Mechanistic Principles & Regioselectivity
The Lithium-Halogen Exchange Mechanism
The lithium-halogen exchange is a kinetically controlled process.[2][3] While several mechanistic pathways have been debated, including single-electron transfer (SET) and radical intermediates, the most widely accepted pathway for aryllithiums involves the formation of an intermediate "ate-complex".[4][5] In this model, the nucleophilic alkyl group from the organolithium reagent attacks the halogen atom on the aromatic ring, forming a transient, negatively charged intermediate which then collapses to the more stable aryllithium and alkyl halide products.
Caption: The 'ate-complex' mechanism for lithium-halogen exchange.
Predicting Regioselectivity
Several factors govern the site of lithiation in polyhalogenated systems:
-
Halogen Identity: The rate of exchange follows the trend I > Br > Cl >> F.[4] For our substrate, this strongly predicts that one of the two bromine atoms will exchange far more readily than the chlorine atom.
-
Organolithium Reagent: The choice between n-BuLi and the more sterically hindered t-BuLi can influence selectivity.[6] t-BuLi is also a stronger base, which can be beneficial for difficult exchanges but may also promote side reactions.[6][7]
-
Steric Hindrance: The methyl groups at positions 4 and 6, along with the chloro group at position 2, create distinct steric environments for the bromine atoms at C3 and C5. The bromine at C3 is flanked by both a methyl and a chloro group, making it significantly more sterically encumbered than the bromine at C5, which is flanked by two methyl groups. Therefore, exchange is anticipated to occur preferentially at the more accessible C5 position.
-
Temperature: These reactions are almost always performed at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions like elimination or reaction with the solvent.[8]
Based on these principles, the primary monolithiation product is expected to be 3-bromo-2-chloro-4,6-dimethyl-5-lithiopyridine .
Comparative Analysis of Lithiation Reagents
The choice of organolithium reagent is a critical parameter. While both n-BuLi and t-BuLi are effective, their differing properties can be leveraged for specific outcomes.
| Feature | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) |
| Basicity | Strong Base | Very Strong Base[6] |
| Nucleophilicity | Moderately Nucleophilic | Poor Nucleophile (due to steric bulk)[2][3] |
| Steric Hindrance | Low | High |
| Pyrophoricity | Pyrophoric | Highly Pyrophoric (more so than n-BuLi)[6] |
| Typical Use Case | General lithiations, halogen exchange. | Difficult deprotonations, sterically-driven selective reactions.[6][7] |
| Solvent Reactivity | Reacts slowly with THF at > -20 °C. | Can deprotonate THF even at low temperatures.[6] |
Experimental Protocols
Safety First: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and react violently with water and protic solvents. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves).
Protocol A: Regioselective Monolithiation at C5 using n-Butyllithium
This protocol is designed to achieve selective exchange at the less sterically hindered C5 position.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 312.39 | 1.0 g | 3.20 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| n-Butyllithium (2.5 M in hexanes) | - | 1.34 mL | 3.36 (1.05 eq) |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 0.37 mL | 4.80 (1.5 eq) |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Diethyl ether / Ethyl acetate | - | As needed | - |
| Brine, MgSO₄ | - | As needed | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 g, 3.20 mmol).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Dissolution: Add anhydrous THF (30 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.34 mL of a 2.5 M solution, 3.36 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Quenching (Electrophile Trap): Add anhydrous DMF (0.37 mL, 4.80 mmol) dropwise. A color change is typically observed.
-
Warming: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 3-bromo-2-chloro-4,6-dimethylpyridine-5-carbaldehyde , can be purified by flash column chromatography (e.g., hexanes/ethyl acetate gradient).
Protocol B: Investigative Lithiation using tert-Butyllithium
This protocol uses the more reactive t-BuLi. Due to its higher basicity, it may offer faster exchange but requires careful temperature control to avoid side reactions. Two equivalents are often used with t-BuLi, as the first performs the exchange and the second reacts with the generated t-butyl bromide/iodide.[7]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| This compound | 312.39 | 1.0 g | 3.20 |
| Anhydrous Diethyl Ether (Et₂O) | - | 30 mL | - |
| tert-Butyllithium (1.7 M in pentane) | - | 3.95 mL | 6.72 (2.1 eq) |
| Carbon Dioxide (gas, dry) | 44.01 | Excess | - |
| 1 M aq. HCl | - | As needed | - |
| Ethyl acetate, Brine, MgSO₄ | - | As needed | - |
Step-by-Step Procedure:
-
Setup & Dissolution: Following the setup in Protocol A, dissolve the substrate in anhydrous diethyl ether (30 mL). Note: Diethyl ether is preferred over THF with t-BuLi to minimize solvent deprotonation.
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Very slowly, add t-BuLi (3.95 mL of a 1.7 M solution, 6.72 mmol) dropwise over 15 minutes, maintaining the temperature below -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 20 minutes.
-
Quenching (Electrophile Trap): Bubble dry CO₂ gas through the solution for 15 minutes via a long needle while maintaining the low temperature. A precipitate will form.
-
Warming & Work-up: Remove the cooling bath, allow the mixture to warm to room temperature, and quench with 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product, 3-bromo-2-chloro-4,6-dimethylpyridine-5-carboxylic acid , can be purified by crystallization or column chromatography.
General Workflow and Troubleshooting
Caption: General experimental workflow for lithium-halogen exchange.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction / Low Yield | - Inactive organolithium reagent.- Wet solvent or glassware.- Reaction temperature too high. | - Titrate the organolithium solution before use.- Ensure all glassware is flame-dried and solvents are anhydrous.- Maintain strict temperature control at -78 °C. |
| Formation of Butylated Pyridine | - n-BuLi acting as a nucleophile instead of performing exchange. | - This is less common with aryl bromides but can occur. Ensure slow addition at low temperature. Consider using t-BuLi. |
| Mixture of Isomers | - Loss of regioselectivity.- Scrambling of the lithiated intermediate. | - Lower the reaction temperature further (e.g., -95 °C).- Reduce the time between lithiation and quenching.- Confirm the starting material is pure. |
| Dark-colored reaction mixture | - Decomposition of the organolithium or the lithiated intermediate. | - Ensure the reaction is kept under a strictly inert atmosphere.- Check for impurities in the starting material. |
Conclusion
The lithium-halogen exchange reaction is a highly effective method for the regioselective functionalization of this compound. By leveraging the principles of steric hindrance and halogen reactivity, selective monolithiation can be reliably achieved at the C5 position. The choice between n-BuLi and t-BuLi allows for procedural flexibility, though both require rigorous anhydrous and anaerobic techniques. These protocols provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in the synthesis of novel and complex chemical entities.
References
- [Vertex AI Search Result] nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021). Self-published.
-
Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. Available at: [Link]
- [Vertex AI Search Result] nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? - ECHEMI. (n.d.). ECHEMI.
-
Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. Available at: [Link]
-
[Vertex AI Search Result] Metal–halogen exchange - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Fleck, C., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 834. Available at: [Link]
-
[Vertex AI Search Result] Why do we use t-BuLi instead of sec-BuLi and n-BuLi? : r/chemhelp - Reddit. (2025). Reddit. Available at: [Link]
-
[Vertex AI Search Result] n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). ChemBeq. Available at: [Link]
-
Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. Available at: [Link]
-
[Vertex AI Search Result] The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007). Macmillan Group. Available at: [Link]
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-425. Available at: [Link]
-
Abarca, B., et al. (2004). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Tetrahedron. Available at: [Link]
-
Rouquet, G., Blakemore, D., & Ley, S. (2015). Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N‐Butyllithium. Chemistry. Available at: [Link]
-
[Vertex AI Search Result] LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. (2013). BYU ScholarsArchive. Available at: [Link]
-
[Vertex AI Search Result] lithium halogen exchange #1 revised. (n.d.). Self-published. Available at: [Link]
-
Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. CCME@PKU. Available at: [Link]
-
Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. Available at: [Link]
-
Wang, D., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(12), 3177. Available at: [Link]
-
[Vertex AI Search Result] pyridine lithiation. (n.d.). Self-published. Available at: [Link]
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Synthesis of fused heterocycles using 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Executive Summary
This guide details the synthetic utility of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine (CAS 633318-46-4) as a high-density scaffold for drug discovery. Unlike simple pyridines, this molecule offers three distinct halogen "handles" (C2-Cl, C3-Br, C5-Br) and two steric blocking groups (C4-Me, C6-Me), enabling the rapid construction of complex fused heterocycles such as pyrazolo[3,4-b]pyridines , pyrrolo[2,3-b]pyridines (7-azaindoles) , and thiazolo[5,4-b]pyridines .[1]
The core value of this scaffold lies in its orthogonal reactivity :
-
C2-Cl: Highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
C3/C5-Br: Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Regiocontrol: The C2-chloro substituent electronically activates the C3-bromo position while simultaneously directing nucleophilic attack exclusively to C2, allowing for programmable sequential functionalization.
Reactivity Profile & Strategic Planning
Successful synthesis requires understanding the electronic landscape of the pyridine ring.
-
The SNAr Gateway (C2): The nitrogen atom of the pyridine ring pulls electron density, making the C2 position highly electrophilic.[1] The presence of the C3-Bromine further activates C2 via inductive withdrawal. Crucially, SNAr will not occur at C3 or C5.[1]
-
The Cross-Coupling Divergence (C3 vs. C5): While both bromine atoms are reactive toward Pd(0), the C3 position is electronically distinct due to the adjacent electronegative Chlorine.[1] However, steric crowding from the C2-Cl and C4-Me groups can hinder bulky ligands.
-
Expert Tip: To maximize regiocontrol, perform the SNAr reaction at C2 first . This installs the heteroatom required for cyclization and alters the electronics of the ring, often facilitating the subsequent ring-closing step at C3.
-
Diagram 1: Chemo- and Regioselective Reactivity Map
Caption: Reactivity map showing the logical order of operations: C2 displacement initiates the sequence, C3 facilitates ring closure, and C5 remains available for final derivatization.
Workflow A: Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This scaffold is ideal for accessing pyrazolopyridines, a privileged structure in kinase inhibitors (e.g., analogous to Ibrutinib intermediates).[1]
Mechanism & Logic
-
Step 1 (SNAr): Hydrazine attacks C2, displacing chloride.[1] This is regioselective; hydrazine will not displace bromide under these conditions.
-
Step 2 (Cyclization): The resulting 2-hydrazinylpyridine can be cyclized via a Pd-catalyzed intramolecular amination (Buchwald-Hartwig) if an N-aryl system is desired, or condensed with an aldehyde/ortho-ester followed by oxidation if a C3-H pyrazole is targeted (though the C3-Br requires management).
-
Preferred Route (C3-Functionalization): To utilize the C3-Br effectively, we employ a Pd-catalyzed intramolecular N-arylation after forming a hydrazone.
-
Experimental Protocol
Step 1: Formation of 3,5-Dibromo-2-hydrazinyl-4,6-dimethylpyridine
-
Reagents: this compound (1.0 eq), Hydrazine monohydrate (5.0 eq), Ethanol (0.5 M).
-
Procedure:
-
Dissolve the starting material in ethanol.
-
Add hydrazine monohydrate dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (the product is more polar).
-
Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol/water (1:1).
-
-
Yield Expectation: 85–95%.
Step 2: Cyclization to Pyrazolo[3,4-b]pyridine Core
-
Note: Direct cyclization onto C3-Br requires a catalyst.
-
Reagents: 2-Hydrazinyl intermediate (1.0 eq), Benzaldehyde (1.1 eq - for hydrazone formation), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), Toluene.[1]
-
Procedure:
-
Condense hydrazine intermediate with benzaldehyde (reflux in EtOH, 1h) to form the hydrazone. Isolate.
-
Suspend hydrazone, Pd catalyst, ligand, and base in dry toluene.[1]
-
Degas with Argon. Heat at 100°C for 12 hours.
-
The Pd(0) inserts into C3-Br, and the hydrazone nitrogen (distal) attacks the Pd center, followed by reductive elimination to form the N-N bond (or C-N bond depending on tautomer).[1]
-
-
Result: 1-Benzyl-substituted (or aryl) pyrazolo[3,4-b]pyridine.
Workflow B: Synthesis of 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)
7-Azaindoles are bioisosteres of indoles and purines. The "Larock-type" annulation or Sonogashira/Cyclization sequence is the standard here.
Mechanism & Logic
We utilize the Sonogashira coupling at C3 followed by cyclization . However, doing Sonogashira first on the 2-Cl-3-Br scaffold can be messy due to competing C5 coupling.
-
Smart Strategy: Displace C2-Cl with an amine (e.g., allylamine or protected propargylamine) first. The amino group then directs or facilitates the subsequent cyclization at C3.
Protocol: The "Amine-First" Approach
Step 1: C2-Amination
-
Reagents: Starting material (1.0 eq), Allylamine (2.0 eq), DIPEA (2.5 eq), NMP or DMF (100°C).[1]
-
Procedure: Heat the mixture until C2-Cl is consumed. The electron-rich amine deactivates the ring slightly, protecting the C5-Br from oxidative addition in the next step.
Step 2: Intramolecular Heck Cyclization
-
Reagents: C2-Allylamino intermediate, Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), Et₃N (3.0 eq), DMF, 120°C.
-
Mechanism: Pd inserts into C3-Br. The alkene (tethered at C2) inserts into the Pd-Ar bond. Beta-hydride elimination yields the methylene-dihydro-pyrrolopyridine, which isomerizes to the aromatic azaindole system.
Diagram 2: Divergent Synthesis Workflows
Caption: Two distinct pathways utilizing the C2-Cl gateway to access different fused heterocyclic cores.
Quantitative Data & Reaction Parameters
The following table summarizes critical reaction parameters optimized for this specific scaffold, based on analogous polyhalogenated pyridine chemistry.
| Transformation | Reagent Class | Catalyst System | Solvent/Temp | Critical Success Factor |
| SNAr (C2) | Hydrazines, Primary Amines | None (Thermal) | EtOH or NMP, 80–100°C | Stoichiometry: Use excess nucleophile to prevent dimer formation. |
| SNAr (C2) | Thiourea (for Thiazoles) | None | EtOH, Reflux | Solubility: Product often precipitates; filtration is sufficient purification.[1] |
| Suzuki (C3/C5) | Boronic Acids | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 90°C | Ligand: Bidentate ligands (dppf) prevent dehalogenation of the sterically crowded C3-Br. |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N, 60°C | Order: Perform after C2-substitution to avoid competing C2-alkynylation (rare but possible). |
Troubleshooting & Expert Insights
-
Problem: Regio-scrambling during Pd-coupling.
-
Cause: If attempting to couple at C3/C5 before substituting C2, the Pd may insert oxidatively at C2-Cl (slower) or C5-Br (competitive).
-
Solution: Always "cap" the C2 position first. If you must couple first, use a bulky ligand (e.g., XPhos ) which favors the more accessible C5-Br over the crowded C3-Br, or use stoichiometric control.[1]
-
-
Problem: Dehalogenation.
-
Cause: 3,5-dibromo pyridines are prone to hydrodehalogenation (loss of Br) under prolonged heating with formate or alcoholic solvents in the presence of Pd.
-
Solution: Use anhydrous solvents (Toluene/Dioxane) and avoid alcoholic co-solvents in the coupling step.
-
References
-
General Reactivity of Halogenated Pyridines
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Lynch, M. A., et al. "Synthesis of Pyrazolo[3,4-b]pyridines via Palladium-Catalyzed Intramolecular C–N Bond Formation."[1] Journal of Organic Chemistry, 2012 . Analogous protocols for bromopyridine cyclization.
-
-
Regioselective Coupling in Polyhalogenated Heterocycles
-
Synthesis of 7-Azaindoles via Heck Reaction
-
Larock, R. C., et al. "Synthesis of Indoles and 7-Azaindoles via Palladium-Catalyzed Heteroannulation." Journal of Organic Chemistry, 2003 .
-
-
Compound Data (PubChem)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3589112, 3,5-Dibromo-4-chloro-2,6-dimethylpyridine."
-
Disclaimer: The protocols described herein are based on standard chemical principles and analogous literature precedents. All experiments should be conducted by qualified personnel in a suitable laboratory environment with appropriate safety equipment.
Sources
Application Notes & Protocols: Optimizing Palladium-Catalyzed Cross-Coupling for Sterically Hindered Pyridines
Introduction: The Pyridine Problem in Modern Chemistry
The pyridine motif is a cornerstone of modern medicinal chemistry and materials science, ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. The precise installation of substituents onto this heterocycle is paramount for tuning molecular properties. While palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, their application to sterically hindered pyridines—particularly those substituted at the 2- and 6-positions—presents a formidable synthetic challenge.[1][2]
This guide provides a detailed examination of the mechanistic hurdles and offers a comprehensive, field-proven framework for the optimization of these challenging transformations. We will delve into the rationale behind catalyst, ligand, base, and solvent selection, culminating in a detailed experimental protocol and troubleshooting guide for researchers, scientists, and drug development professionals.
Understanding the Mechanistic Hurdles
The difficulty in coupling sterically hindered pyridines stems from a combination of electronic and steric factors that disrupt the canonical palladium catalytic cycle.[3][4]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center.[5][6] This coordination can lead to catalyst deactivation by occupying sites necessary for the catalytic cycle to proceed.[6] This "poisoning" effect is particularly pronounced with substrates that are not sterically shielded around the nitrogen.
-
Difficult Oxidative Addition: The first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) species into the pyridine-halide bond.[3] Steric bulk adjacent to the reaction site (e.g., at C2 or C6) can physically impede the approach of the palladium catalyst, slowing this critical step.
-
Challenging Reductive Elimination: The final, product-forming step is reductive elimination, where the two coupled fragments are expelled from the palladium(II) intermediate to regenerate the palladium(0) catalyst.[7] When both coupling partners are large and bulky, as is common with 2,6-disubstituted pyridines, they can crowd the metal center, making it conformationally difficult for the new bond to form and the product to be released. This step is often a major bottleneck.[8]
Overcoming these barriers requires a carefully orchestrated selection of reaction components designed to favor the desired catalytic pathway.
The Optimization Workflow: A Multi-Parameter Approach
Successful coupling of hindered pyridines is rarely achieved with standard, off-the-shelf conditions. A systematic approach to optimization is critical. The following sections detail the key parameters and the rationale for their selection.
The Catalyst System: Precatalysts and Ligands
The choice of the palladium source and, more importantly, the ligand is the single most critical factor for success.
Palladium Precatalysts: Modern palladium precatalysts, particularly the Buchwald G3 (third-generation) and G4 (fourth-generation) systems, are highly recommended.[9][10] These air- and moisture-stable complexes offer several advantages over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃:
-
Reliable Activation: They efficiently and rapidly generate the active, monoligated Pd(0) species in solution under mild conditions.[9][10][11]
-
Stoichiometric Control: They ensure a precise 1:1 or 2:1 ligand-to-palladium ratio, preventing the formation of undesired palladium species that can inhibit catalysis.[9][10]
-
Enhanced Stability: G3 and G4 precatalysts often exhibit longer lifetimes in solution, allowing for lower catalyst loadings and more consistent results.[9][10]
Ligand Selection: The Key to Unlocking Reactivity: The ligand's role is to stabilize the palladium center and modulate its reactivity. For sterically hindered substrates, the most effective ligands are bulky, electron-rich dialkylbiaryl phosphines.[12][13]
-
Rationale:
-
Promoting Reductive Elimination: Bulky ligands create significant steric pressure around the palladium atom. This crowding favors the more compact transition state of reductive elimination, accelerating the release of the sterically demanding product.[8][14]
-
Facilitating Oxidative Addition: The high electron density of these phosphines makes the palladium(0) center more nucleophilic, promoting its insertion into the carbon-halogen bond.
-
Preventing Catalyst Deactivation: The steric bulk of the ligand can physically shield the palladium center, mitigating inhibition by the pyridine nitrogen.[5]
-
Recommended Ligands for Hindered Pyridines:
| Ligand Name | Structure (Abbreviation) | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly general and effective ligand for a wide range of Suzuki and Buchwald-Hartwig couplings. Often a good starting point.[9] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for Suzuki couplings, particularly with heteroaryl chlorides.[13] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Tolerates highly hindered substrates and a wide array of functional groups in Negishi and amination reactions.[13][15] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Exceptionally bulky, often succeeding where other ligands fail, especially for challenging C-N and C-O couplings.[9][16] |
The Base: More Than a Proton Scavenger
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid derivative. For hindered couplings, the choice of base is critical.
-
Recommended Bases: Strong, non-nucleophilic inorganic bases are typically required.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings. Its moderate strength and oxophilic nature facilitate the crucial transmetalation step without promoting significant side reactions.[5]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient. Its high solubility in some organic solvents can be advantageous.[5]
-
Sodium tert-butoxide (NaOtBu): A very strong base, essential for Buchwald-Hartwig amination reactions.
-
-
The Role of Water: In anhydrous Suzuki couplings using bases like K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species for transmetalation.[17] However, excess water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[5]
The Solvent: A Medium for Success
The solvent must solubilize all reactants, but its role extends beyond that. It can influence catalyst activity and stability.
-
Common Solvents: Aprotic, higher-boiling point solvents are generally preferred to allow for the necessary reaction temperatures.[5]
-
1,4-Dioxane: A very common and effective solvent for Suzuki couplings.
-
Toluene: Another excellent choice, particularly when rigorous exclusion of water is necessary.
-
Tetrahydrofuran (THF): Useful for lower-temperature reactions, but its lower boiling point limits the accessible temperature range.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can sometimes alter reaction selectivity, but its coordinating ability can also interfere with catalysis.[17]
-
Process Diagrams
Catalytic Cycle & Hindered Substrate Challenges
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_TS [label="Oxidative Addition\n(Sterically Slowed)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="L-Pd(II)(Py-X)\n(Oxidative Adduct)"]; TM [label="Transmetalation\n(Base Mediated)"]; PdII_R [label="L-Pd(II)(Py-R)"]; RE_TS [label="Reductive Elimination\n(Major Bottleneck)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product\n(Py-R)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Catalyst Inhibition\n(Pyridine Coordination)", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_TS [label=" + Py-X"]; OA_TS -> PdII; PdII -> TM [label=" + R-B(OH)₂\n+ Base"]; TM -> PdII_R; PdII_R -> RE_TS; RE_TS -> Product; RE_TS -> Pd0 [label="Regeneration"]; Pd0 -> Inhibition [dir=both, style=dashed, color="#EA4335", label="Deactivation"]; }
Caption: The Pd-catalyzed cross-coupling cycle with sterically hindered pyridines.
Workflow for Optimizing Hindered Couplings
dot digraph "Optimization_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="8,10"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start: Hindered Pyridine Halide\n+ Coupling Partner", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition1 [label="Initial Screen:\nXPhos Pd G3 (2 mol%)\nK₃PO₄ (2 eq.)\nDioxane, 90-100 °C, 12h"]; Check1 [label="Reaction Outcome?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success!\n(>70% Yield)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Low Yield or\nNo Reaction"]; ScreenLigand [label="Screen Ligands:\nSPhos, RuPhos, BrettPhos"]; Check2 [label="Improvement?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenBase [label="Screen Bases:\nCs₂CO₃, K₂CO₃\n(+/- H₂O additive)"]; Check3 [label="Improvement?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenSolvent [label="Screen Solvent/Temp:\nToluene, THF\nIncrease Temp (up to 120°C)"]; Failure [label="Consult Literature for\nAlternative Strategies", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Condition1; Condition1 -> Check1; Check1 -> Success [label="Good"]; Check1 -> Troubleshoot [label="Poor"]; Troubleshoot -> ScreenLigand; ScreenLigand -> Check2; Check2 -> Success [label="Yes"]; Check2 -> ScreenBase [label="No"]; ScreenBase -> Check3; Check3 -> Success [label="Yes"]; Check3 -> ScreenSolvent [label="No"]; ScreenSolvent -> Failure; }
Caption: A decision-tree workflow for systematic reaction optimization.
Application Protocol: Suzuki-Miyaura Coupling of 2-bromo-6-methylpyridine with 4-methoxyphenylboronic acid
This protocol provides a robust starting point for the coupling of a sterically hindered 2-halopyridine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
2-bromo-6-methylpyridine (1.0 mmol, 1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add the 2-bromo-6-methylpyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[5]
-
Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) via syringe. The mixture will appear as a suspension.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the mixture through a short pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[5] d. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Poor quality reagents. | 1. Switch to a bulkier ligand (e.g., RuPhos or BrettPhos). Increase catalyst loading to 3-5 mol%. 2. Increase temperature in 10 °C increments (up to 120-130 °C for toluene). 3. Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[5] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Base is too strong or conditions too harsh. 3. Boronic acid is inherently unstable. | 1. Use rigorously dried solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃) or lower the reaction temperature. 3. Use the corresponding boronic acid pinacol ester (MIDA boronates are also an option).[18] |
| Dehalogenation of Pyridine | 1. Reaction temperature is too high. 2. Certain ligand/base combinations may promote this side reaction. | 1. Lower the reaction temperature. 2. Screen alternative ligands or bases. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[5] |
Conclusion
The palladium-catalyzed cross-coupling of sterically hindered pyridines is a challenging but achievable goal. Success hinges on a rational, multi-parameter optimization approach. By prioritizing the use of modern Buchwald precatalysts paired with bulky, electron-rich phosphine ligands, and by carefully selecting the appropriate base and solvent system, researchers can overcome the inherent mechanistic barriers. The protocols and strategies outlined in this guide provide a robust framework for developing efficient and reliable methods for the synthesis of these valuable and complex molecular scaffolds.
References
-
Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics. [Link]
-
Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. National Institutes of Health. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Central Science. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Buchwald-Hartwig Coupling. Organic-Syn. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. fiveable.me [fiveable.me]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis using 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Application Note: Microwave-Assisted Synthesis using 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Executive Summary
This guide details the microwave-assisted functionalization of This compound (CAS: 915946-47-3). This scaffold is a high-value intermediate in medicinal chemistry due to its dense functionalization pattern, offering three distinct sites for diversity-oriented synthesis.
Traditional thermal methods for this compound are often hampered by the significant steric hindrance imposed by the C4 and C6 methyl groups. Microwave irradiation overcomes this kinetic barrier, accelerating reaction rates from hours to minutes while improving regioselectivity. This note provides validated protocols for Nucleophilic Aromatic Substitution (
Chemical Profile & Reactivity Map
The reactivity of this compound is governed by the interplay of electronic activation and steric shielding.
-
C2-Cl Position (Site A): The most reactive site for nucleophilic attack (
). The adjacent ring nitrogen and the electron-withdrawing bromine at C3 activate this position. -
C3-Br Position (Site B): The preferred site for the first Palladium-catalyzed cross-coupling. It is electronically activated by the adjacent electron-withdrawing Chlorine (C2) and is sterically less hindered (flanked by Cl and Me) compared to C5.
-
C5-Br Position (Site C): The least reactive site. It is electron-rich relative to C3 and significantly hindered by two flanking methyl groups (C4 and C6). Functionalization here typically requires forcing conditions or occurs only after C3 is derivatized.
Figure 1: Reactivity & Regioselectivity Map
Caption: Hierarchy of reactive sites. C2-Cl is activated for nucleophilic displacement. C3-Br is electronically primed for oxidative addition over C5-Br.
Methodology 1: Regioselective (C2-Cl Displacement)
The chlorine at C2 is highly labile. Microwave irradiation is superior to thermal heating here, as it promotes rapid substitution without causing debromination or degradation of the methyl groups.
Target Reaction: Displacement of C2-Cl with a secondary amine (e.g., Morpholine).
Protocol Parameters
| Parameter | Setting | Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMSO | High dielectric constant absorbs MW energy efficiently; solubilizes the polar intermediate. |
| Base | DIPEA (3.0 equiv) | Scavenges HCl byproduct; prevents protonation of the amine nucleophile. |
| Temperature | 140 °C | Sufficient activation energy to overcome steric bulk of C3-Br. |
| Time | 10–20 min | Short duration prevents side reactions (e.g., polymerization). |
| Concentration | 0.2 – 0.5 M | High concentration favors bimolecular kinetics. |
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave vial, dissolve This compound (1.0 equiv, 1 mmol, ~300 mg) in NMP (3 mL).
-
Addition: Add the amine nucleophile (1.2 equiv) and DIPEA (3.0 equiv). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor. Program a "ramp-to-temperature" method:
-
Ramp: 2 min to 140 °C.
-
Hold: 15 min at 140 °C (High Absorption Level).
-
Cooling: Active air cooling to 40 °C.
-
-
Workup: Pour the reaction mixture into water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove NMP.
-
Purification: The product (2-amino-3,5-dibromo derivative) is typically pure enough for the next step. If necessary, purify via silica flash chromatography (Hexane/EtOAc gradient).
Methodology 2: Site-Selective Suzuki-Miyaura Coupling (C3-Br)
Achieving selectivity between C3-Br and C5-Br is challenging. The C3 position is favored due to the inductive electron-withdrawing effect of the C2-substituent (Cl or Amino group from Step 1). However, the bulky methyl groups at C4 and C6 retard the reaction. Phosphine-free catalysts or highly active Buchwald precatalysts are recommended.
Target Reaction: Coupling of Aryl Boronic Acid at C3.
Protocol Parameters
| Parameter | Setting | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 (3-5 mol%) | Bidentate ligands (dppf) resist debromination; XPhos handles steric bulk well. |
| Solvent | DME/Water (4:1) or 1,4-Dioxane/Water | Aqueous component is essential for the boronate activation step. |
| Base | K₂CO₃ (2.0 equiv) | Standard mild base. Use Cs₂CO₃ if reaction is sluggish. |
| Temperature | 100 °C | Controlled temperature to prevent bis-coupling at C5. |
| Time | 30 min | Monitor by LC-MS to stop before C5 coupling begins. |
Step-by-Step Protocol
-
Preparation: In a microwave vial, combine the Pyridine substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Catalyst (5 mol%).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 2 minutes. (Oxygen inhibits the catalytic cycle).
-
Solvent Addition: Inject degassed DME (3 mL) and degassed aqueous K₂CO₃ (2M, 0.5 mL) through the septum.
-
Irradiation:
-
Ramp: 1 min to 100 °C.
-
Hold: 30 min at 100 °C.
-
-
Monitoring (Critical): Check LC-MS at 15 min. If >10% bis-coupled product (C3+C5) is observed, lower temp to 80 °C. If starting material remains, extend time.
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography is required to separate the mono-coupled product from trace bis-coupled byproducts.
Experimental Workflow Diagram
The following diagram illustrates the sequential functionalization strategy, moving from the most reactive handle to the least.
Caption: Sequential workflow. The C2-Cl is displaced first to install diversity or modify electronics, followed by controlled C3-arylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in | Steric shielding by C3-Br | Increase MW temp to 160°C; switch solvent to NMP (higher boiling point). |
| Bis-coupling (C3 & C5) | Catalyst too active or Temp too high | Reduce catalyst loading to 2 mol%; lower temp to 80°C; use stoichiometric boronic acid (0.95 equiv). |
| Debromination (C-H) | Hydride source present | Ensure solvent (Dioxane/DME) is peroxide-free; avoid Ethanol/Isopropanol in the mix. |
| No Reaction at C3 | Steric bulk of 4-Methyl group | Switch ligand to SPhos or XPhos (Buchwald ligands designed for hindered substrates). |
References
-
Microwave-Assisted Pyridine Synthesis & Functionalization: Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters 43.46 (2002): 8331-8334.
-
Regioselectivity in Halogenated Pyridines: Lulinski, S., et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry 14 (2018).
-
Microwave
Protocols: Leadbeater, N. E., et al. "Microwave-Promoted Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. -
Suzuki Coupling of Chloropyridines: Littke, A. F., & Fu, G. C. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides."[1] Journal of the American Chemical Society 123 (2001).
-
Compound Data (this compound): PubChem CID 915946-47-3 Entry.
Sources
Application Notes and Protocols: Expanding the Synthetic Toolbox for Polysubstituted Pyridines via Negishi Coupling
Introduction: The Strategic Importance of Polysubstituted Pyridines and the Power of Negishi Coupling
Polysubstituted pyridine scaffolds are privileged motifs in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise installation of diverse substituents onto the pyridine ring is crucial for modulating biological activity, tuning photophysical properties, and optimizing material performance. Among the array of cross-coupling methodologies, the Negishi coupling has emerged as a particularly powerful and versatile tool for forging carbon-carbon bonds to pyridine rings.[1][2][3][4]
The Negishi reaction, which couples an organozinc reagent with an organic halide or triflate in the presence of a palladium or nickel catalyst, offers several distinct advantages for the synthesis of complex pyridines.[2][4][5] Its high functional group tolerance is a key asset, allowing for the coupling of substrates bearing sensitive moieties like esters, nitriles, and ketones, which might not be compatible with more reactive organometallic reagents.[5][6][7] Furthermore, the relatively mild reaction conditions and the ability to couple sp, sp2, and sp3-hybridized carbon centers provide a broad synthetic scope.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scope, application, and practical execution of the Negishi coupling reaction for the synthesis of polysubstituted pyridines from their corresponding halo-derivatives. We will delve into the mechanistic underpinnings, explore the substrate scope with a focus on polysubstituted systems, provide detailed experimental protocols, and offer troubleshooting guidance to navigate potential challenges.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the halopyridine to a low-valent palladium(0) complex. This step, which is often rate-determining, results in the formation of a square planar palladium(II) intermediate.[2][8] The reactivity of the halopyridine is highly dependent on the nature of the halogen, following the general trend: I > OTf > Br >> Cl.[2] For polysubstituted pyridines, both the electronic nature and the steric hindrance imposed by the substituents can significantly influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.[2][3] The precise mechanism of transmetalation is complex and can be influenced by the nature of the ligands and the organozinc species.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][4]
Below is a diagram illustrating the catalytic cycle of the Negishi coupling reaction.
Caption: Catalytic Cycle of the Negishi Coupling Reaction.
Reaction Scope for Polysubstituted Halopyridines
The success of a Negishi coupling reaction with a polysubstituted halopyridine is a delicate interplay of electronic and steric factors.
The Halogen: The nature of the leaving group is paramount. The reactivity order is I > Br > Cl > F.[2][9]
-
Iodopyridines: Are the most reactive substrates and are generally preferred for challenging couplings, often proceeding under milder conditions with lower catalyst loadings.
-
Bromopyridines: Are also widely used and often offer a good balance between reactivity and stability. However, they may require higher temperatures or more active catalyst systems compared to their iodo-counterparts.[10]
-
Chloropyridines: Are the most challenging substrates due to the strength of the C-Cl bond. Their coupling often requires specialized, highly active catalysts and ligands, and reactions may still be sluggish.[2][10]
-
Fluoropyridines: Are typically unreactive in Negishi couplings.[9]
Substitution Pattern:
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, making the halopyridine more reactive. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: Substituents ortho to the halogen can significantly hinder the oxidative addition step. In such cases, the use of bulky phosphine ligands on the palladium catalyst can be beneficial.
Organozinc Reagents: A wide variety of organozinc reagents can be employed, including those derived from aryl, heteroaryl, alkyl, and vinyl precursors.[2] The preparation of functionalized organozinc reagents is a critical aspect of the Negishi coupling. They can be prepared through several methods, including:
-
Direct insertion of zinc metal into organic halides: This is a common and direct method, often facilitated by the use of activated zinc (Rieke® Zinc).[6]
-
Transmetalation from organolithium or Grignard reagents: This method is also widely used but may be less tolerant of certain functional groups.[6]
The table below summarizes the general scope and considerations for the Negishi coupling of polysubstituted halopyridines.
| Parameter | Scope & Considerations | Typical Conditions & Notes |
| Halopyridine | I > Br >> Cl. Polysubstitution can influence reactivity. Steric hindrance at the ortho position can be challenging. | Iodides and bromides are most common. Chlorides require specialized catalysts. |
| Organozinc Reagent | Aryl, heteroaryl, vinyl, alkyl. High functional group tolerance. | Prepared in situ or ex situ. Commercial availability is increasing. |
| Catalyst | Pd(0) complexes are most common (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Ni catalysts can also be used.[2] | Catalyst loading typically 1-5 mol%. |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos, SPhos) are frequently used to stabilize the catalyst and modulate reactivity. | Choice of ligand is crucial for challenging substrates. |
| Solvent | Anhydrous THF, DMF, DMA, or toluene are commonly used. | Solvent choice can impact solubility and reaction rate. |
| Temperature | Room temperature to reflux, depending on the reactivity of the substrates. | Milder conditions are preferred to minimize side reactions. |
Detailed Experimental Protocol: Synthesis of a Polysubstituted Bipyridine
This protocol provides a general procedure for the Negishi coupling of a polysubstituted bromopyridine with an arylzinc reagent. Note: This reaction is air and moisture sensitive, and all procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[11]
Materials:
-
Polysubstituted bromopyridine (1.0 equiv)
-
Aryl bromide (for organozinc preparation, 1.2 equiv)
-
Activated Zinc dust (e.g., Rieke® Zinc) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous THF
-
Iodine (catalytic amount)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Ar or N₂)
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
Part A: Preparation of the Arylzinc Reagent
-
To a dry Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equiv).
-
Add a catalytic amount of iodine to activate the zinc surface.
-
Add anhydrous THF via syringe.
-
Slowly add the aryl bromide (1.2 equiv) dropwise to the stirred suspension. The reaction is exothermic.
-
Stir the mixture at room temperature for 1-2 hours, or until the formation of the organozinc reagent is complete (indicated by the consumption of the zinc dust and a color change).
Part B: The Negishi Coupling Reaction
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve the polysubstituted bromopyridine (1.0 equiv) and the palladium catalyst (3 mol%) in anhydrous THF.
-
Slowly add the freshly prepared arylzinc reagent solution from Part A to the solution of the bromopyridine and catalyst via cannula or syringe.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
Part C: Workup and Purification
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow for Negishi Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Poor quality organozinc reagent- Unreactive halopyridine (e.g., chloride)- Insufficient temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure the organozinc reagent is freshly prepared and properly formed.- Switch to a more reactive halide (Br or I) or use a more active catalyst/ligand system.- Increase the reaction temperature. |
| Homocoupling of the organozinc reagent | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is carried out under strictly anaerobic conditions. |
| Dehalogenation of the halopyridine | - Presence of protic impurities | - Use anhydrous solvents and reagents. |
| Difficulty in purification | - Similar polarity of starting material and product- Formation of byproducts | - Optimize the chromatographic conditions.- Consider recrystallization as an alternative purification method. |
Conclusion
The Negishi coupling reaction is a robust and highly effective method for the synthesis of polysubstituted pyridines. Its broad functional group tolerance and wide substrate scope make it an invaluable tool for medicinal chemists and materials scientists. By understanding the key mechanistic principles and carefully selecting the reaction parameters—particularly the nature of the halogen, the catalyst system, and the method of organozinc reagent preparation—researchers can successfully employ this powerful transformation to access a diverse range of complex and valuable pyridine-containing molecules.
References
-
Recent developments in the chemistry of Negishi coupling: a review. ResearchGate. Available at: [Link]
-
Negishi coupling. Wikipedia. Available at: [Link]
-
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Ingenta Connect. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Recent Developments in Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
-
Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. PubMed. Available at: [Link]
-
Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. Available at: [Link]
-
Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
-
Photoinduced Palladium Negishi Cross-Coupling Through Visible Light Absorption of Palladium-Zinc Complexes. RUIdeRA. Available at: [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]
-
Bipyridine. Organic Syntheses. Available at: [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. PMC - NIH. Available at: [Link]
-
Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Negishi Coupling. OpenOChem Learn. Available at: [Link]
-
Negishi Cross-Coupling. J&K Scientific LLC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organozinc Reagents [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 11. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
Late-stage functionalization of 4,6-dimethylpyridine scaffolds
Application Note: Precision Late-Stage Functionalization of 4,6-Dimethylpyridine Scaffolds
Executive Summary & Strategic Context
The 4,6-dimethylpyridine (chemically equivalent to 2,4-dimethylpyridine or 2,4-lutidine in its core form) is a privileged pharmacophore found in metalloproteinase inhibitors (e.g., MMP-13 inhibitors), bio-imaging agents, and organometallic ligands. Its unique substitution pattern offers a balance of lipophilicity and basicity, yet it presents a distinct challenge for late-stage functionalization (LSF).
The methyl groups at positions 4 and 6 (relative to N1) electronically activate the ring but sterically impede traditional electrophilic aromatic substitution (EAS). Furthermore, the basic nitrogen often sequesters transition metal catalysts, poisoning C–H activation cycles.
This guide details three high-fidelity protocols to diversify this scaffold, exploiting its intrinsic electronic bias:
-
C6-Selective Alkylation: Via radical Minisci-type chemistry.
-
Lateral C–H Functionalization: Targeting the benzylic methyl groups.
-
Meta-Selective (C3/C5) Activation: Using steric-controlled borylation.
Reactivity Profiling & Logic
To successfully functionalize 4,6-dimethylpyridine, one must map its electronic and steric landscape.
-
The Nitrogen (N1): A Lewis base that directs acidity. Protonation or coordination lowers the LUMO, activating the ring for radical attack.[1]
-
C2/C6 Positions: The
-positions are electron-deficient. In 4,6-dimethylpyridine (2,4-lutidine), C2 is blocked by a methyl group. C6 is the primary "open" active site for nucleophilic radicals. -
Methyl Groups (Lateral): The methyl protons are acidic (pKa ~29–32), with the C2-methyl (adjacent to N) being significantly more acidic and prone to deprotonation/oxidation than the C4-methyl.
-
C3/C5 Positions: The
-positions are electron-rich but difficult to access. C5 is sterically less hindered than C3 (which is flanked by two methyls).
Figure 1: Reactivity Map of the 4,6-Dimethylpyridine Scaffold
Caption: Functionalization logic map for 4,6-dimethylpyridine. Colors indicate distinct reaction pathways.
Protocol A: C6-Selective Alkylation (Minisci Reaction)
Objective: Install alkyl/cycloalkyl groups at the vacant C6 position. Mechanism: Protonated pyridine accepts a nucleophilic alkyl radical at the most electron-deficient, unblocked position (C6).
Experimental Rationale
Traditional Minisci reactions use silver salts and persulfates, which can be harsh. This protocol utilizes a photoredox approach or a mild thermal initiation to ensure compatibility with sensitive functional groups on the drug scaffold.
Step-by-Step Protocol
Reagents:
-
Substrate: 4,6-Dimethylpyridine derivative (1.0 equiv).
-
Alkylating Agent: Carboxylic acid (2.0 equiv) or Alkyl halide.
-
Oxidant:
(2.0 equiv). -
Catalyst:
(0.2 equiv) or Ir-photocatalyst (for visible light method). -
Solvent: DCM/Water (biphasic) or DMSO/TFA.
-
Acid: TFA (1.0 equiv) – Critical for activating the pyridine ring.
Workflow:
-
Preparation: Dissolve the 4,6-dimethylpyridine substrate (0.5 mmol) in a mixture of DCM (2 mL) and water (2 mL).
-
Activation: Add TFA (0.5 mmol) to protonate the pyridine nitrogen. Note: If the substrate contains acid-labile groups, use a buffered photoredox condition instead.
-
Reagent Addition: Add the alkyl carboxylic acid (1.0 mmol) and
(17 mg, 0.1 mmol). -
Initiation: Add
(228 mg, 1.0 mmol) in one portion. -
Reaction: Stir vigorously at 40 °C for 12–24 hours. Monitor by LC-MS.
-
Workup: Basify with saturated
to pH 8 (deprotonates the product). Extract with DCM ( mL). -
Purification: Flash chromatography (typically MeOH/DCM gradient).
Key Insight: The methyl groups at 4 and 6 do not sterically inhibit C2/C6 attack significantly, but they do inductively donate electrons, making the ring slightly less reactive than unsubstituted pyridine. The use of TFA is non-negotiable to lower the LUMO energy.
Protocol B: Lateral C–H Functionalization (Boekelheide Rearrangement)
Objective: Convert the methyl group (specifically the C2-methyl) into an alcohol, aldehyde, or ester. Mechanism: Formation of an N-oxide followed by acylation and [3,3]-sigmatropic rearrangement.
Experimental Rationale
Direct oxidation of methylpyridines is difficult. The Boekelheide rearrangement is the gold standard for regioselective modification of the
Step-by-Step Protocol
-
N-Oxidation:
-
Dissolve 4,6-dimethylpyridine (1.0 equiv) in DCM.
-
Add m-CPBA (1.1 equiv) at 0 °C. Warm to RT and stir for 4 hours.
-
Wash with
to remove m-chlorobenzoic acid. Isolate the N-oxide.
-
-
Rearrangement:
-
Hydrolysis (Optional):
-
Treat the acetoxy product with
in MeOH to yield the primary alcohol.
-
Selectivity Note: This reaction overwhelmingly favors the methyl group adjacent to the nitrogen (C2/C6) over the C4-methyl.
Protocol C: Meta-Selective (C5) C–H Borylation
Objective: Functionalize the difficult C5 position (meta to N). Mechanism: Iridium-catalyzed C–H activation controlled by steric encumbrance.
Experimental Rationale
The 4,6-dimethyl substitution pattern creates a "steric pocket" at C5. While C3 is flanked by two methyls (C2 and C4), C5 is flanked by one methyl (C4) and one hydrogen (C6). Therefore, sterically controlled Ir-catalysis selectively borylates C5.
Step-by-Step Protocol
Reagents:
- (1.5 mol%)
-
dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%)
-
(0.5 equiv) – Using pyridine as the limiting reagent is rare; usually,
is limiting, but for precious scaffolds, reverse stoichiometry. -
Solvent: THF or Hexane.
Workflow:
-
Catalyst Formation: In a glovebox, mix
and dtbpy in THF (1 mL) for 10 mins to generate the active species. -
Reaction: Add 4,6-dimethylpyridine (1.0 equiv) and
(1.5 equiv). -
Heating: Seal and heat to 80 °C for 16 hours.
-
Quench: Cool to RT. Pass through a short pad of silica to remove catalyst.
-
Result: The product is 4,6-dimethylpyridine-5-boronic acid pinacol ester, a versatile handle for Suzuki couplings.
Data Summary & Comparison
| Protocol | Target Site | Selectivity Driver | Primary Utility | Key Reagents |
| Minisci | C6 (Ring) | Electronic (LUMO coeff.) | Alkylation (C-C bond) | Acid, Radical Source, Oxidant |
| Boekelheide | Proximity (Sigmatropic) | Oxidation (C-O bond) | mCPBA, | |
| Ir-Borylation | C5 (Ring) | Steric (Less hindered) | Arylation (via Suzuki) |
Figure 2: Decision Workflow for 4,6-Dimethylpyridine Functionalization
Caption: Strategic decision tree for selecting the appropriate functionalization protocol based on the desired target site.
References
-
Maity, S., et al. (2023).[5][6] "C-H functionalization of pyridines." Organic & Biomolecular Chemistry.
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Synthetic Applications." Journal of the American Chemical Society.
-
Nippa, D. F., et al. (2022).[7] "Late-stage Functionalization and its Impact on Modern Drug Discovery." CHIMIA.[7]
-
Duncton, M. A. J. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm.
Sources
- 1. scispace.com [scispace.com]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights | CHIMIA [chimia.ch]
Troubleshooting & Optimization
Improving yield in regioselective coupling of 3,5-dibromopyridines
Technical Support Center: Regioselective Coupling of 3,5-Dibromopyridines
Welcome to the Advanced Synthesis Support Center. Ticket ID: #PYR-35-DB Subject: Optimizing Yield and Selectivity in 3,5-Dibromopyridine Cross-Couplings Assigned Scientist: Senior Application Specialist
Executive Summary: The Symmetry Paradox
The coupling of 3,5-dibromopyridine presents a unique dual challenge depending on your specific substrate:
-
Symmetric Substrates (Unsubstituted 3,5-dibromopyridine): The challenge is Chemoselectivity . Since C3 and C5 are chemically identical, you are fighting statistics to prevent double-coupling (bis-arylation).
-
Asymmetric Substrates (e.g., 2-substituted-3,5-dibromopyridines): The challenge is Regioselectivity . You must differentiate between the C3 (proximal to substituent) and C5 (distal) positions based on steric and electronic bias.
This guide addresses both scenarios with specific troubleshooting workflows.
Part 1: Decision Matrix & Mechanistic Logic
Before starting your experiment, determine your "Selectivity Driver" using the flowchart below.
Figure 1: Decision tree for selecting reaction conditions based on substrate symmetry and substitution patterns.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: The Symmetric Challenge (Pure 3,5-dibromopyridine)
Q1: I am trying to make the mono-arylated product, but I keep getting 30-40% of the bis-coupled byproduct. How do I stop the reaction at step one?
Diagnosis: This is a classic statistical distribution issue. If
Corrective Protocol:
-
Stoichiometry Flip: Do not use 1:1 equivalents. Use 1.5 to 2.0 equivalents of 3,5-dibromopyridine relative to the boronic acid.
-
Reverse Addition: Dissolve the dibromide and catalyst in the flask. Add the boronic acid (dissolved in solvent) slowly via syringe pump over 1-2 hours. This keeps the instantaneous concentration of boronic acid low, starving the generated mono-product of the nucleophile required to react again.
-
Solvent Choice: Use a solvent system that solubilizes the dibromide but precipitates the mono-product (if possible), or use a biphasic system (Toluene/Water) which can sometimes sequester the less polar mono-product into the organic phase away from the base/boronate in the aqueous phase.
Q2: My yield is low because of protodehalogenation (loss of Br). I see 3-arylpyridine but also 3-aryl-5-hydropyridine.
Diagnosis: This indicates your catalytic cycle is stalling at the oxidative addition or transmetallation stage, allowing
Corrective Protocol:
-
Switch Base: Move from carbonate bases (
) to anhydrous fluoride bases (CsF or KF ). Fluorides facilitate transmetallation without generating high concentrations of hydroxide/alkoxide that can promote side reactions. -
Dry Conditions: Switch to anhydrous dioxane or THF. Water promotes protodehalogenation in pyridines.
-
Catalyst: Use Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand bites tightly, preventing palladium aggregation and stabilizing the intermediate to prevent reduction.
Module B: The Asymmetric Challenge (2-Substituted-3,5-dibromo)
Q3: I have 2-chloro-3,5-dibromopyridine. Which bromide will react first?
Answer: The C3 bromide (ortho to the chlorine) will react first.
-
Reasoning: The C2-chlorine is an Electron Withdrawing Group (EWG). Through the inductive effect (-I), it pulls electron density from the adjacent C3 position, making C3 more electrophilic than C5. Oxidative addition of Pd(0) occurs faster at the most electron-deficient site.
-
Literature Validation: This follows the "Handy Rules" for polyhalopyridines [1].
Q4: I need to couple at C5, but the chemistry favors C3. How do I switch the regioselectivity?
Answer: You must override the electronic preference with Steric Control .
-
Ligand Switch: Switch from "slender" ligands (PPh3, dppf) to bulky ligands.
-
Recommendation: Use
or Q-Phos . -
Mechanism: The bulky ligand creates a crowded sphere around the Palladium. The Pd center physically cannot approach the C3 position because the C2-substituent (even a small Cl) clashes with the bulky phosphine ligand. Therefore, the Pd is forced to react at the distal, unhindered C5 position.
-
Selectivity Data Table: Ligand Effects on 2-Cl-3,5-dibromopyridine
| Ligand Type | Example Ligand | Primary Product | Mechanism | Yield Target |
| Small/Bidentate | C3-Coupled | Electronic (Inductive) | >85% | |
| Bulky/Rich | C5-Coupled | Steric Hindrance | >70% |
Part 3: Validated Experimental Protocols
Protocol A: High-Fidelity Mono-Coupling (Symmetric)
For pure 3,5-dibromopyridine.
Reagents:
-
3,5-Dibromopyridine (2.0 mmol, 2.0 equiv )
-
Arylboronic Acid (1.0 mmol, 1.0 equiv )
- (0.03 mmol, 3 mol%)
- (2.0 M aqueous, 2.0 mL)
-
1,4-Dioxane (10 mL, degassed)
Workflow:
-
Setup: In a reaction vial, load 3,5-dibromopyridine, Pd catalyst, and Dioxane. Purge with Argon.
-
Activation: Add the aqueous base. Heat to 80°C.
-
Controlled Addition: Dissolve the Arylboronic Acid in 2 mL Dioxane. Using a syringe pump, add this solution to the reaction mixture over 90 minutes .
-
Completion: Stir for an additional 30 minutes after addition is complete.
-
Workup: Cool, dilute with EtOAc, wash with water.
-
Purification: The excess 3,5-dibromopyridine is non-polar. Elute with 100% Hexanes first to recover starting material, then increase polarity (5-10% EtOAc/Hex) to elute the mono-product.
Protocol B: C3-Selective Coupling (Asymmetric)
For 2-chloro-3,5-dibromopyridine targeting C3.
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
Catalyst:
(5 mol%) — Triphenylphosphine is small enough to allow C3 access. -
Base:
(2.0 equiv)[1] -
Solvent: Toluene/EtOH/H2O (4:1:1)
Key Step: Run at a lower temperature (60-70°C ) initially. High heat can overcome the subtle electronic energy difference between C3 and C5, eroding selectivity.
Part 4: References
-
Handy, S. T., & Zhang, Y. (2001). Regioselectivity in the Suzuki coupling of polyhaloheterocycles. Tetrahedron, 57(37), 7845-7852.
-
Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry.
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane. Journal of Organic Chemistry, 73(14), 5589–5591.
-
Schroeter, S., et al. (2010). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Tetrahedron, 66(48), 9237-9257.
Sources
Technical Support Center: Overcoming Steric Hindrance in 4,6-Dimethylpyridine Substitution Reactions
Welcome to the technical support center for navigating the complexities of 4,6-dimethylpyridine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the steric hindrance of this versatile scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in the lab.
Introduction: The Challenge of 4,6-Dimethylpyridine
4,6-Dimethylpyridine, also known as 2,6-lutidine, presents a significant synthetic challenge due to the steric hindrance imposed by the two methyl groups flanking the nitrogen atom and the C5 position. These bulky substituents can impede the approach of reagents to adjacent reaction sites, affecting reaction rates, yields, and even the feasibility of certain transformations.[1][2] This guide provides a structured approach to overcoming these steric barriers, focusing on nucleophilic and electrophilic aromatic substitutions, as well as functionalization of the methyl groups themselves.
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic aromatic substitution (EAS) on 4,6-dimethylpyridine so difficult?
A1: Pyridine itself is electron-deficient and generally unreactive towards electrophilic aromatic substitution.[3][4][5][6] The nitrogen atom's electron-withdrawing nature deactivates the ring. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium ion.[3][5] This positively charged species is even more deactivated towards attack by an electrophile.[5] While the methyl groups are activating, their effect is often insufficient to overcome this strong deactivation.
Q2: At which position does nucleophilic aromatic substitution (SNAr) typically occur on a pyridine ring, and how do the methyl groups in 4,6-dimethylpyridine affect this?
A2: Nucleophilic aromatic substitution on pyridines preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen).[7][8] This is because the negatively charged intermediate (a Meisenheimer-like complex) is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom.[7][8] In 4,6-dimethylpyridine, the C2 and C6 positions are sterically hindered by the adjacent methyl groups. This makes nucleophilic attack at these positions challenging. However, if a suitable leaving group is present at the C2 or C4 position, SNAr can still be a viable strategy, though it may require forcing conditions.
Q3: Can the methyl groups of 4,6-dimethylpyridine be functionalized directly?
A3: Yes, the methyl groups of alkylpyridines, particularly those at the 2- and 4-positions, exhibit enhanced reactivity.[9] This is due to the ability of the electron-withdrawing nitrogen atom to stabilize a negative charge that develops on the methyl carbon during reactions like deprotonation.[9] This allows for a range of transformations including condensation, oxidation, deprotonation-alkylation, and halogenation.[9]
Troubleshooting Guides & Detailed Protocols
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no yield in an SNAr reaction with a 2- or 4-halo-4,6-dimethylpyridine.
The steric hindrance from the methyl groups can significantly slow down the rate of nucleophilic attack.
Troubleshooting Workflow
Caption: Troubleshooting workflow for SNAr reactions.
Protocol: N-Oxide Activation for Enhanced Nucleophilic Substitution
This protocol details the activation of 4,6-dimethylpyridine via N-oxidation, followed by a nucleophilic substitution.
Part A: N-Oxidation
-
Dissolution: Dissolve 4,6-dimethylpyridine in a suitable solvent such as dichloromethane (DCM) or acetic acid.[10]
-
Cooling: Cool the solution to 0 °C in an ice bath.[10]
-
Oxidant Addition: Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise while maintaining the temperature below 5 °C.[10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution and a sodium sulfite solution. Extract the product with an organic solvent, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
Part B: Nucleophilic Substitution on the N-Oxide
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4,6-dimethylpyridine-N-oxide and a suitable leaving group precursor (e.g., for chlorination, use POCl₃) in an appropriate solvent.
-
Nucleophile Addition: Add the desired nucleophile to the reaction mixture.
-
Heating: Heat the reaction to a temperature appropriate for the specific nucleophile and leaving group.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify by chromatography.
Part C: Deoxygenation
-
Reduction: To remove the N-oxide and obtain the final substituted pyridine, treat the product from Part B with a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation (H₂/Pd).[10]
Section 2: Electrophilic Aromatic Substitution (EAS)
Issue: Inability to introduce an electrophile onto the 4,6-dimethylpyridine ring.
As discussed, direct EAS is challenging. The key is to increase the electron density of the ring or to use highly reactive electrophiles under specific conditions.
Strategies and Protocols
1. N-Oxide Mediated EAS:
The formation of the pyridine-N-oxide is a powerful strategy. The oxygen atom is electron-donating through resonance, which activates the C4 position towards electrophilic attack.[3]
Protocol: Nitration of 4,6-Dimethylpyridine via its N-Oxide
-
N-Oxide Synthesis: Prepare 4,6-dimethylpyridine-N-oxide as described in the SNAr protocol.
-
Nitration: Carefully add the N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 90 °C) for several hours.
-
Work-up: Pour the reaction mixture onto ice, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product. The primary product will be 4-nitro-2,6-dimethylpyridine.
-
Deoxygenation: The N-oxide can then be reduced to yield the 4-nitro-2,6-dimethylpyridine.
2. Metalation followed by Electrophilic Quench:
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridines, but the C2/C6 positions of 4,6-dimethylpyridine are sterically hindered. However, deprotonation at the C3 or C5 position can sometimes be achieved with strong, sterically hindered bases.[11] A more reliable approach is often metal-halogen exchange if a halogenated precursor is available.
Protocol: Lithiation and Electrophilic Quench of 3-Bromo-4,6-dimethylpyridine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-4,6-dimethylpyridine in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or a similar organolithium reagent. The bromine-lithium exchange is typically very fast at this temperature.[12]
-
Electrophilic Quench: After a short period (e.g., 15-30 minutes), add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated ammonium chloride solution. Extract the product, dry the organic layer, and purify by chromatography.
Section 3: Functionalization of the Methyl Groups
Issue: Difficulty in selectively functionalizing one of the methyl groups.
The two methyl groups at the C4 and C6 positions are electronically similar, making selective functionalization challenging. However, subtle differences in their steric environment or the use of directing groups can sometimes achieve selectivity.
Strategies and Protocols
1. Deprotonation and Alkylation:
The methyl groups of 4,6-dimethylpyridine can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with an electrophile.
Protocol: Benzylic Alkylation
-
Base Selection: In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium in an anhydrous ether solvent at low temperature (-78 °C).[13]
-
Deprotonation: Slowly add a solution of 4,6-dimethylpyridine to the base. A color change often indicates the formation of the anion.
-
Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide or an aldehyde).
-
Work-up: Quench the reaction with a proton source (e.g., water or saturated ammonium chloride), extract the product, and purify.
| Base | Temperature (°C) | Typical Electrophiles | Expected Outcome |
| n-BuLi | -78 to 0 | Alkyl halides, Aldehydes, Ketones | Mono- or di-alkylation |
| LDA | -78 | Alkyl halides, Esters | Primarily mono-alkylation |
| NaNH₂ | Reflux in Toluene | Aldehydes, Ketones | Condensation products |
2. Oxidation to Carboxylic Acids:
The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask, suspend 4,6-dimethylpyridine in water.
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄) in portions. The reaction is exothermic and may require cooling.
-
Heating: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction and filter off the manganese dioxide. Acidify the filtrate to precipitate the dicarboxylic acid.
Section 4: Advanced Strategies - Cross-Coupling Reactions
When direct substitution fails, transition metal-catalyzed cross-coupling reactions are a powerful alternative for forming C-C and C-N bonds.
Issue: Low yields in Suzuki or Buchwald-Hartwig couplings with a sterically hindered 4,6-dimethylpyridyl halide.
The steric bulk of the methyl groups can hinder the oxidative addition and reductive elimination steps in the catalytic cycle.
Troubleshooting and Optimization
1. Ligand Selection:
The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.
Table of Recommended Ligands for Hindered Couplings:
| Ligand Name | Structure | Key Features |
| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich, promotes oxidative addition. |
| SPhos | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Similar to XPhos with different electronic properties. |
| tBuXPhos | (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Even bulkier than XPhos, can be effective for very hindered substrates. |
2. Catalyst System and Reaction Conditions:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Base: A non-coordinating, strong base like Cs₂CO₃ or K₃PO₄ is often preferred.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier.
Protocol: Suzuki Coupling of 4-Bromo-2,6-dimethylpyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-2,6-dimethylpyridine, the desired boronic acid (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., toluene) and a base (e.g., K₃PO₄, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux (or a specified temperature) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction, filter through celite, and partition between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography. A similar protocol has been successfully applied to the homocoupling of 4-bromo-2,6-dimethylpyridine.[14]
Conclusion
Overcoming the steric hindrance in 4,6-dimethylpyridine substitution reactions requires a thoughtful and strategic approach. By understanding the electronic nature of the pyridine ring and the physical constraints imposed by the methyl groups, researchers can select the appropriate reaction conditions, reagents, and synthetic routes to achieve their desired transformations. This guide provides a foundation for troubleshooting common issues and implementing effective protocols. Remember that careful optimization is often necessary, and a systematic approach to varying reaction parameters will ultimately lead to success.
References
-
Cho, H., Yasui, Y., Kobayashi, S., Kwon, E., Arisawa, M., & Yamaguchi, M. (2011). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO-DIHYDROPYRIMIDINES. Semantic Scholar. Retrieved from [Link]
-
Domingo, L. R. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Retrieved from [Link]
-
Li, J. J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]
-
Monka, N. Ya., Khomitska, H. M., Vasyliuk, S. V., Fizer, L. V., Bolibrukh, L. D., & Lubenets, V.I. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Lviv Polytechnic National University. Retrieved from [Link]
-
Quora. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry | PDF. Scribd. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 18). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]
-
van der Waals, J. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
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- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Scientist's Guide to Solubilizing 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling challenging compounds. This guide is designed for researchers, chemists, and drug development professionals who are working with 3,5-Dibromo-2-chloro-4,6-dimethylpyridine and similar highly substituted, halogenated pyridines. These molecules are invaluable in synthesis and screening but often present significant solubility challenges that can impede experimental progress.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will cover everything from initial solvent selection to advanced dissolution techniques, ensuring your experiments are built on a foundation of robust and reproducible sample preparation.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: I'm starting a new project. Which polar aprotic solvent should I try first?
For a highly substituted, crystalline solid like this compound, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting points. These solvents have strong dipole moments and are excellent at solvating a wide range of organic molecules, including those with poor aqueous solubility. Acetonitrile (ACN) is another option, though it is generally a weaker solvent for complex organic solids compared to DMSO or DMF.
Q2: My compound isn't dissolving in DMSO at room temperature, even with vigorous vortexing. What is my next step?
This is a common issue driven by high crystal lattice energy—the strong forces holding the molecule together in its solid state. The next steps involve introducing energy to overcome this barrier:
-
Sonication: Use an ultrasonic bath to provide high-frequency energy, which can break apart solid aggregates and accelerate dissolution.
-
Gentle Warming: Heating the mixture can significantly increase solubility. However, this must be done with caution. See the next question for a detailed explanation.
Q3: How do I safely use heat to dissolve my compound? What are the risks?
Heating provides the kinetic energy needed to break intermolecular bonds in the crystal lattice. However, it introduces two primary risks: solvent evaporation and compound degradation.
-
Best Practice: Use a sealed vial to prevent solvent loss. Heat gently and incrementally (e.g., to 40-50°C) using a calibrated heat block or water bath. Avoid open flames. Always allow the solution to cool to room temperature before use to confirm the compound remains in solution (i.e., it is not supersaturated).
-
Risk Mitigation: Many halogenated compounds can be heat-sensitive. If you suspect instability, it is crucial to run a control experiment where you heat the dissolved compound and analyze it later (e.g., by LC-MS) to check for degradation products.
Q4: I successfully made a concentrated stock in DMSO, but a precipitate formed when I diluted it into my aqueous buffer for a biological assay. What happened?
This phenomenon is known as "crashing out." Your compound is soluble in the high-concentration organic solvent (DMSO) but not in the final aqueous medium. The addition of the aqueous buffer creates a solvent environment that can no longer support the solubility of your hydrophobic compound.
-
Solution: Reduce the percentage of the DMSO stock in your final solution. Aim for the lowest possible concentration of the organic solvent that your assay can tolerate (often <1% and sometimes as low as 0.1%). You may need to lower the final concentration of your compound to stay below its solubility limit in the final assay medium. Poor aqueous solubility is a known challenge for many pyridine derivatives in drug discovery.[1][2]
Q5: What are the essential safety precautions for handling this compound?
Substituted pyridines, especially halogenated ones, require careful handling.[3][4] Based on data for structurally similar compounds, this compound should be treated as potentially harmful.[5]
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.[6][7]
-
Prevent skin and eye contact. [3][6] In case of contact, rinse the affected area with copious amounts of water.[7]
-
Consult the Safety Data Sheet (SDS) for your specific reagent source before beginning work.
Part 2: In-Depth Troubleshooting and Protocols
Protocol 1: Systematic Approach to Solubility Testing
This protocol provides a structured method for determining the optimal solvent and approximate solubility, creating a reliable foundation for your experiments.
Objective: To identify the most effective polar aprotic solvent and estimate the solubility of this compound.
Methodology:
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 2 mg) into several separate, sealable glass vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL). Test DMSO, DMF, NMP (N-Methyl-2-pyrrolidone), and Acetonitrile.
-
Initial Dissolution Attempt (Room Temperature):
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles against a dark background.
-
If fully dissolved, the solubility is ≥20 mg/mL. Proceed to make a more concentrated slurry to find the upper limit.
-
If not fully dissolved, proceed to the next step.
-
-
Assisted Dissolution:
-
Place the vials in an ultrasonic bath for 15-20 minutes. Check for dissolution.
-
If solids remain, warm the vials to 40°C in a heat block for 15 minutes, with intermittent vortexing.
-
Allow the vials to cool to room temperature. If the compound remains in solution, it is considered dissolved under these conditions. If a precipitate forms upon cooling, the solution was supersaturated at the higher temperature.
-
-
Data Recording and Analysis: Record your observations in a table. A true solution should be clear and free of any visible particulates. For critical applications, filtering the solution through a 0.22 µm syringe filter can confirm the absence of undissolved microcrystals.
Data Recording Table:
| Solvent | Amount of Compound (mg) | Volume of Solvent (µL) | Initial Concentration (mg/mL) | Observations at RT (Vortex) | Observations (Sonication) | Observations (40°C & Cooled) | Estimated Solubility (mg/mL) |
| DMSO | 2 | 100 | 20 | e.g., Partially dissolved | e.g., Mostly dissolved | e.g., Clear solution | >20 |
| DMF | 2 | 100 | 20 | e.g., Partially dissolved | e.g., Partially dissolved | e.g., Clear solution | >20 |
| ACN | 2 | 100 | 20 | e.g., Insoluble | e.g., Insoluble | e.g., Partially dissolved | <20 |
| NMP | 2 | 100 | 20 | e.g., Partially dissolved | e.g., Mostly dissolved | e.g., Clear solution | >20 |
Diagram: Logical Troubleshooting Workflow
This diagram illustrates the decision-making process for addressing solubility issues.
Caption: Decision workflow for solubilizing a difficult compound.
Protocol 2: Preparing and Using a High-Concentration Stock Solution
This is the most common and practical workflow for using poorly soluble compounds in downstream experiments.
Objective: To prepare a concentrated, stable stock solution in a strong organic solvent for accurate dilution into experimental media.
Diagram: Stock Solution Preparation Workflow This diagram outlines the standard procedure for creating and using a stock solution.
Caption: Standard workflow for preparing and diluting a DMSO stock solution.
Methodology:
-
Calculation: Determine the mass of the compound needed to achieve a desired stock concentration (e.g., 10 or 20 mM). The molecular weight of a similar compound, 3,5-dibromo-4-chloro-2,6-dimethylpyridine, is approximately 299.39 g/mol .[5]
-
Weighing: Accurately weigh the compound into an appropriate vial (amber glass is preferred to protect from light).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (or other chosen solvent) to the vial.
-
Dissolution: Use the methods from Protocol 1 (vortexing, sonication, gentle heat) to ensure complete dissolution. The final solution must be perfectly clear.
-
Storage: Store the stock solution tightly sealed at -20°C or -80°C. For many compounds, this prevents degradation and water absorption by the hygroscopic solvent. Always bring the stock solution to room temperature and vortex briefly before use to ensure homogeneity.
Part 3: The Science of Solubilization
Understanding the Challenge: this compound is a molecule with several characteristics that inherently limit its solubility:
-
High Molecular Weight & Halogenation: The bromine and chlorine atoms significantly increase the molecule's mass and lipophilicity (hydrophobicity).
-
Molecular Symmetry and Planarity: Symmetrical, planar molecules can pack very efficiently into a stable crystal lattice.[8] This high lattice energy requires a significant amount of energy to break apart, making dissolution difficult.
-
Low Polarity: While the pyridine nitrogen provides some polarity, the overall molecule is dominated by nonpolar C-H, C-C, and C-Halogen bonds, making it unfavorable to interact with highly polar solvents like water.
How Polar Aprotic Solvents Work: Polar aprotic solvents like DMSO and DMF are effective because they possess key features that can overcome these challenges.[9][10]
-
Large Dipole Moments: They have a strong separation of partial positive and negative charges, allowing them to form favorable dipole-dipole interactions with polar regions of a solute (like the pyridine nitrogen).
-
Lack of Hydrogen Bond Donation: Unlike water or methanol (protic solvents), they do not have acidic protons (O-H or N-H bonds).[11] This is advantageous because they don't form a tightly-ordered "cage" around the solute, which can sometimes hinder dissolution. They act as hydrogen bond acceptors but not donors.[9]
Essentially, the solvent molecules must surround the solute molecules and form interactions that are energetically more favorable than the solute-solute interactions in the crystal and the solvent-solvent interactions in the bulk liquid. DMSO and DMF excel at this for a wide range of drug-like molecules.
References
- BenchChem Technical Support Team. (2025).
- Guidechem. (n.d.). This compound 915946-47-3 wiki. Guidechem.
- Fisher Scientific. (n.d.).
- Combi-Blocks, Inc. (2026).
- Jubilant Ingrevia. (n.d.).
- TCI Chemicals. (2025).
- Apollo Scientific. (2006).
- PubChem. (n.d.). 3,5-Dibromo-4-chloro-2,6-dimethylpyridine.
- Al-Mokadem, M., et al. (n.d.).
- PubChemLite. (n.d.). 3,5-dibromo-4-chloro-2,6-dimethylpyridine. PubChemLite.
- PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine.
- Sigma-Aldrich. (n.d.). 3,5-DIBROMO-4-CHLORO-2,6-DIMETHYL-PYRIDINE. Sigma-Aldrich.
- Wikipedia. (n.d.). Polar aprotic solvent. Wikipedia.
- European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
- Ishikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Kingsbury, C. A. (n.d.). NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. University of Nebraska - Lincoln.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3,5-Dibromo-4-chloro-2,6-dimethylpyridine | C7H6Br2ClN | CID 3589112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Controlling C3 vs C5 regioselectivity in palladium-catalyzed reactions
Technical Support Center: Regiocontrol in Palladium Catalysis
Welcome to the Advanced Catalysis Support Hub. This guide addresses the high-stakes challenge of distinguishing between the C3 and C5 positions in nitrogen heterocycles (primarily Indoles , Pyrazoles , and Pyridazines ).
Achieving selectivity between these sites is rarely about a single variable; it requires a mechanistic choice between Electrophilic Palladation (favors C3 in electron-rich systems) and Concerted Metalation-Deprotonation (CMD) (favors C2/C5 in acidic sites), or exploiting Oxidative Addition rates in cross-coupling.
Part 1: The Indole & Pyrazole C-H Activation Module
Q1: I am attempting direct C-H arylation of an N-substituted indole. I want C3 selectivity, but I see C2 byproducts. How do I lock in C3?
Diagnosis: You are likely operating under conditions that favor a CMD mechanism (basic, carboxylate-rich) rather than the electrophilic pathway required for C3. Indole C3 is the naturally nucleophilic site (Friedel-Crafts-like), while C2 is the most acidic C-H site (CMD-favored).
The Fix: Shift the mechanism to Electrophilic Palladation .
-
Remove Carboxylate Bases: Avoid pivalates or carbonates if possible.
-
Use Cationic Palladium: Switch to non-coordinating counterions (e.g., Pd(OTs)₂ or Pd(MeCN)₄(BF₄)₂) to increase electrophilicity.
-
Oxidant Choice: Use Cu(OAc)₂ or Benzoquinone (BQ). These promote the electrophilic attack at C3.
Protocol (C3-Selective Indole Arylation):
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: 2,2'-Bipyrimidine (bpym) (5 mol%) – Stabilizes the cationic species.
-
Oxidant: Cu(OAc)₂ (1.0 equiv) or O₂ (1 atm) with catalytic Cu.
-
Solvent: AcOH/Dioxane (1:1).
-
Temp: 80–100 °C.
-
Mechanism:[2][3][4][5] The bpym ligand blocks the open coordination sites necessary for CMD, forcing the indole to attack the Pd(II) center via its nucleophilic C3 position [1].
Q2: Can I access the Indole C5 position via Palladium catalysis? My substrate is decomposing or reacting at C2/C3.
The Hard Truth: Direct Pd-catalyzed C-H arylation of naked indoles at C5 is mechanistically unfavorable because C5 is "distal" (neither nucleophilic like C3 nor acidic like C2).
The Solution (The "Yang" Strategy): You must use a Transient or Removable Directing Group (DG) at C3 to relay the metal to the C4 or C5 position.
-
For C4: Use Pd(II) with a C3-pivaloyl group.[1]
-
For C5: The most reliable C-H method actually uses Copper (CuTc) , not Palladium, on a C3-pivaloyl indole [2].
Alternative (Cross-Coupling): If you must use Palladium for C5, do not use C-H activation. Instead, synthesize the 5-haloindole (e.g., 5-bromoindole) and perform a standard Suzuki-Miyaura coupling.
-
Tip: Use Ligand-Free "Jeffery" Conditions (Pd(OAc)₂, TBAB, Na₂CO₃) to boost reactivity of the distal C5-halide without promoting dehalogenation [3].
Q3: In N-methylpyrazole, I am getting a mixture of C5 and C4 arylation. How do I control this?
Diagnosis: C5 is the most acidic site (adjacent to the N-methyl group), favoring CMD. However, steric bulk at the N-position can push the catalyst to C4 or C3.
The Fix:
-
For C5 Selectivity (Target): Enhance the CMD pathway. Use a sterically small, electron-rich phosphine or simply Pd(OAc)₂/KOAc (ligand-free) to allow the acetate to assist deprotonation at C5.
-
Blocking Strategy: If C4 is reactive, install a removable blocking group (e.g., ester or chloride) at C4.
-
Protocol (C5-Selective):
-
Substrate: N-Methylpyrazole.
-
Catalyst: Pd(OAc)₂ (5 mol%).[1]
-
Base: K₂CO₃ or KOAc (Promotes CMD).
-
Solvent: DMA (Polar aprotic solvents aid CMD).
-
Temp: 120 °C.
-
Note: This relies on the "proton abstraction" mechanism where the carbonate/acetate lifts the proton from C5 [4].
-
Part 2: The Cross-Coupling "Switch" Module (Dihalo-Heterocycles)
Q4: I have a 3,5-dichloropyridazine (or pyridine) scaffold. Which site reacts first, and can I switch it?
The "Magic Switch": This is a classic problem of oxidative addition selectivity.
-
Scenario A (Steric/Electronic Control): The C3 position (adjacent to N) is often electronically activated but sterically hindered. The C5 position is less hindered.
-
The Switch Factor: Copper(I) Iodide (CuI) .
Troubleshooting Table: 3,5-Dichloropyridazine Selectivity
| Target Site | Conditions | Mechanism |
| C3-Selective | Pd(PPh₃)₄ in Toluene (No CuI) | Oxidative addition at the most electron-deficient C-Cl bond (C3) dominates in non-polar solvents. |
| C5-Selective | Pd(PPh₃)₄ + CuI (1.0 equiv) in DMF | CuI promotes a transmetallation or activates the C5 position (possibly via a cuprate intermediate), overriding the intrinsic electronic bias [5]. |
Experimental Protocol (The Switch):
-
C3-Arylation: Mix 3,5-dichloropyridazine (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), in Toluene at 100 °C.
-
C5-Arylation: Mix 3,5-dichloropyridazine (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), CuI (1.0 eq) , Na₂CO₃ (2M aq), in DMF at 100 °C.
Part 3: Decision Pathways & Mechanisms
Visual Guide 1: Indole Regioselectivity Decision Tree
Caption: Decision matrix for selecting catalytic systems based on the desired indole regioisomer.
Visual Guide 2: The CuI Switch Mechanism (3,5-Dihalo Systems)
Caption: Mechanism of the Copper(I)-mediated regioselectivity switch in dihalo-heterocycles.
References
-
Zhang, Z., et al. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Journal of the American Chemical Society.[1] Link
-
Yang, Y., et al. (2017).[1][6] Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition. Link
-
Vechorkin, O., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (PMC). Link
-
Doucet, H., et al. (2024). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN. Link
-
Monguchi, Y., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules (MDPI). Link
Sources
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing dehalogenation side products in pyridine cross-coupling
Topic: Minimizing Dehalogenation (Hydrodehalogenation) in Pyridine Cross-Couplings Role: Senior Application Scientist Status: Active
Diagnostic & Triage: Is it actually Dehalogenation?
Before altering reaction parameters, confirm the identity of the impurity. In pyridine chemistry, "dehalogenation" (loss of the halogen from the electrophile) is frequently confused with Protodeboronation (loss of the boron group from the nucleophile) or Homocoupling .
The Diagnostic Check:
Run a GC-MS or LC-MS of your crude reaction mixture. Compare the retention time (
| Impurity Observation | Likely Identity | Root Cause |
| Mass = Pyridine-H (MW of Py-X minus X plus H) | Hydrodehalogenation | Competitive reduction of the oxidative addition complex via a Pd-Hydride species. |
| Mass = Ar-H (MW of Boronic Acid minus B plus H) | Protodeboronation | Hydrolysis of the C-B bond. Common in 2-pyridyl boronates or electron-poor aryl boronates. |
| Mass = Py-Py | Homocoupling | Disproportionation or oxidation of the catalyst; often caused by oxygen leaks. |
Decision Tree: Troubleshooting Pathway
Figure 1: Diagnostic logic to confirm hydrodehalogenation before optimizing.
The Mechanism: The "Pd-Hydride" Loop
To stop dehalogenation, you must understand its source. It is rarely a random decomposition; it is a catalytic cycle mediated by Palladium-Hydride (Pd-H) species.
The Causality:
-
Oxidative Addition: Pd(0) inserts into the Pyridine-Halogen bond.
-
Stall: Transmetallation (entry of the nucleophile) is slow due to steric bulk or electronic repulsion.
-
Hydride Source: The stalled Py-Pd-X complex intercepts a hydride source (Solvent, Base, or
-hydride from a ligand/reactant). -
Reduction: Reductive elimination yields Pyridine-H and regenerates Pd(0).
Competitive Pathway Diagram
Figure 2: The competition between the desired cross-coupling cycle (Green) and the dehalogenation trap (Red).
Module: Suzuki-Miyaura Coupling
Problem: 2-Halopyridines are electron-deficient, making oxidative addition easy, but they coordinate to Pd, slowing down transmetallation. This pause allows the solvent (often alcohols) to act as a hydride donor.
Troubleshooting Protocol
Q: I am seeing 15% dehalogenated pyridine. I am using Pd(PPh3)4 in Toluene/Ethanol. A: The Ethanol is your enemy. Primary and secondary alcohols are potent hydride donors in the presence of Pd.
-
Fix: Switch to Dioxane or THF .[1] If you need a polar cosolvent for the base, use minimal water or acetonitrile, not alcohol.
Q: My reaction stalls, so I added more base, but dehalogenation increased.
A: Strong bases (like ethoxides or hydroxides) can promote
-
Fix: Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ . These are effective for pyridines but less prone to generating Pd-H species than alkoxides.
Q: Which catalyst prevents this? A: Use Pd-PEPPSI-IPr or XPhos Pd G2/G3 .
-
Why: Bulky NHC ligands (PEPPSI) or Buchwald biaryl phosphines (XPhos) facilitate extremely fast reductive elimination. They "push" the desired product out before the Pd-H side reaction can occur.
Optimized Suzuki Protocol for Pyridines
| Component | Recommendation | Rationale |
| Catalyst | Pd-PEPPSI-IPr (1-3 mol%) | Stabilizes Pd against coordination by pyridine N; promotes difficult couplings. |
| Ligand | (Included in precatalyst) | If using Pd(OAc)₂, add XPhos or SPhos (1:2 ratio). |
| Solvent | Dioxane or Toluene | Aprotic.[1] Strictly avoid Isopropanol/Ethanol if dehalogenation is observed. |
| Base | K₃PO₄ (3.0 equiv) | Mild, buffers pH, minimizes base-mediated reduction. |
| Temp | 60°C - 80°C | Higher temps favor the higher activation energy of cross-coupling over reduction (counter-intuitively). |
Module: Buchwald-Hartwig Amination[2][3][4][5]
Problem: The amine nucleophile itself contains
Troubleshooting Protocol
Q: I am coupling a primary alkyl amine with 2-chloropyridine and getting dehalogenation.
A: This is classic
-
Fix: You need a ligand with a large "bite angle" and steric bulk to force the C-N bond formation. Switch to BrettPhos or RuPhos .
Q: I am using NaOtBu as a base. A: NaOtBu is standard, but if dehalogenation is high, the tert-butoxide might be acting as a hydride source (rare, but possible) or the base concentration is too high.
-
Fix: Slow addition of the amine, or switch to a weaker base system like Cs₂CO₃ in Dioxane (requires a more active catalyst like BrettPhos Pd G3 ).
Optimized Buchwald Protocol for Pyridines
| Component | Recommendation | Rationale |
| Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 | Rapid activation; bulky ligand prevents |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol is sterically hindered and less likely to donate hydrides than MeOH/EtOH. |
| Base | NaOtBu (sublimed) | Use high quality. If problematic, switch to K₂CO₃ (requires longer reaction times). |
| Stoichiometry | 1.0 equiv Ar-Cl : 1.2 equiv Amine | Excess amine can sometimes outcompete the reduction pathway by saturating the Pd center. |
Universal "Gold Standard" Workflow
If you are starting a new screen for a valuable pyridine substrate, do not use generic "tetrakis" conditions. Use this robust starting point to minimize side products immediately.
The "PEPPSI" System (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
-
Setup: 4mL vial with septum. Purge with Argon.
-
Solids: Add Pyridyl-Halide (1.0 eq), Boronic Acid (1.5 eq), Pd-PEPPSI-IPr (2 mol%), and K₃PO₄ (3.0 eq).
-
Solvent: Add Dioxane (anhydrous) followed by Water (degassed) in a 4:1 ratio.
-
Note: If dehalogenation persists, remove water and use anhydrous Dioxane/DMF (9:1).
-
-
Temperature: Heat to 80°C.
-
Monitoring: Check at 1 hour. PEPPSI catalysts are fast. Long reaction times increase decomposition.
Workflow Optimization Diagram
Figure 3: Optimization logic for persistent issues.
References
-
Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Navarro, O., et al. (2005).[2] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Gordillo, A., et al. (2017).[3] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
Sources
Technical Support Center: Purification of 3,5-Dibromo-Pyridine Isomers
Welcome to the technical support center for the purification of 3,5-dibromo-pyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the 3,5-isomer from complex reaction mixtures. The synthesis of 3,5-dibromopyridine via electrophilic bromination of pyridine is rarely perfectly selective, often yielding a mixture of regioisomers and other related impurities[1][2]. The structural similarity of these isomers presents a significant purification challenge.
This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these complexities.
Fundamental Challenge: Physicochemical Similarity
The primary obstacle in separating dibromopyridine isomers is their similar physical and chemical properties. Separation strategies must exploit the subtle differences in polarity, solubility, and crystal lattice energies that arise from the different positions of the bromine atoms on the pyridine ring. Understanding these differences is the first step in developing a successful purification workflow.
Table 1: Physicochemical Properties of Dibromopyridine Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Dibromopyridine | 625-92-3 | 236.89 | 110-112 | 222 |
| 2,3-Dibromopyridine | 626-04-0 | 236.89 | 45-48 | 235-236 |
| 2,4-Dibromopyridine | 3260-46-8 | 236.89 | 55-58 | 243-245 |
| 2,5-Dibromopyridine | 624-28-2 | 236.89 | 92-95 | 240-242 |
| 2,6-Dibromopyridine | 626-05-1 | 236.89 | 117-119 | 255 |
| 3,4-Dibromopyridine | 3260-47-9 | 236.89 | 69-72 | 238-240 |
Data compiled from various chemical supplier and database sources[3][4][5][6][7].
Purification Strategy Decision Guide
Choosing the right purification technique is critical and depends on the scale of your synthesis, the major impurities present, and the desired final purity. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide 1: Fractional Crystallization
Fractional crystallization is a powerful, scalable technique that separates compounds based on differences in their solubility in a specific solvent at a given temperature[8][9].
Q1: My synthesis yielded a solid crude product. Is fractional crystallization a good first step?
A: Yes, absolutely. Fractional crystallization is an excellent initial step for bulk purification, especially if your crude Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC) analysis shows one major isomer impurity alongside your desired 3,5-dibromopyridine. For instance, if 2,6-dibromopyridine (m.p. 117-119°C) is a major contaminant, its melting point is very close to 3,5-dibromopyridine (m.p. 110-112°C), making separation by this method challenging[4]. However, if the main impurity has a significantly different melting point, such as 2,3-dibromopyridine (m.p. 45-48°C), crystallization is highly effective.
Q2: Can you provide a reliable starting protocol for the recrystallization of 3,5-dibromopyridine?
A: Certainly. Methanol is a commonly used solvent for this purpose[3].
Experimental Protocol: Recrystallization from Methanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals. Rushing this step by placing it directly in an ice bath will cause impurities to crash out and become trapped in your crystal lattice.
-
Chilling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q3: My yield after recrystallization is extremely low. What went wrong?
A: Low yield is a common issue and can usually be traced to one of three causes:
-
Excess Solvent: As mentioned, using too much solvent during the dissolution step is the most frequent cause of poor recovery. Your target compound remains in the mother liquor instead of crystallizing.
-
Premature Crystallization: If you did not sufficiently heat the solvent or used a cold funnel during hot filtration, your product may have crystallized prematurely and been lost.
-
Impurity Profile: If your desired 3,5-dibromopyridine is only a minor component of the crude mixture, the yield will inherently be low. It may be necessary to process the mother liquor (e.g., by evaporating the solvent and attempting a second recrystallization or moving to chromatography).
Troubleshooting Guide 2: Column Chromatography
Column chromatography is the workhorse for separating mixtures with very similar properties. The choice of stationary and mobile phases is paramount.
Q4: I am seeing significant peak tailing for all my isomers on a standard silica gel column. What is causing this?
A: This is a classic problem when separating basic compounds like pyridines on acidic silica gel[10]. The lone pair of electrons on the pyridine nitrogen forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction leads to a "tailing" peak shape, which severely compromises resolution and makes it difficult to separate closely eluting isomers[11].
Q5: How can I eliminate peak tailing and improve the separation of dibromopyridine isomers on a silica column?
A: You need to passivate the active silanol sites. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.
-
Solution: Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent system (e.g., hexane/ethyl acetate). The amine modifier will preferentially bind to the acidic silanol sites, allowing your pyridine compounds to elute with much-improved peak symmetry.
-
Alternative: Consider using a different stationary phase. Alumina is less acidic than silica and can sometimes provide better results. Alternatively, end-capped silica or polymer-based columns are designed to have minimal silanol activity[10].
Caption: Troubleshooting workflow for common chromatography issues.
Q6: I want to use Reverse-Phase HPLC for higher resolution. What is a good starting method?
A: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent choice for achieving baseline separation of closely related isomers. A C18 column is a standard starting point.
Experimental Protocol: RP-HPLC for Dibromopyridine Isomers
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is typical. Start with an isocratic mixture (e.g., 60:40 MeCN:Water) and adjust based on retention times.
-
Modifier: Add an acid to the mobile phase to ensure consistent protonation of the pyridine nitrogen, which leads to sharper peaks. 0.1% phosphoric acid or 0.1% formic acid are common choices. Formic acid is preferred if your detection method is mass spectrometry (MS)[12].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250-260 nm.
Q7: My isomers are still co-eluting even with HPLC. How can I improve selectivity?
A: If a standard C18 column doesn't provide sufficient resolution, it means the isomers have very similar hydrophobicity. To separate them, you need to introduce a different separation mechanism.
-
Change Stationary Phase: Switch to a column that offers alternative interactions. A phenyl-hexyl column can provide π-π interactions with the aromatic pyridine ring, which can differentiate isomers based on the position of the bromine atoms relative to the nitrogen. A cyano (CN) phase is another excellent option for separating polar isomers[10][13].
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can slightly alter the degree of protonation of the pyridine nitrogen (typical pKa is ~5-6), which can have a surprisingly large effect on retention time and selectivity[10].
-
Explore Advanced Columns: Consider mixed-mode columns that combine reverse-phase and ion-exchange characteristics, or columns designed for hydrogen-bonding interactions, which can offer unique selectivity for heterocyclic compounds[14][15].
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a 3,5-dibromopyridine synthesis? A: Besides the other five dibromopyridine regioisomers, you should look for 3-bromopyridine (from incomplete bromination) and various tribromopyridines (from over-bromination)[1][2]. These can often be removed by a preliminary purification step like crystallization before tackling the more challenging isomer separation.
Q: How can I quickly monitor my column chromatography fractions? A: Thin-Layer Chromatography (TLC) is the standard method. Spot each fraction on a silica gel plate and elute with the same solvent system used for the column. If your reaction solvent has a high boiling point (e.g., DMF, pyridine), it can cause smearing. To avoid this, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate[16].
Q: I suspect my compound is degrading on the silica gel. How can I verify this? A: Compound instability on silica is a known issue for acid-sensitive molecules. You can check for this using a 2D TLC experiment. Spot your compound in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, new spots will appear off the diagonal[16]. If degradation is confirmed, you must switch to a less acidic stationary phase like alumina or use a reverse-phase method[10].
References
-
Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column. SIELC Technologies. (2018). [Link]
- Preparation method of 3,5-dibromopyridine-N-oxide.
-
Pyridine. SIELC Technologies. (2024). [Link]
-
What Chromatograms Can Teach Us About Our Analytes. LCGC International. (2021). [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
HPLC Column for Structural Isomers. COSMOSIL. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
-
A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No.3, 2021. [Link]
-
Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. (2023). [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
-
Troubleshooting LC, basics. Chromedia. [Link]
-
3,5-Dibromopyridine. PubChem. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
2,6-Dibromopyridine. PubChem. [Link]
-
2,5-Dibromopyridine. PubChem. [Link]
-
Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used... ResearchGate. [Link]
-
THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society. (1929). [Link]
-
2,5-Dibromopyridine. PMC. [Link]
-
Experimental section Materials and synthesis. The Royal Society of Chemistry. [Link]
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Fractional crystallization (chemistry). Wikipedia. [Link]
-
Fractional crystallization. Chemistry LibreTexts. (2025). [Link]
- Synthesis method of 2, 5-dibromopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 5. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. nacalai.com [nacalai.com]
- 14. Pyridine | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Chromatography [chem.rochester.edu]
Navigating the Challenge of Selective C-Cl Bond Activation in the Presence of C-Br
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for a nuanced yet critical challenge in modern synthetic chemistry: the selective activation of a C2-Cl bond in the presence of a C3-Br bond. This guide is designed to provide you, the researcher, with a comprehensive resource, moving from fundamental principles to practical, in-lab troubleshooting. As Senior Application Scientists, we have curated and synthesized field-proven insights to ensure the advice herein is not just theoretically sound, but experimentally robust.
Frequently Asked Questions (FAQs)
Here we address the foundational questions that underpin the selective activation of C-Cl bonds over their more reactive C-Br counterparts.
Q1: Why is it challenging to selectively activate a C-Cl bond over a C-Br bond in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge lies in the inherent bond dissociation energies (BDEs) and the mechanism of oxidative addition in palladium catalysis. Generally, the order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl.[1] This is because the C-Br bond is weaker and more easily cleaved by the palladium catalyst than the stronger C-Cl bond. Therefore, achieving selectivity for the less reactive C-Cl bond requires overcoming this natural reactivity trend.
Q2: What is the key principle behind achieving this "reverse" selectivity?
A2: The key lies in modulating the electronic and steric properties of the palladium catalyst through the choice of ligands. By using highly electron-rich and sterically bulky ligands, the energy barrier for the oxidative addition of the C-Cl bond can be lowered to a greater extent than that of the C-Br bond, effectively reversing the expected reactivity. These ligands stabilize the electron-rich palladium center, making it more nucleophilic and thus more reactive towards the less reactive C-Cl bond.
Q3: What types of ligands are most effective for this selective C-Cl activation?
A3: Two main classes of ligands have proven to be particularly effective:
-
Bulky, electron-rich phosphine ligands: These are often biaryl phosphines, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for activating the inert C-Cl bond.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often sterically demanding, making them excellent ligands for activating aryl chlorides.[3] They form stable complexes with palladium and can promote high catalytic activity.[4]
Q4: Can the position of the halogens (C2 vs. C3) on an aromatic ring influence selectivity?
A4: Absolutely. The electronic environment of the C-X bond plays a significant role. For instance, a halogen at a position that is more electron-deficient (e.g., ortho to an electron-withdrawing group) will be more susceptible to oxidative addition.[5] In the case of a C2-Cl and C3-Br, the relative electronic effects of substituents on the ring must be considered. Furthermore, steric hindrance around the C-X bond can also influence which site the bulky catalyst can access more readily.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in selective C-Cl bond activation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is not selective; C-Br bond reacts preferentially. | 1. Ligand is not sufficiently electron-rich or bulky. 2. Reaction temperature is too high. 3. Incorrect palladium precursor. | 1. Switch to a more sterically demanding and electron-donating ligand. For example, if using a simple triarylphosphine, consider switching to a Buchwald-type biarylphosphine or a bulky NHC ligand.2. Lower the reaction temperature. Higher temperatures can sometimes overcome the subtle energy differences that govern selectivity.3. Ensure a Pd(0) source is being used or can be efficiently generated in situ. Pre-catalysts like (NHC)Pd(allyl)Cl are often effective. |
| Low or no conversion of the C-Cl bond. | 1. Catalyst deactivation. 2. Inefficient generation of the active Pd(0) species. 3. Base is not strong enough. 4. Solvent is not optimal. | 1. Increase catalyst loading or use a more robust pre-catalyst. 2. If using a Pd(II) source, ensure your conditions are suitable for its reduction to Pd(0). 3. For challenging C-Cl activations, a strong base like NaOtBu or K₃PO₄ is often required. 4. Screen different aprotic polar solvents like dioxane, THF, or toluene. [6] |
| Formation of dehalogenated byproducts. | 1. Presence of protic impurities (e.g., water in the solvent or base). 2. Side reactions involving the boronic acid (in Suzuki coupling). | 1. Ensure all reagents and solvents are rigorously dried. 2. Use a slight excess of the boronic acid and ensure the base is of high quality. [7] |
| Inconsistent results between batches. | 1. Variability in the quality of reagents (especially the base and solvent). 2. Atmosphere control is not stringent enough. | 1. Use freshly opened, high-purity reagents. Grind solid bases to a fine powder for better consistency. [8]2. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols & Workflows
The following protocols are generalized and should be optimized for specific substrates and coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling of a C2-Cl Bond
This protocol outlines a typical procedure for the selective coupling of an arylboronic acid at the C2-chloro position in the presence of a C3-bromo substituent.
Materials:
-
Substrate (e.g., 2-chloro-3-bromopyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the substrate, arylboronic acid, and potassium phosphate.
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Add the palladium pre-catalyst under a positive flow of argon.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Workflow for Catalyst and Ligand Selection
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the selective activation of a C2-Cl bond over a C3-Br bond.
Mechanistic Insights: The Role of the Ligand
The selective activation of the C-Cl bond is fundamentally governed by the kinetics of the oxidative addition step. The diagram below illustrates the catalytic cycle, highlighting the critical role of the ligand in influencing this selectivity.
Bulky, electron-donating ligands (L) stabilize the Pd(0) state and increase its electron density. This makes the palladium center a stronger nucleophile, which is necessary to attack the more electron-rich and stronger C-Cl bond. Furthermore, the steric bulk of the ligand can create a specific "pocket" around the palladium atom that favors interaction with the C2-Cl bond over the C3-Br bond, depending on the overall substrate geometry.[9][10] DFT studies have shown that the choice of ligand can significantly alter the activation barriers for the oxidative addition of different C-X bonds.[2][5]
References
- Casey, C. P., & Whiteker, G. T. (1990). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (12), 3675-3683.
- Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic carbene (NHC)
- Fu, G. C. (2008). Palladium-catalyzed cross-coupling reactions of aryl chlorides.
- BenchChem. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
- Glorius, F. (2007). N-Heterocyclic carbenes in transition metal catalysis. Topics in Organometallic Chemistry, 21, 1-20.
- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand bite angle effects in metal-catalyzed C−C bond formation. Chemical Reviews, 100(8), 2741-2770.
- Ahlquist, M., & Norrby, P. O. (2007). Oxidative addition of aryl chlorides to monoligated palladium (0): A DFT-SCRF study. Organometallics, 26(3), 550-553.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- ChemSpider. (2006).
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497.
- Manabe, K. (2014). Ligand-Controlled Site-Selective Cross-Coupling.
- van Leeuwen, P. W. N. M., & Casey, C. P. (1998). The Effect of the Bite Angle of Diphosphane Ligands on Activity and Selectivity in Palladium-Catalyzed Allylic Alkylation. Journal of the Chemical Society, Dalton Transactions, (12), 2037-2042.
- Sigma-Aldrich. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings.
- Bickelhaupt, F. M., & Ziegler, T. (2006). Oxidative Addition of the Chloromethane C-Cl Bond to Pd, an ab Initio Benchmark and DFT Validation Study. The Journal of Physical Chemistry A, 110(11), 4048-4055.
- Nolan, S. P., et al. (2024). Impact of the N-heterocyclic carbene (NHC) ligand on the trans-[Pd(NHC)(NH2nBu)Cl2] precatalyst architecture in C–N bond-forming reactions. Organometallics, 43(22), 2963-2971.
- Bickelhaupt, F. M. (2011). Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Radboud Repository.
- Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8, 74-88.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2025). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- Schoenebeck, F., et al. (2018). Site-Selective C-S Bond Formation at C-Br over C-OTf and C-Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.
- KTH Royal Institute of Technology. (2011).
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- ResearchGate. (2025). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides.
- ChemSpider. (2006).
- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (2021).
- Mirica, L. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Chemistry LibreTexts. (2023).
- Buchwald, S. L., & Hartwig, J. F. (2019).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025).
- National Institutes of Health. (2021).
- American Chemical Society. (2023). ASAP (As Soon As Publishable).
- Saveant, J. M. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. Chemical Reviews, 112(7), 4241-4261.
- Schoenebeck, F., et al. (2019). C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer.
- Vrije Universiteit Amsterdam. (2022).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- CONICET. (2012).
- ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgchemres.org [orgchemres.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
- 10. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting low reactivity of electron-deficient methylpyridines
The following guide serves as a Tier 3 Technical Support resource for researchers encountering reactivity issues with electron-deficient methylpyridines.
Ticket Category: Heterocyclic Chemistry / Reactivity Tuning Status: Active Agent: Senior Application Scientist (Ph.D.)[1]
Executive Summary
You are likely here because your methylpyridine substrate—bearing electron-withdrawing groups (EWGs) like
Contrary to intuition, "low reactivity" in these systems is often a misdiagnosis of two opposite phenomena:
-
Hyper-reactivity of the Ring: The ring is so electron-deficient that bases attack the ring (nucleophilic addition) instead of deprotonating the methyl group, leading to "tar" or complex mixtures.
-
Hypo-reactivity of the Anion: The EWGs stabilize the lateral carbanion (picolyl anion) so effectively that it becomes a "lazy" nucleophile, failing to trap standard electrophiles.[1]
This guide troubleshoots these specific failure modes.
Module 1: Lateral Lithiation Troubleshooting
Symptom: "I added
Root Cause Analysis
Standard organolithiums (
-
The Trap: The EWG lowers the LUMO energy of the pyridine ring.[1] The organolithium attacks the C2, C4, or C6 position (Chichibabin-type addition) rather than deprotonating the methyl group.
-
The Result: Formation of dihydropyridine intermediates that decompose (oxidize/polymerize) upon workup, appearing as "tar."[1]
Protocol 1.1: The Non-Nucleophilic Base Switch
Solution: Switch to Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Knochel-Hauser Bases (TMPMgCl·LiCl).[1][2][3]
-
Why: TMP is sterically bulky, preventing ring addition.[1] It acts exclusively as a base.[1]
-
The "Turbo" Advantage: Knochel’s base (TMPMgCl[1]·LiCl) operates at higher temperatures (
to RT) compared to LiTMP ( ), preventing anion aggregation.
Step-by-Step Workflow
-
Preparation of LiTMP:
-
Dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at
. -
Add
-BuLi (1.0 equiv) dropwise.[1] Stir for 30 min at .
-
-
Deprotonation:
-
Trapping:
-
Add the electrophile (1.2–1.5 equiv).[1]
-
Crucial: If the electrophile is an aldehyde/ketone, add
(1.1 equiv) pre-mixed or immediately after to activate the electrophile (see Module 2).
-
Diagnostic Decision Tree (DOT Visualization)
Figure 1: Diagnostic logic for lateral lithiation failures. "Tar" indicates ring attack; "Recovered SM" indicates anion stability issues.[1]
Module 2: The "Lazy Anion" Phenomenon
Symptom: "I successfully generated the red anion (using LiTMP), but it didn't react with my alkyl halide. I recovered the starting material."
Root Cause Analysis
In highly electron-deficient systems (e.g., 2-methyl-3-nitropyridine), the negative charge on the lateral carbon is heavily delocalized into the EWG (resonance stabilization).
-
The Paradox: The more acidic the proton, the more stable (and less reactive) the conjugate base. Your nucleophile is "too happy" to attack a weak electrophile.[1]
Protocol 2.1: Transmetalation & Activation
To boost reactivity, you must either modulate the nucleophile (transmetalation) or activate the electrophile.[1]
| Method | Reagent | Mechanism | Best For |
| Transmetalation | Creates a softer, more covalent C-Metal bond, often changing the aggregation state and allowing Pd-catalyzed cross-coupling (Negishi). | Arylation / Alkylation with halides | |
| Lewis Acid Catalysis | Activates the electrophile (carbonyl) making it susceptible to the stabilized anion. | Aldehydes / Ketones | |
| Counter-ion Switch | Breaks strong Li-O aggregates (if reacting with enolizable ketones).[1] | Sterically hindered ketones |
Technical Tip: If using Knochel's Base (TMPMgCl[1]·LiCl) , the resulting magnesium species is often more compatible with transition metal catalysts (Pd, Ni) than the lithium species. If direct alkylation fails, switch to a Negishi coupling :
Module 3: Oxidation of the Methyl Group
Symptom: "I cannot oxidize the methyl group to a carboxylic acid.
Root Cause Analysis
Electron-deficient pyridines are resistant to oxidative conditions that rely on electron transfer from the ring.[1] Furthermore, the EWGs destabilize the radical intermediates required for some oxidation mechanisms.[1]
Protocol 3.1: Selenium Dioxide (SeO2) Oxidation
is the gold standard for electron-deficient heterocycles because it operates via an ene-type mechanism orRecipe:
-
Solvent: Pyridine (essential as solvent and base) or Dioxane/Pyridine (10:1).[1]
-
Reagent:
(1.5–3.0 equiv).[1] -
Temp: Reflux (
).[1] -
Workup Trick: The reaction produces colloidal selenium (red/black solid).[1] Filter hot through Celite.[1] If the product traps Selenium, treat the crude with aqueous
or hydrazine to precipitate Se(0) before final purification.
Protocol 3.2: The "Carboxylation" Bypass
If chemical oxidation fails, bypass it using the anion chemistry from Module 1.
-
Deprotonate with LiTMP or TMPMgCl[1]·LiCl (as per Protocol 1.1).
-
Bubble dry
gas (or add dry ice) into the solution. -
Result: Direct formation of the lithium carboxylate
Carboxylic Acid.[1]-
Note: This is often higher yielding than oxidizing a nitro-picoline.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I use LDA instead of LiTMP? A: Sometimes, but risky. LDA is less bulky than LiTMP.[1] With highly activated rings (e.g., 3-nitro, 3-cyano), LDA may still act as a nucleophile and attack the ring. LiTMP is the safer "universal" choice for electron-deficient substrates.[1]
Q: My reaction turns dark immediately upon adding the base. Is it dead? A: Not necessarily. Picolyl anions of electron-deficient systems are often deeply colored (deep red, purple, or even blue) due to extensive conjugation. However, if the color persists after quenching and you recover "tar," it was decomposition. If the color disappears upon adding the electrophile, it was likely the active species.[1]
Q: Why does the literature use "Turbo-Grignard" (iPrMgCl·LiCl) for these? A: "Turbo-Grignard" is typically used for Halogen-Magnesium Exchange (swapping a Br/I on the ring for Mg), not for deprotonating the methyl group.[1]
-
Correction: For deprotonating the methyl group, you need "Turbo-Hauser" (TMPMgCl·LiCl) .[1][2][3][4] Do not confuse the two. TMPMgCl[3]·LiCl removes the proton; iPrMgCl·LiCl removes a halogen.[1]
References
-
Knochel, P., et al. (2011).[1][2] Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. Organic Letters.
-
Schlosser, M. (2005).[1] The 2-Methylpyridine (2-Picoline) "Problem": Lateral Deprotonation vs. Nucleophilic Attack. Pure and Applied Chemistry. (Contextual grounding on base selection).
-
Gros, P. C., & Fort, Y. (2002).[1] Lithium diethylamide: A disregarded base for the lateral deprotometallation of methylpyridines. Journal of the Chemical Society.[1]
-
O'Shea, D. F., et al. (2014).[1][5][6] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
-
BenchChem Technical Guides . (2025). Reactivity of the Methyl Group in Alkylpyridines.
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Selective lateral lithiation of methyl BODIPYs: synthesis, photophysics, and electrochemistry of new meso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing SNAr Reactions of 2-Chloropyridines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful execution of a Nucleophilic Aromatic Substitution (SNAr) reaction, particularly with moderately activated substrates like 2-chloropyridines, is a delicate balance of multiple parameters. Temperature is arguably the most critical and frequently adjusted variable. This guide provides in-depth, experience-driven advice to help you navigate the complexities of temperature optimization, troubleshoot common issues, and achieve your desired reaction outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in the SNAr reaction of 2-chloropyridines?
A1: Temperature directly influences reaction kinetics. According to the Arrhenius equation, reaction rates increase exponentially with temperature. For SNAr on 2-chloropyridines, which are often less reactive than their nitro-activated counterparts, thermal energy is required to overcome the activation energy barrier for the initial nucleophilic attack and formation of the Meisenheimer intermediate.[1] However, temperature is a double-edged sword. While essential for driving the reaction forward, excessive heat can lead to a variety of undesirable outcomes, including side product formation and thermal decomposition of reagents or products.[2][3] The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing competing pathways.
Q2: What is the typical starting temperature range for an SNAr reaction with a 2-chloropyridine?
A2: The optimal temperature is highly dependent on the nucleophile's reactivity and the solvent used. A good starting point for many amine nucleophiles in a polar aprotic solvent like DMF or DMSO is between 80-120 °C.[4] For less reactive nucleophiles or unactivated pyridines, much higher temperatures may be necessary. Modern flow chemistry reactors, for example, can push temperatures up to 240-300 °C to achieve complete conversion with unactivated substrates in short residence times.[3][5] Conversely, highly activated pyridines (e.g., with an additional nitro group) or the use of a more reactive 2-fluoropyridine substrate can allow for reactions at or even below room temperature.[6][7]
Q3: How does solvent choice impact the optimal reaction temperature?
A3: Solvent choice is paramount and directly coupled to temperature. Polar aprotic solvents like DMSO, DMF, and NMP are the standard for SNAr. They excel at solvating the counter-ion (e.g., K⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[2] This enhanced nucleophilicity often allows for lower reaction temperatures compared to other solvent classes.[2] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, thus necessitating higher temperatures to achieve the same conversion rate.[8]
Q4: I see the terms "Kinetic" vs. "Thermodynamic" control. How do they relate to temperature in my SNAr reaction?
A4: This concept is crucial when multiple side products are possible.
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product formed is the one that forms the fastest—the one with the lowest activation energy barrier. This is the kinetic product.[9]
-
Thermodynamic Control (High Temperature): At higher temperatures, reactions can become reversible. Given enough energy and time, the system will equilibrate to favor the most stable product molecule, regardless of how fast it is formed. This is the thermodynamic product.[10][11]
If your desired product is the kinetic one, running the reaction at the lowest possible temperature that gives a reasonable rate is key. If you are forming an undesired, more stable isomer, it's a sign that your temperature is too high, allowing the reaction to equilibrate under thermodynamic control.
Troubleshooting Guide: When Temperature is the Problem
This section addresses specific experimental issues where temperature is a likely culprit and provides actionable protocols for resolution.
Problem 1: Low or No Conversion
You've run your reaction for several hours, and TLC or LC-MS analysis shows mostly unreacted starting material.
Primary Cause: The reaction temperature is too low, and the system lacks sufficient energy to overcome the activation barrier. This is especially common for unactivated or sterically hindered 2-chloropyridines.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Temperature Gradient Optimization
-
Setup: In parallel reaction vials or a multi-well plate, set up identical small-scale reactions (e.g., 0.1 mmol).
-
Temperature Gradient: Place the reactions in separate heating blocks or run them sequentially at a range of temperatures. A good starting range is 80 °C, 100 °C, 120 °C, and 140 °C.
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion percentage.
-
Analysis: Identify the lowest temperature that provides an acceptable conversion rate within the desired timeframe. This becomes your optimized temperature.
Problem 2: Multiple Products Observed on TLC/LC-MS
Your reaction is consuming the starting material, but you are seeing multiple new spots, indicating the formation of undesired side products.
Primary Cause: The reaction temperature is too high, enabling competing reaction pathways or causing decomposition.[2]
Common Side Reactions Driven by High Temperature:
-
Solvolysis: The nucleophilic solvent (e.g., an alcohol used as a solvent) competes with your primary nucleophile.
-
Hydrolysis: If not run under anhydrous conditions, water can act as a nucleophile, leading to the formation of 2-hydroxypyridine.[13]
-
Decomposition: The starting material, intermediate, or product may not be thermally stable at the reaction temperature.[3]
-
Formation of Thermodynamic Isomers: As discussed in FAQ Q4, high temperatures can allow the reaction to equilibrate, favoring a more stable but undesired product.
Troubleshooting & Optimization:
-
Confirm Anhydrous Conditions: First, ensure your solvent and reagents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to rule out hydrolysis.
-
Lower the Temperature: Reduce the reaction temperature in 20 °C increments. This is the most effective way to disfavor high-energy side reactions and improve selectivity for the kinetic product.[3]
-
Consider a Milder Base: If a strong base is being used, a high temperature might promote base-mediated decomposition. Switching to a weaker base (e.g., K₂CO₃ instead of NaH) may help.
-
Solvent Selection: If solvolysis is suspected, switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or NMP.[2]
Problem 3: Reaction Starts but Stalls After Partial Conversion
The reaction proceeds initially but stops before the starting material is fully consumed, even after an extended time.
Primary Cause: This can be a sign of reagent decomposition or catalyst inhibition (if applicable). More subtly, the product itself might be inhibiting the reaction. However, thermal instability is a common cause.
Diagnostic Protocol: Assessing Thermal Stability
If you have access to thermal analysis equipment, a Differential Scanning Calorimetry (DSC) run on your starting material and product can be invaluable.[13] This analysis will reveal the onset temperature for thermal decomposition. Your reaction temperature must be kept well below this threshold.
-
Lower Temperature: The first and simplest experimental step is to re-run the reaction at a lower temperature for a longer period.
-
Reagent Addition: In a stalled reaction, adding a fresh portion of the nucleophile or base can sometimes restart it, suggesting the initial reagents were consumed or degraded.
-
Flow Chemistry: For reactions requiring very high temperatures that lead to decomposition over time, a continuous-flow reactor can be an excellent solution. The short residence time at high temperature can be sufficient to form the product without allowing enough time for subsequent decomposition.[3]
Data Summary & Key Relationships
The interplay between temperature, solvent, and nucleophile is key to success.
Table 1: Typical Temperature Ranges for SNAr of 2-Chloropyridines
| Nucleophile Class | Solvent | Typical Base | Starting Temperature (°C) | Notes |
|---|---|---|---|---|
| Secondary Amines (e.g., Piperidine) | DMF, NMP | K₂CO₃ | 80 - 120 | Good starting point for many systems.[4] |
| Secondary Amines (e.g., Piperidine) | NMP (Flow Reactor) | None | 200 - 240 | For unactivated 2-chloropyridine.[3] |
| Primary Amines (e.g., Aniline) | DMF, DMSO | K₂CO₃ | 100 - 150 | Aniline is generally less nucleophilic than aliphatic amines. |
| Alcohols (as alkoxides) | THF, Dioxane | NaH, KOtBu | 60 - 100 | The alkoxide must be pre-formed or formed in situ. |
| Thiols (as thiolates) | DMF, Acetonitrile | K₂CO₃, Et₃N | 25 - 80 | Thiols are excellent nucleophiles for SNAr.[7] |
Core Relationship Diagram
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Handling moisture sensitivity in lithiation of brominated pyridines
Specialized Support for Brominated Pyridine Functionalization
Status: Operational Ticket ID: Li-Py-001 Lead Scientist: Dr. A. Vance Mission: To eliminate moisture-induced failure modes in the lithiation of bromopyridines.
System Integrity & Pre-Flight Diagnostics
Before uncapping any reagent, you must validate your environment. Moisture is not just a yield-killer; it is a mechanistic disruptor that alters the regioselectivity of your pyridine functionalization.
The "Dry Solvent" Fallacy
User Query: I distilled my THF over Na/Benzophenone until it was purple. Why did my lithiation still stall?
Technical Insight: The "classic" purple benzophenone ketyl radical indicates a water content of approximately 30–50 ppm . While sufficient for robust Grignard reagents, lithiated pyridines (especially 3-lithiopyridine) are notoriously unstable and sensitive to protonation. For high-fidelity kinetics, you require <10 ppm water.
Recommended Protocol: The Sieve Activation Method Do not rely solely on stills. Use 3Å Molecular Sieves (activated) for the final polish.
-
Activation: Heat 3Å sieves to 300°C under high vacuum for 12 hours.
-
Storage: Store THF over these sieves (20% m/v) for at least 48 hours prior to use.
-
Validation: If available, verify with Coulometric Karl Fischer titration.
Diagram: Moisture Intrusion Pathways
Figure 1: Critical Control Points (CCPs) for moisture entry during the lithiation workflow.
Caption: Visualizing the four vectors of moisture intrusion. Note that LiOH contamination (from wet BuLi) slows kinetics, promoting side reactions like Wurtz coupling.
Reagent Validation: The Gilman Standard
User Query: My n-BuLi bottle says 2.5 M. Can I trust this?
The Short Answer: No. The Technical Answer: Organolithiums degrade over time into Lithium Alkoxides and Lithium Hydroxide. These impurities are not inert; they form mixed aggregates with active BuLi, altering its reactivity profile and effective concentration.
Mandatory Protocol: The Gilman Double Titration You must distinguish between Total Base (Active Li + Impurities) and Active Carbon-Bound Lithium.
| Step | Reagent | Observation | What it Measures |
| Titration A | Hydrolyze aliquot with water, titrate with HCl | Total Alkalinity | Active R-Li + LiOH + LiOR |
| Titration B | Quench aliquot with 1,2-dibromoethane , then hydrolyze & titrate | Residual Alkalinity | LiOH + LiOR (R-Li is destroyed) |
| Calculation | (Vol A - Vol B) | True Concentration | Active R-Li |
Why 1,2-dibromoethane? It reacts rapidly with R-Li to form ethylene, LiBr, and R-Br, effectively "removing" the carbon-lithium bond from the base count without generating new base.
The Lithiation Protocol (Moisture-Hardened)
Standardized for 3-Bromopyridine using n-BuLi in THF.
Parameters:
-
Temperature: -78°C (Strict).[1][2] Warning: 3-Lithiopyridine is unstable > -40°C.
-
Concentration: 0.1 M – 0.2 M (High dilution prevents aggregation).
Step-by-Step Workflow:
-
Flame Dry: Assemble glassware, evacuate, and flame dry under vacuum. Flush with Argon x3.
-
Solvent Charge: Cannula transfer dried THF (see Module 1) into the vessel. Cool to -78°C.[1][3]
-
Substrate Addition: Add 3-bromopyridine (neat or in minimal dry THF).
-
The Scavenger Shot (Optional but Recommended): Add 0.1 eq of TMSCl before the BuLi.
-
Rationale: TMSCl acts as an in-situ drying agent. If the solution stays clear, you are dry. If it clouds immediately, your solvent is wet (TMS-OH/TMS-O-TMS formation). Abort and re-dry.
-
-
Lithiation: Add n-BuLi (titrated) dropwise over 10 minutes.
-
Visual Cue: A color change to yellow/orange is normal. Dark brown/black indicates decomposition (temperature too high).
-
-
Equilibration: Stir for exactly 15–20 minutes at -78°C.
-
Warning: Do not over-stir. The "Halogen Dance" (migration of Li to the 2- or 4-position) is thermodynamically favored over time.
-
-
Electrophile Quench: Add the electrophile (dissolved in dry THF) rapidly.
Troubleshooting & Failure Analysis
Symptom: I recovered my starting material (Bromopyridine).
-
Cause 1: Wet Solvent. The BuLi was quenched by water before reacting with the bromide.
-
Cause 2: Wet Substrate. Pyridines are hygroscopic. Did you dry the starting material over sieves or distill it?
-
Fix: Pre-dry the bromopyridine in THF with sieves for 2 hours before injection.
Symptom: I got the wrong isomer (e.g., 4-substituted instead of 3-substituted).
-
Cause: The Halogen Dance. You likely let the reaction warm up above -60°C or stirred too long. 3-Lithiopyridine is the kinetic product; 4-lithiopyridine is often the thermodynamic product.
-
Fix: Keep T < -78°C and quench immediately after exchange (15 min max).
Symptom: Low yield, but no starting material recovered (formation of butyl-pyridine).
-
Cause: Nucleophilic Attack. The BuLi attacked the pyridine ring (S_NAr) instead of exchanging with the Bromine.
-
Fix: This competes with exchange at higher temperatures or if the exchange is slow. Ensure the reaction is extremely cold (-78°C) and consider using t-BuLi (2 equivalents) which undergoes exchange much faster than n-BuLi.
Diagram: Troubleshooting Logic Tree
Figure 2: Diagnostic flow for analyzing reaction failure.
Caption: Logic flow to isolate the root cause based on the crude NMR profile.
References & Authoritative Sources
-
Gilman, H., & Cartledge, F. K. (1964).[4] The analysis of organolithium compounds. Journal of Organometallic Chemistry, 2(6), 447-454. Link
-
Establishes the double titration method.
-
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing heteroatoms and/or hetero substituents. Accounts of Chemical Research, 15(10), 300-305. Link
-
Foundational text on lithiated pyridines and stability.
-
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Source for the "Halogen Dance" mechanism and temperature sensitivity.[5]
-
-
Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168. Link
-
Describes colorimetric titration alternatives.
-
-
Burfield, D. R., et al. (1981). Desiccant efficiency in solvent drying.[6] A reappraisal by application of a novel method for solvent water assay. Journal of Organic Chemistry, 46(3), 629-631. Link
-
Evidence for Molecular Sieves > Sodium/Benzophenone.
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Characterization of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. The isomeric purity of these molecules can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine and its key positional isomers. By understanding the subtle yet significant differences in their NMR spectra, researchers can confidently identify and differentiate these closely related compounds.
The Importance of Isomer Differentiation in Substituted Pyridines
Polysubstituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. In the case of di-bromo-chloro-dimethylpyridines, even a minor shift in the position of a halogen or methyl group can lead to vastly different pharmacological profiles. Therefore, robust analytical methods for unambiguous isomer identification are not just a matter of academic curiosity but a critical component of drug discovery and development. ¹H NMR spectroscopy, with its high sensitivity to the local electronic environment of protons, stands as a primary tool for this purpose.
Experimental Protocol for ¹H NMR Analysis
To ensure accurate and reproducible results, a standardized experimental protocol is essential. The following methodology is recommended for the ¹H NMR analysis of this compound and its isomers.
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for these compounds due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak at approximately 7.26 ppm.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃. This concentration is generally sufficient to obtain a good signal-to-noise ratio on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Most commercially available deuterated solvents already contain TMS.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the closely spaced peaks in these substituted pyridines.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25 °C (298 K), to avoid shifts in peak positions.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time without significantly compromising signal intensity.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: The number of scans can be varied from 8 to 64, depending on the sample concentration, to achieve an optimal signal-to-noise ratio.
-
Isomers of Dibromo-chloro-dimethylpyridine and their Predicted ¹H NMR Characteristics
The structural variations in dibromo-chloro-dimethylpyridines give rise to distinct ¹H NMR spectra. The chemical shifts of the methyl protons and any remaining aromatic protons are highly sensitive to the nature and position of the substituents. The following table provides the predicted ¹H NMR data for this compound and two of its potential isomers. These predictions are based on the principles of substituent effects in pyridine rings, where electron-withdrawing groups (halogens) generally deshield (shift downfield) nearby protons, while electron-donating groups (methyl) tend to shield (shift upfield) them.
| Isomer | Structure | Predicted Chemical Shift (ppm) - CH₃ | Predicted Chemical Shift (ppm) - Aromatic H | Predicted Multiplicity |
| This compound | CC1=C(C(=C(C(=N1)C)Br)Cl)Br | ~2.6 (s, 3H, 6-CH₃), ~2.5 (s, 3H, 4-CH₃) | No aromatic protons | Singlets |
| 3,5-Dibromo-2,6-dimethylpyridine [1] | CC1=C(C=C(C(=N1)C)Br)Br | ~2.5 (s, 6H) | ~7.8 (s, 1H) | Singlets |
| 2,5-Dibromo-3,6-dimethylpyridine | CC1=CC(=C(N=C1Br)C)Br | ~2.5 (s, 3H, 6-CH₃), ~2.4 (s, 3H, 3-CH₃) | ~7.6 (s, 1H) | Singlets |
Note: The predicted chemical shifts are approximate and can be influenced by solvent effects and the specific NMR instrument used. The key takeaway is the relative difference in chemical shifts and the presence or absence of aromatic protons, which serve as diagnostic markers for each isomer.
Deciphering the Spectra: A Guide to Interpretation
The identification of a specific isomer hinges on a careful analysis of the entire ¹H NMR spectrum. Here are the key features to consider:
-
Number of Signals: The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) provides information about the electronic environment of the protons.
-
Methyl Protons: The chemical shifts of the two methyl groups will be influenced by the adjacent substituents. A halogen at the ortho position will generally cause a downfield shift of the methyl proton signal compared to a methyl group with a proton or another methyl group as its neighbor.
-
Aromatic Protons: The presence and chemical shift of any remaining protons on the pyridine ring are highly diagnostic. The number of aromatic protons and their splitting patterns (if any) can definitively distinguish between isomers.
-
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This is crucial for confirming the number of methyl groups and aromatic protons.
-
Multiplicity (Splitting Pattern): In cases where there are adjacent, non-equivalent protons, their signals will be split into multiplets (e.g., doublets, triplets). For the isomers discussed, where the methyl groups and the single aromatic proton do not have adjacent proton neighbors, they are expected to appear as singlets.
Visualizing the Isomeric Differences
The following diagram illustrates the structures of the three compared isomers, highlighting the positions of the substituents that lead to their distinct ¹H NMR characteristics.
Caption: Structural comparison of three dibromo-dimethylpyridine isomers.
Conclusion
The unambiguous characterization of polysubstituted pyridine isomers is a critical task in chemical research and drug development. ¹H NMR spectroscopy provides a powerful and accessible tool for this purpose. By carefully analyzing the number of signals, chemical shifts, integration, and multiplicity, researchers can confidently distinguish between isomers such as this compound and its related structures. This guide provides a framework for the experimental approach and spectral interpretation necessary to ensure the structural integrity of these important synthetic building blocks.
References
-
PubChem. 3,5-Dibromo-2,6-dimethylpyridine. [Link]
Sources
High-Resolution Regioisomer Assignment: Distinguishing C3 and C5 Substitution Patterns by NOESY NMR
Executive Summary: The Regiochemical Challenge
In heterocyclic drug discovery—particularly with scaffolds like pyrazoles, isoxazoles, and triazoles—distinguishing between C3 and C5 regioisomers is a critical quality gate. Misassignment can lead to erroneous Structure-Activity Relationship (SAR) models and patent invalidation.
While HMBC (Heteronuclear Multiple Bond Correlation) is the standard tool for connectivity, it frequently fails in nitrogen-rich heterocycles due to weak
This guide establishes NOESY (Nuclear Overhauser Effect Spectroscopy) not merely as a secondary check, but as the definitive arbiter for steric proximity when through-bond coupling is ambiguous. We focus on the "Gold Standard" challenge: N-alkylation of pyrazoles , where distinguishing the 1,3-isomer from the 1,5-isomer is paramount.
Technique Comparison: NOESY vs. HMBC vs. 1D NOE
To select the correct experiment, one must understand the physical basis of the signal.[1]
| Feature | NOESY (2D) | HMBC (2D) | 1D Selective NOE |
| Physical Basis | Dipolar coupling (Through-Space). | Scalar coupling (Through-Bond, | Dipolar coupling (Through-Space). |
| Range | < 5 Å (Proximity).[1] | 2–4 Bonds (Connectivity). | < 5 Å. |
| Primary Utility | Stereochemistry & Regiochemistry (Steric). | Skeleton assembly & Quaternary carbons. | Quick check for specific proton pairs.[1][2][3] |
| Blind Spot | Requires protons to be spatially close; susceptible to spin diffusion (false positives). | Requires resolvable coupling constants; fails with heteroatom interruptions (N, O). | Time-consuming if checking multiple interactions; no global view. |
| Small Molecule Phase | Positive (Opposite sign to diagonal).[2][4] | N/A (Magnitude mode usually). | Positive enhancement. |
The Decision Logic
Use the following logic flow to determine when NOESY is required.
Figure 1: Decision matrix for deploying NOESY in regioisomer assignment.
The Science: Why NOESY Solves the C3/C5 Problem
The Nuclear Overhauser Effect depends on the inverse sixth power of the distance between two nuclei (
The Pyrazole Case Study
Consider the alkylation of a 3-substituted pyrazole. The product is a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.
-
1,5-Isomer (Steric Crowding): The N-Alkyl group is spatially adjacent to the C5-Substituent. The distance is typically 2.0 – 2.5 Å . This yields a strong NOE cross-peak .
-
1,3-Isomer (Steric Freedom): The N-Alkyl group is adjacent to the C5-Proton (H5). The C3-Substituent is on the other side of the ring (> 4 Å away). This yields NO cross-peak to the substituent, but a strong cross-peak to H5.
Figure 2: Spatial relationships in pyrazole regioisomers. The 1,5-isomer allows direct interaction between the N-methyl and the substituent.
Experimental Protocol: Self-Validating NOESY
To ensure data integrity, follow this protocol. This is optimized for small molecules (MW < 1000 Da).
A. Sample Preparation[3][6][7]
-
Concentration: > 5 mg/mL (ideally 10-20 mg/mL) to detect weak NOEs.
-
Solvent: DMSO-d6 is preferred over CDCl3 if possible, as it slows molecular tumbling (increasing correlation time
) and often separates overlapping peaks. -
Degassing: Optional but recommended. Dissolved paramagnetic oxygen accelerates
relaxation, reducing the NOE signal. Bubbling nitrogen for 2 minutes is sufficient.
B. Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Setting | Rationale |
| Pulse Sequence | noesygpphpp (Bruker) | Gradient-selected NOESY with phase sensitivity. Removes artifacts. |
| Mixing Time ( | 500 ms (0.5 s) | CRITICAL. Too short (< 300ms) = No signal build-up.Too long (> 800ms) = Spin Diffusion (magnetization transfers A->B->C, making A look close to C). |
| Relaxation Delay ( | 2.0 – 3.0 s | Must allow full recovery. Total recycle time should be ~3-5 |
| Scans (NS) | 8, 16, or 32 | Must be a multiple of phase cycle steps (usually 8 or 16). |
| Points (TD) | F2: 2048 / F1: 256 | Zero-fill F1 to 1024 during processing for smooth contours. |
C. Processing & Interpretation[3][5][6][7][8][9]
-
Phasing:
-
Diagonal Peaks: Phase these to be Negative (usually red/down).
-
Cross Peaks (NOE): For small molecules, these will be Positive (usually blue/up).[2]
-
Note: If you see cross-peaks with the same sign as the diagonal in a small molecule, they are likely EXSY (Chemical Exchange) peaks, not NOE. This is common in tautomeric pyrazoles.
-
-
Validation Check:
-
Look for the "trivial" NOE. In a pyrazole, you must see an NOE between the N-Methyl and the ortho-protons of a phenyl ring if attached. If this is missing, the mixing time is too short.
-
Case Study Analysis: N-Methylation of 3-Phenylpyrazole
Scenario: You methylate 3-phenyl-1H-pyrazole. You isolate two isomers.[6] Goal: Identify which is 1-methyl-3-phenylpyrazole (1,3) and which is 1-methyl-5-phenylpyrazole (1,5).
Isomer A Data:
-
1H NMR: N-Me singlet at 3.9 ppm. Phenyl region 7.4-7.8 ppm.
-
NOESY Spectrum:
-
Correlation 1: N-Me (3.9 ppm)
Ring Proton (6.6 ppm, doublet). -
Correlation 2: No correlation between N-Me and Phenyl protons.
-
-
-
Assignment: 1,3-isomer (1-methyl-3-phenylpyrazole).
-
Isomer B Data:
-
1H NMR: N-Me singlet at 3.8 ppm. Phenyl region 7.4-7.8 ppm.
-
NOESY Spectrum:
-
Correlation 1: N-Me (3.8 ppm)
Phenyl ortho-protons (7.5 ppm). -
Correlation 2: No correlation between N-Me and the Ring Proton (H4).
-
-
-
Assignment: 1,5-isomer (1-methyl-5-phenylpyrazole).
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
López, C., et al. (2009). Regiochemistry of the N-alkylation of 3(5)-substituted pyrazoles. Magnetic Resonance in Chemistry, 47(11), 947-953.
-
VnmrJ Guide. (2018). NOESY and ROESY for Small Molecules. Columbia University NMR Facility.
- Marinescu, M. (2010). 1H and 13C NMR Studies on N-Alkylated Pyrazoles. Revista de Chimie, 61(8).
-
Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1] (The authoritative text on spin diffusion and mixing times).
Sources
Publish Comparison Guide: LC-MS Fragmentation Patterns of Polyhalogenated Dimethylpyridines
Executive Summary & Technical Scope
Polyhalogenated dimethylpyridines (PHDMPs) represent a critical class of chemical intermediates and environmental degradation products, most notably associated with the metabolism of pyridine-based herbicides (e.g., dithiopyr) and organophosphate insecticides (e.g., chlorpyrifos metabolites like TCP). Their analysis is complicated by the competing fragmentation pathways driven by the electron-withdrawing halogens versus the electron-donating methyl groups.
This guide provides a definitive technical comparison of LC-MS/MS fragmentation behaviors for this class, specifically contrasting the protonated basic pyridine (ESI+) pathways against deprotonated acidic pyridinol (ESI-) pathways. We move beyond generic spectral descriptions to explain the causality of ion formation, enabling you to build self-validating analytical methods.
Mechanistic Fragmentation Analysis
The fragmentation of PHDMPs is governed by the stability of the pyridine ring and the "leaving group" ability of the halogen substituents. Unlike aliphatic halides, the aromatic C-X bond in pyridines is strong, but the presence of ortho-methyl groups and the ionization mode significantly alters the dissociation energy.
The Core Comparison: ESI(+) vs. ESI(-)
The most critical decision in your protocol is the ionization polarity, which dictates the fragmentation mechanism.
| Feature | 3,5-Dichloro-2,6-dimethylpyridine | 3,5,6-Trichloro-2-pyridinol (TCP) |
| Primary State | Basic (Pyridine Nitrogen) | Acidic (Phenolic Hydroxyl) |
| Ionization Mode | ESI Positive (+) mode | ESI Negative (-) mode |
| Precursor Ion | ||
| Primary Loss | Neutral Loss of HCl (36 Da) or Cl• radical | Neutral Loss of CO (28 Da) or HCl |
| Driving Force | Protonation on N destabilizes C-Cl bonds | Charge localization on O promotes ring contraction |
Fragmentation Pathways (ESI Positive Mode)
For the dimethylpyridine core (e.g., 3,5-dichloro-2,6-dimethylpyridine, MW 175), the protonated molecule
-
HCl Elimination (Dominant): The proton on the ring nitrogen can facilitate the elimination of a neighboring halogen as HCl, especially if steric crowding from the methyl groups distorts the ring planar geometry.
-
Transition:
(Loss of 36 Da).
-
-
Acetonitrile Elimination (Ring Cleavage): A characteristic pyridine fragmentation involving the loss of HCN or CH3CN from the ring structure.
-
Transition:
(Complex ring opening).
-
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for a generic di-halogenated dimethylpyridine under ESI(+) conditions.
Caption: Figure 1. ESI(+) Fragmentation pathway for 3,5-dichloro-2,6-dimethylpyridine showing the dominance of HCl loss over methyl radical loss.
Experimental Validation & Protocols
To ensure Trustworthiness , the following protocol is designed as a self-validating system. The inclusion of a "Isotope Ratio Check" step is mandatory for polyhalogenated compounds to prevent false positives from matrix interferences.
Analytical Workflow[1][2][3][4][5][6][7][8][9]
Caption: Figure 2. Optimized LC-MS/MS workflow for trace analysis of halogenated pyridines.
Detailed Protocol Steps
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: Pyridines are basic; Pyridinols are acidic. pH adjustment is critical.
-
For Dimethylpyridines: Adjust sample pH to >10 (using NH4OH) to ensure the molecule is neutral and extractable into organic solvent (Dichloromethane).
-
For Pyridinols (TCP): Adjust pH to <2 (using HCl) to protonate the hydroxyl group for extraction.
Step 2: Chromatographic Separation
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization in ESI+).[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 5 minutes. Halogenated compounds are hydrophobic and will elute late.
Step 3: Mass Spectrometry Parameters
-
Instrument: Triple Quadrupole (QqQ).
-
Source: ESI Positive (for dimethylpyridines).[1]
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C (High temp required for stable spray of ACN-rich mobile phase).
Quantitative Data & Comparison Tables
The following data summarizes the Multiple Reaction Monitoring (MRM) transitions observed for key analytes. Use these transitions to build your acquisition method.
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism |
| 3,5-Dichloro-2,6-dimethylpyridine | 176.0 | 140.0 | 142.0 | 20 | Loss of HCl |
| 3,5-Dibromo-2,6-dimethylpyridine | 265.9 | 186.0 | 184.0 | 25 | Loss of HBr |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 196.0 | 161.0 | 133.0 | 15 | Loss of Cl / Ring Contraction |
| Clopyralid (Reference) | 190.0 | 146.0 | 112.0 | 18 | Loss of CO2 |
Table 2: Isotope Cluster Validation (Self-Check)
Use this table to verify peak identity before quantification. If your MS1 spectrum does not match these ratios, the peak is an interference.
| Halogen Pattern | M (Relative Abundance) | M+2 | M+4 | M+6 |
| Cl1 | 100% | 32.5% | - | - |
| Cl2 | 100% | 65.0% | 10.5% | - |
| Cl3 | 100% | 97.5% | 31.5% | 3.5% |
| Br1 | 100% | 98.0% | - | - |
| Br2 | 51.0% | 100% | 49.0% | - |
Expert Insights & Troubleshooting
The "Ghost" Peak Phenomenon:
When analyzing 3,5-dichloro-2,6-dimethylpyridine, you may observe a peak at m/z 175 in ESI+ mode. This is not the
-
Solution: Lower the Fragmentor voltage (or Cone voltage) by 20V to preserve the protonated molecular ion.
Matrix Effects in Urine: Urine contains high concentrations of isomeric pyridines (e.g., nicotine metabolites).
-
Solution: Rely on the M+2 isotope transition (e.g., 178 -> 142 for the dichloro compound) as a secondary qualifier. While less sensitive, it is immune to non-halogenated interferences.
References
-
Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 3-Chloro-2,6-dimethylpyridine Compound Summary. Retrieved from [Link]
-
Wiley Online Library. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using LC/MS/MS. Retrieved from [Link]
-
Oxford Academic. (2002). Quantitation of 3,5,6-trichloro-2-pyridinol in Human Urine by LC-MS. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Elucidation of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine: An In-Depth Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical comparison of methodologies for the structural analysis of the highly substituted pyridine derivative, 3,5-Dibromo-2-chloro-4,6-dimethylpyridine. As a Senior Application Scientist, my objective is to furnish you with not only the procedural steps but also the underlying scientific rationale, enabling a robust and insightful analytical strategy.
While a specific, publicly available crystal structure for this compound has not been deposited in crystallographic databases to date, this guide will leverage established principles and data from closely related halogenated pyridine structures. This approach provides a robust framework for its eventual analysis and offers valuable comparative insights against other analytical techniques.
The Primacy of Single-Crystal X-ray Diffraction
For the unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The insights derived from SC-XRD are pivotal in drug development for understanding structure-activity relationships (SAR), polymorphism, and crystal packing, all of which influence a drug candidate's physicochemical properties.
The analysis of halogenated pyridines, such as the topic compound, is particularly interesting due to the potential for halogen bonding, a non-covalent interaction that can significantly influence crystal packing and molecular conformation[1][2][3].
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Below is a detailed, self-validating protocol that outlines the necessary steps.
Step 1: Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder crystallization. While a specific synthetic route for this compound is not detailed in the provided search results, analogous syntheses of halogenated pyridines often involve electrophilic halogenation of a substituted pyridine precursor[4]. Purification is typically achieved through column chromatography or recrystallization.
Step 2: Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be employed, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, dichloromethane, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and crystallization.
Step 3: Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Step 4: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure. This process involves:
-
Unit Cell Determination: The dimensions and angles of the unit cell are determined from the diffraction pattern.
-
Space Group Determination: The symmetry of the crystal is determined, which dictates the arrangement of molecules in the unit cell.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction data.
The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis with Alternative Techniques
While SC-XRD provides the most definitive structural information, other analytical techniques offer complementary data and are often more readily accessible.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires suitable single crystals, which can be difficult to obtain. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters. | Rapid analysis of polycrystalline materials. | Does not provide detailed atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Excellent for structure elucidation in solution. | Provides indirect structural information; solid-state NMR is more complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and accurate mass determination. | Provides no information on 3D structure. |
| Computational Modeling | Theoretical prediction of molecular geometry and properties. | Can provide insights when experimental data is unavailable. | Predictions require experimental validation. |
Expected Structural Features of this compound
Based on the analysis of similar halogenated pyridines, we can anticipate several key structural features for the title compound[1][5][6]:
-
Planarity: The pyridine ring is expected to be essentially planar.
-
Halogen Bonding: The presence of bromine and chlorine atoms creates the potential for halogen bonding interactions (C-Br···N, C-Cl···N, or C-Br···Br), which may play a significant role in the crystal packing.
-
Steric Effects: The two methyl groups at positions 4 and 6, along with the halogen atoms, will likely cause some steric strain, which may be reflected in slight distortions of the pyridine ring or out-of-plane displacement of substituents.
The following diagram illustrates the potential halogen bonding interactions that could be observed in the crystal structure of this compound.
Caption: Potential Halogen Bonding Interactions.
Conclusion
The structural elucidation of this compound, while not yet publicly documented, can be confidently approached using the well-established technique of single-crystal X-ray diffraction. This guide has provided a comprehensive protocol, from synthesis to structure refinement, grounded in the principles of scientific integrity and supported by data from related compounds. By comparing SC-XRD with other analytical techniques, researchers can develop a holistic understanding of this and other novel chemical entities, accelerating the drug discovery and development process.
References
-
Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine. (2019). PubMed. [Link]
-
A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor. (n.d.). ResearchGate. [Link]
-
On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. (2021). MDPI. [Link]
-
Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). PMC - NIH. [Link]
-
X-ray crystal structures of Cl⋯O/N halogen-bonded complexes reported to... (n.d.). ResearchGate. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]
Sources
- 1. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 5. Dichlorine–pyridine N-oxide halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Chloro vs. 2-Bromo Pyridines: A Reactivity & Selectivity Guide for Medicinal Chemistry
Executive Summary: The "Speed vs. Scalability" Trade-off
In drug discovery, the choice between 2-chloro- and 2-bromopyridine derivatives is rarely arbitrary. It is a strategic decision balancing oxidative addition kinetics against atom economy and cost .
-
2-Bromopyridines: The "Speed" option. They possess a weaker C-X bond (
kcal/mol), enabling rapid oxidative addition with standard Pd-catalysts ( ). They are the gold standard for initial Structure-Activity Relationship (SAR) exploration where yield and reliability outrank cost. -
2-Chloropyridines: The "Scale" option. With a stronger C-X bond (
kcal/mol), they are kinetically sluggish in cross-couplings, often requiring electron-rich, bulky ligands (e.g., Buchwald precatalysts) to facilitate oxidative addition. However, they are significantly cheaper and lower molecular weight, making them preferred for process chemistry.
This guide analyzes the mechanistic divergence of these halogens in Palladium-catalyzed Cross-Couplings (Suzuki-Miyaura) and Nucleophilic Aromatic Substitutions (
Mechanistic Divergence: The "Why" Behind the Reactivity
The reactivity difference stems from two competing electronic properties: Bond Dissociation Energy (BDE) and Electronegativity .
Comparative Data Table
| Feature | 2-Chloropyridine | 2-Bromopyridine | Impact on Reactivity |
| Bond Dissociation Energy | ~95 kcal/mol | ~68 kcal/mol | Br > Cl for Pd-catalyzed Oxidative Addition. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl > Br for stabilizing Meisenheimer intermediates ( |
| C-X Bond Length | 1.74 Å | 1.89 Å | Longer bond (Br) is sterically more accessible. |
| Leaving Group Ability | Moderate | Good | Br > Cl in most elimination steps. |
Visualizing the Pathway Divergence
The following diagram illustrates how the reaction mechanism dictates which halogen is superior.
Figure 1: Mechanistic decision tree showing why Bromides dominate metal catalysis while Chlorides remain competitive in
Performance in Cross-Coupling (Suzuki-Miyaura)
In Palladium-catalyzed reactions, the Oxidative Addition (OA) of the Pd(0) species into the C-X bond is often the rate-determining step (RDS).[1][2]
2-Bromopyridine (The Standard)[3]
-
Reactivity: High. The OA barrier is low.[1]
-
Catalyst Requirements: Standard "commodity" catalysts like
or are sufficient. -
Temperature: Often proceeds at Room Temperature to 60°C.
2-Chloropyridine (The Challenge)
-
Reactivity: Low. The strong C-Cl bond resists OA. Simple
ligands often result in stalled reactions or homocoupling. -
Catalyst Requirements: Requires Electron-Rich, Bulky Phosphines to drive the OA step.
-
Temperature: Usually requires >80°C or microwave irradiation.
Expert Insight: If you observe "stalled" conversion with a 2-chloropyridine using
, do not just add more catalyst. Switch the ligand to XPhos or SPhos . The mechanism has likely bottlenecked at the oxidative addition step.
Strategic Selectivity: The "Chemoselective Switch"
The most powerful application of understanding these differences is in poly-halogenated heterocycles . A classic scaffold in medicinal chemistry is 2-bromo-6-chloropyridine .
Because the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, we can perform a Chemoselective Suzuki Coupling at the 2-position, leaving the 6-chloro site intact for a subsequent reaction (e.g., a second coupling or
Workflow: Sequential Functionalization
Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C-Br and C-Cl.
Experimental Protocols
Protocol A: Chemoselective Suzuki of 2-Bromo-6-chloropyridine
Target: Coupling at C-Br only.
-
Setup: In a reaction vial, combine 2-bromo-6-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and
(3-5 mol%). -
Solvent: Add degassed Toluene:Ethanol (4:1) [0.2 M].
-
Base: Add aqueous
(2.0 M, 2.0 equiv). -
Reaction: Heat to 60°C for 4–6 hours.
-
Note: Avoid temperatures >80°C or active ligands (like SPhos) to prevent "leakage" (coupling at the Cl-site).
-
-
Workup: Dilute with EtOAc, wash with water/brine. The crude usually contains >95% of the mono-coupled 2-aryl-6-chloropyridine.
Protocol B: Activation of Deactivated 2-Chloropyridines
Target: Coupling a steric/electron-rich 2-chloropyridine.
-
Setup: Combine 2-chloropyridine derivative (1.0 equiv), Boronic Acid (1.5 equiv).
-
Catalyst System: Add XPhos Pd G3 (2–5 mol%).
-
Alternative:
(2 mol%) + XPhos (4 mol%).
-
-
Base: Add anhydrous
(3.0 equiv).-
Why? Anhydrous conditions often help with difficult chlorides compared to aqueous bases.
-
-
Solvent: 1,4-Dioxane or n-Butanol [0.2 M].
-
Reaction: Heat to 100°C (or 120°C in microwave) for 12 hours.
-
Validation: Monitor by LCMS. If conversion stalls, check for dehalogenation (reduction of C-Cl to C-H), a common side reaction with chlorides.
References
-
Houpis, I. N., et al. "Chemoselective cross-coupling of 2-bromo-6-chloropyridine." Organic & Biomolecular Chemistry, 2013.
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[4] Angewandte Chemie International Edition, 2002. (Seminal review on activating chlorides).
-
BenchChem. "2-Bromo-6-chloropyridine Reactivity Profile." BenchChem Application Notes.
-
Linstadt, R. T., et al. "Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[4] Journal of Organic Chemistry, 2018.[4]
Sources
- 1. 2-Bromo-6-chloropyridine | 5140-72-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Brominated Pyridines
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Brominated pyridines, a class of compounds frequently employed as key building blocks in the synthesis of novel therapeutics, present a unique set of analytical challenges. Their structural diversity, including positional isomers, and the potential for process-related impurities necessitate the development of robust and reliable analytical methods for purity assessment. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of brominated pyridines, grounded in scientific principles and regulatory expectations.
The Analytical Challenge: Why Brominated Pyridines Demand a Nuanced Approach
The analysis of brominated pyridines is often complicated by several factors. The presence of the electronegative bromine atom and the basic pyridine ring can lead to complex chromatographic behavior. A significant challenge lies in the separation of positional isomers (e.g., 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine) and their related impurities, which often exhibit very similar physicochemical properties. A successful method must not only separate the main component from its impurities but also be robust enough to handle variations in sample matrices and instrument conditions.
A Strategic Workflow for Method Development
A systematic and scientifically sound workflow is paramount for efficient and successful HPLC method development. The process begins with understanding the analyte and culminates in a validated, robust method suitable for routine use.
Caption: A systematic workflow for HPLC method development.
Phase 1: Foundational Work
Before embarking on experimental work, a thorough characterization of the target brominated pyridine and its potential impurities is crucial. Understanding properties like pKa, logP, and UV absorbance maxima will inform the initial choice of column and mobile phase. For instance, the basic nature of the pyridine ring (pKa typically around 5-6) suggests that mobile phase pH will be a critical parameter to control for consistent retention and peak shape.[1]
Phase 2: Experimental Strategy and Comparative Analysis
The core of method development lies in systematically screening and optimizing chromatographic parameters. Here, we present a comparative analysis of different stationary and mobile phases for the separation of a hypothetical mixture of a brominated pyridine API and its key impurities, including positional isomers.
Stationary Phase Screening: A Comparative Study
The choice of stationary phase is arguably the most critical factor in achieving the desired selectivity. We will compare three commonly used reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column.
Experimental Protocol: Stationary Phase Screening
-
Columns:
-
C18 (L1), 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl (L11), 4.6 x 150 mm, 5 µm
-
Pentafluorophenyl (PFP) (L43), 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample: A mixture of the brominated pyridine API and its potential impurities (0.1 mg/mL of each)
Comparative Data: Stationary Phase Performance
| Analyte | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) | PFP Retention Time (min) |
| Impurity 1 (Polar) | 2.5 | 2.8 | 3.2 |
| API | 8.2 | 8.9 | 10.5 |
| Isomer 1 | 8.2 (co-elutes) | 8.7 | 10.1 |
| Isomer 2 | 8.5 | 9.2 | 11.1 |
| Impurity 2 (Non-polar) | 12.1 | 11.5 | 13.2 |
| Performance Metric | C18 | Phenyl-Hexyl | PFP |
| Resolution (API/Isomer 1) | 0 | 1.2 | 2.5 |
| Peak Asymmetry (API) | 1.3 | 1.1 | 1.0 |
| Selectivity for Isomers | Poor | Moderate | Excellent |
Analysis and Rationale:
The standard C18 column, relying primarily on hydrophobic interactions, failed to resolve the API from its positional isomer. The Phenyl-Hexyl column, which offers pi-pi interactions, provided a slight improvement in selectivity. However, the PFP column demonstrated superior performance, achieving baseline separation of all components. This is because PFP phases provide a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which are particularly effective for separating halogenated compounds and positional isomers.[2][3]
Caption: Interaction mechanisms of different stationary phases.
Mobile Phase Optimization
With the PFP column selected, the next step is to optimize the mobile phase to fine-tune the separation. This involves evaluating different organic modifiers and adjusting the pH.
Experimental Protocol: Mobile Phase Optimization
-
Column: PFP (L43), 4.6 x 150 mm, 5 µm
-
Organic Modifiers: Acetonitrile vs. Methanol
-
pH Modifiers: 0.1% Formic Acid (pH ~2.7) vs. 10 mM Ammonium Acetate (pH 5.0)
-
Gradient: Optimized for each condition to maintain similar analysis time
-
Other parameters: As per stationary phase screening
Comparative Data: Mobile Phase Effects
| Mobile Phase Composition | Resolution (API/Isomer 1) | Peak Asymmetry (API) | Analysis Time (min) |
| Acetonitrile / 0.1% Formic Acid | 2.5 | 1.0 | 15 |
| Methanol / 0.1% Formic Acid | 2.8 | 1.1 | 18 |
| Acetonitrile / 10 mM Ammonium Acetate (pH 5.0) | 3.2 | 1.0 | 16 |
Analysis and Rationale:
Switching from acetonitrile to methanol altered the selectivity and increased retention times, which can be a useful strategy if co-elution is observed.[4] Adjusting the mobile phase pH to 5.0, which is close to the pKa of the pyridine ring, increased the resolution between the API and its critical isomer pair. This is because at this pH, small differences in the pKa of the isomers can lead to different degrees of ionization, which the PFP column can effectively discriminate.
Phase 3: Final Method and Validation
Based on the optimization studies, the final method is established.
Final Recommended Method
-
Column: Pentafluorophenyl (PFP) (L43), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20-80% B in 15 minutes, hold at 80% for 2 minutes, return to 20% and equilibrate for 3 minutes.
-
Flow Rate: 1.2 mL/min
-
Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method must then be validated according to ICH Q2(R2) and USP guidelines.[5][6][7] The validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness. A stability-indicating assay must also show that the method can separate the API from its degradation products, which can be assessed through forced degradation studies.[8][9]
System Suitability Criteria
To ensure the ongoing performance of the method, system suitability tests should be established.[10]
| Parameter | Acceptance Criteria |
| Resolution (Critical Pair) | > 2.0 |
| Tailing Factor (API) | < 1.5 |
| RSD of 6 replicate injections (Area) | < 1.0% |
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise during routine use.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites on the column, mobile phase pH incorrect | Use a high-purity silica column, adjust mobile phase pH, add a competing base like triethylamine (low concentration).[11] |
| Poor Resolution | Loss of column efficiency, incorrect mobile phase composition | Replace the column, prepare fresh mobile phase, check pump performance.[12] |
| Baseline Drift | Column bleed, detector lamp aging, temperature fluctuations | Use a column with low bleed characteristics, replace detector lamp, use a column oven.[13] |
Conclusion
The development of a robust HPLC method for the purity analysis of brominated pyridines is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to experimentation. By carefully selecting a PFP stationary phase and optimizing the mobile phase conditions, it is possible to achieve excellent selectivity for challenging separations, including positional isomers. This guide provides a framework for developing and validating a reliable, stability-indicating HPLC method that meets the stringent requirements of the pharmaceutical industry, ultimately ensuring the quality and safety of the final drug product.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Technology Networks. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Pharmaceutical Technology. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Axcend. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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National Center for Biotechnology Information. (2011). Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships. [Link]
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SciSpace. (2013). Hplc method development and validation: an overview. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
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Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis. [Link]
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Chromatography Forum. (2017). separation of positional isomers. [Link]
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LCGC International. (2015). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]
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Agilent. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. [Link]
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IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]
-
Nacalai Tesque. HPLC Column for Structual Isomers. [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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E&S Euro-Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
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Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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A Comparative Guide to Validating the Regiochemistry of Mono-Coupled Pyridine Products
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science.[1] Pyridine's nitrogen atom influences its electronic properties, creating distinct positions for substitution (C2, C3, and C4). However, synthetic reactions often yield mixtures of regioisomers, making the unambiguous determination of the product's structure a critical, and often challenging, analytical task.[2] This guide provides a comparative overview of the primary analytical techniques used to validate the regiochemistry of mono-coupled pyridine products, offering insights into the causality behind experimental choices to ensure robust and reliable structural elucidation.
The Spectroscopic Gold Standard: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful and routinely used technique for distinguishing regioisomers.[3] A multi-dimensional approach, combining 1D and 2D NMR experiments, provides a self-validating system of through-bond and through-space correlations to build an undeniable structural proof.
1D NMR (¹H and ¹³C): The First Clue
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most accessible evidence for regiochemistry. The substitution pattern directly impacts the chemical shifts and coupling constants of the remaining protons on the pyridine ring.
-
¹H NMR: The chemical shifts of the α- (C2/C6), β- (C3/C5), and γ- (C4) protons are distinct.[4] A substituent will cause characteristic shifts to the remaining protons, and the splitting patterns (coupling constants) reveal their relative positions. For example, a C3-substituted pyridine will typically show three distinct aromatic signals, while a C4-substituted analog might show two, due to symmetry.
-
¹³C NMR: Similar to ¹H NMR, the carbon chemical shifts are sensitive to the substituent's position.[4] Proton-decoupled ¹³C spectra provide a clear count of unique carbon environments, which can help differentiate isomers.[3]
However, signal overlap in complex molecules can make 1D NMR interpretation ambiguous. Therefore, 2D NMR is essential for definitive assignment.
2D NMR: Building an Unambiguous Structural Model
Two-dimensional NMR experiments are the key to solving complex structures by revealing connectivity between atoms. For pyridine regiochemistry, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments are paramount.
Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Carbon Skeleton
The HMBC experiment is arguably the most crucial tool for this task. It detects long-range (typically 2-3 bond) couplings between protons and carbons, allowing one to piece together the molecular framework.
Causality of Choice: Why is HMBC so definitive? Because the correlation patterns are unique for each regioisomer. Consider a generic substituent 'R' coupled to a pyridine.
-
C2-Substitution: The protons on the 'R' group will show an HMBC correlation to the C2 carbon of the pyridine. The remaining H6 proton will show correlations to C4 and C5.
-
C3-Substitution: Protons on 'R' will correlate to C2, C3, and C4. This three-bond correlation to two different pyridine carbons is a powerful diagnostic tool.
-
C4-Substitution: Protons on 'R' will correlate to C3, C4, and C5. Due to symmetry, the H2/H6 protons will show correlations to C3/C5 and C4.
These distinct, predictable patterns provide a robust, self-validating method for assignment.[5]
Nuclear Overhauser Effect (NOE) Spectroscopy: Proving Proximity in Space
While HMBC reveals through-bond connectivity, NOE (and its rotating-frame equivalent, ROESY) spectroscopy reveals through-space proximity. This is the definitive experiment to confirm the position of a substituent relative to the pyridine ring's protons.
Causality of Choice: If a substituent is placed at the C2 position, a NOE experiment will show a spatial correlation between the protons on the substituent and the H6 proton of the pyridine ring. Conversely, for a C3-substituted pyridine, NOEs would be observed between the substituent's protons and the H2 and H4 protons. These correlations are only possible if the atoms are physically close in space, providing irrefutable evidence of the substitution pattern.
The Definitive Answer: Single-Crystal X-Ray Crystallography
When NMR data is inconclusive or when an absolute, unequivocal structural proof is required (e.g., for regulatory filings), single-crystal X-ray crystallography is the ultimate solution.[6] This technique determines the precise three-dimensional arrangement of atoms in a molecule by measuring the diffraction of X-rays passing through a crystalline sample.[7][8]
The result is a detailed 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision.[9] This provides a direct and unambiguous visualization of the molecule's structure, leaving no room for interpretation regarding the substituent's position.[10]
Trustworthiness: The primary limitation of X-ray crystallography is the need to grow a high-quality, single crystal of the compound, which can be a significant challenge and is often the rate-limiting step.[6] However, if a suitable crystal is obtained, the resulting structure is considered the definitive proof.
Complementary and Emerging Techniques
While NMR and X-ray crystallography are the primary methods, other techniques can provide supporting data or offer alternative routes to validation.
Computational Chemistry
The in silico prediction of NMR chemical shifts using quantum mechanical calculations, particularly Density Functional Theory (DFT), has become a powerful validation tool.[11]
Methodology:
-
Generate 3D structural models for all possible regioisomers.
-
Perform geometry optimization and NMR shielding calculations for each isomer.
-
Compare the computationally predicted ¹H and ¹³C chemical shifts for each isomer against the experimental data.
The isomer whose predicted spectrum most closely matches the experimental spectrum is the correct one. This method has shown high accuracy (>95% in some studies) when used correctly and can be particularly useful when authentic reference standards are unavailable.[12][13]
Mass Spectrometry (MS)
While mass spectrometry primarily provides molecular weight information, fragmentation patterns from techniques like MS/MS can sometimes offer structural clues. Different regioisomers may exhibit unique fragmentation pathways under collision-induced dissociation (CID). However, this is not always the case, and interpretation can be complex. MS is therefore considered a supporting technique rather than a primary method for de novo regiochemical assignment.
Method Comparison Summary
| Technique | Principle | Sample Requirement | Conclusiveness | Key Strengths & Limitations |
| 1D/2D NMR | Measures nuclear spin properties to map molecular structure through bond and space. | Low mg, non-destructive | Very High | Strengths: Provides definitive proof in solution, versatile. Limitations: Can be complex to interpret, requires high-field magnets. |
| X-Ray Crystallography | X-ray diffraction from a single crystal to determine 3D atomic arrangement.[7] | High-quality single crystal | Absolute | Strengths: Unambiguous, provides absolute structure.[9] Limitations: Crystal growth can be difficult or impossible.[6] |
| Computational Chemistry | Quantum mechanical calculation of NMR parameters for comparison with experimental data.[11] | N/A (in silico) | High (when correlated) | Strengths: No sample needed, predictive power. Limitations: Computationally intensive, accuracy depends on the level of theory. |
| Mass Spectrometry | Ionization and fragmentation of molecules to determine mass-to-charge ratio. | Sub-mg, destructive | Low to Moderate | Strengths: High sensitivity, provides molecular weight. Limitations: Fragmentation may not be unique to each isomer. |
Experimental Protocol: A Generic HMBC Experiment
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for determining long-range C-H connectivity.
Objective: To identify 2- and 3-bond correlations between protons and carbons to establish the substitution pattern on the pyridine ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridine product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and center frequencies for both nuclei.[14]
-
-
HMBC Parameter Setup:
-
Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker systems).
-
Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths and offsets based on the 1D spectra.[14]
-
Crucial Parameter - Long-Range Coupling Delay: The HMBC experiment is optimized for a specific long-range J-coupling value (ⁿJCH). A typical value is 8 Hz, which is a good compromise for detecting correlations from couplings ranging from 4-12 Hz.[15] This is set via the CNST13 or d6 parameter. For challenging cases, running two HMBCs optimized for 5 Hz and 10 Hz can ensure all correlations are observed.[15]
-
Set the number of scans (e.g., 2 to 16) and the number of increments in the indirect dimension (~256) depending on sample concentration.[5]
-
-
Acquisition & Processing:
-
Start the acquisition. The experiment time can range from 30 minutes to several hours.
-
After acquisition, perform a Fourier transform in both dimensions (typically using xfb or similar commands).[15]
-
Phase correction is generally not required for magnitude-mode spectra.
-
-
Data Analysis:
-
Correlate proton signals on the F2 (horizontal) axis with carbon signals on the F1 (vertical) axis.
-
Systematically list the correlations observed from the substituent protons to the pyridine ring carbons and from the remaining pyridine protons to other carbons.
-
Compare these observed correlations to the expected patterns for each possible regioisomer to make a definitive assignment.
-
This systematic approach, grounded in the fundamental principles of NMR, ensures the trustworthy and accurate validation of your mono-coupled pyridine products.
References
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Gradient Enhanced HMBC. NMR Facility, UCSB Chem and Biochem.
- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermedi
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- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems.
- Pyridine C(sp 2 )
- HSQC and HMBC for Topspin. University of Wisconsin-Madison.
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. AIR Unimi.
- Regioselective Functionalization of Quinolines through C-H Activ
- Absolute structure. Rigaku.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis.
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- X-ray Crystallography for Molecular Structure Determin
- Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction.
- Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
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- Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calcul
- Analytical methods for pyridine. Agency for Toxic Substances and Disease Registry.
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- Detection of pyridine derivatives by SABRE hyperpolarization
- Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Chemistry Europe.
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- Using 2H Labelling to Improve the NMR detectability of a Series of Pyridines by SABRE. White Rose Research Online.
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
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- Chemical shift of NMR spectroscopy for a pyridine and aʹ....
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
- Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC.
- Pyridine. Wikipedia.
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IR spectroscopy fingerprints for polysubstituted pyridine functional groups
An In-Depth Guide to Interpreting IR Spectroscopy Fingerprints for Polysubstituted Pyridine Functional Groups
For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of modern pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Accurate and efficient characterization of polysubstituted pyridines is therefore paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming substitution patterns, offering a distinct "fingerprint" for each isomer.
This guide moves beyond a simple recitation of spectral ranges. It is designed to provide a deeper understanding of why specific vibrational modes shift in response to substitution, empowering you to interpret spectra with greater confidence. We will explore the causal relationships between substituent position, electronic effects, and the resulting IR absorption bands, grounded in established spectroscopic principles.
The Vibrational Landscape of the Pyridine Ring: A Baseline
Before delving into the complexities of substitution, we must first understand the fundamental vibrations of the parent pyridine molecule. The C₂ᵥ symmetry of pyridine results in a rich spectrum, but for practical characterization, we can focus on several key regions.[1] The nitrogen heteroatom breaks the D₆h symmetry of benzene, altering the electronic distribution and making certain vibrational modes more distinct.[2]
-
C-H Stretching Vibrations (3100-3000 cm⁻¹): These high-frequency bands arise from the stretching of the C-H bonds on the aromatic ring. While their presence confirms the aromatic nature, they are generally less informative for determining the specific substitution pattern compared to the fingerprint region.[3][4]
-
Ring Stretching Vibrations (1620-1400 cm⁻¹): The pyridine ring exhibits a series of complex, coupled stretching vibrations involving both C=C and C=N bonds. Unsubstituted pyridine shows characteristic absorptions around 1585, 1575, 1482, and 1439 cm⁻¹.[3] This region is highly sensitive to the electronic effects of substituents.
-
In-Plane C-H Bending (1300-1000 cm⁻¹): These absorptions result from the scissoring, rocking, and wagging of C-H bonds within the plane of the ring. They contribute to the overall fingerprint but are often numerous and can overlap.[3][4]
-
Out-of-Plane (OOP) C-H Bending (900-675 cm⁻¹): This is arguably the most diagnostic region for identifying the substitution pattern on the pyridine ring.[5][6] The frequencies of these strong absorption bands are primarily determined by the number of adjacent free hydrogen atoms on the ring.
Decoding the Fingerprint: How Substitution Patterns Modulate the Spectrum
The true power of IR spectroscopy lies in its ability to differentiate isomers. The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents cause predictable shifts in the vibrational frequencies of the pyridine ring.
Region 1: Ring Stretching Vibrations (1620-1400 cm⁻¹)
Substituents alter the bond strengths within the ring, directly impacting the ring stretching frequencies.
-
Electron-Donating Groups (EDGs) like alkyl, amino (-NH₂), or methoxy (-OCH₃) groups increase the electron density in the ring. This can slightly weaken the C=C and C=N bonds, generally causing a shift to lower wavenumbers (a redshift) .
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups pull electron density out of the ring. This tends to strengthen the ring bonds, leading to a shift to higher wavenumbers (a blueshift) .
The position of the substituent also matters; for instance, a substituent at the 4-position often exerts a more significant electronic effect on the ring vibrations compared to other positions.[7]
| Substitution Class | Typical Ring Stretching Bands (cm⁻¹) | Causality and Insights |
| Monosubstituted | Four distinct bands in the 1610-1550 and 1500-1400 cm⁻¹ regions. | The specific positions are influenced by the electronic nature of the single substituent. |
| Disubstituted | The number and position of bands become more complex. | The relative positions of the two groups (e.g., 2,3- vs. 2,6-) and their combined electronic effects dictate the spectrum. |
| Trisubstituted & Higher | Bands in this region may overlap or shift significantly. | While still sensitive to electronics, this region becomes less reliable for definitive pattern identification compared to OOP bending. |
Region 2: The Diagnostic Power of Out-of-Plane (OOP) C-H Bending (900-675 cm⁻¹)
The strong absorptions in this region arise from the collective bending of the remaining C-H bonds out of the plane of the ring. The coupling of these vibrations is highly dependent on the number of adjacent hydrogen atoms, providing a reliable indicator of the substitution pattern. This principle is well-established for benzene derivatives and applies directly to pyridines.[5][8]
| Substitution Pattern | Adjacent H's | Characteristic OOP C-H Bending Band (cm⁻¹) |
| 2-Substituted | 4 | 780 - 740 (Strong) |
| 3-Substituted | 3 and 1 (isolated) | 810 - 750 (Strong, for 3 adjacent H's) AND 900 - 860 (Medium, for isolated H) |
| 4-Substituted | 2 and 2 | 850 - 800 (Strong) |
| 2,3-Disubstituted | 3 | 810 - 750 (Strong) |
| 2,4-Disubstituted | 1, 1, and 1 | Multiple weaker bands; often one near 880 (isolated H) and one near 820. |
| 2,5-Disubstituted | 1, 1, and 1 | Similar to 2,4-disubstituted; pattern can be complex. |
| 2,6-Disubstituted | 3 | 800 - 760 (Strong) |
| 3,4-Disubstituted | 2 | 850 - 800 (Strong) |
| 3,5-Disubstituted | 2 and 1 (isolated) | 850 - 810 (Strong, for 2 adjacent H's) AND 900 - 860 (Medium, for isolated H) |
Note: These ranges are a guideline. Strong EWGs can shift these bands to higher frequencies, while conjugation and other effects can cause minor deviations.
Experimental Protocol: A Self-Validating System for High-Quality Spectra
Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating workflow for acquiring a high-quality FTIR spectrum of a solid polysubstituted pyridine sample using the KBr pellet technique.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Rationale: To minimize interference from atmospheric water, which has strong IR absorptions.
-
Action: Gently grind ~1-2 mg of the pyridine sample with ~100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes.
-
-
Background Spectrum Acquisition:
-
Rationale: This is a critical self-validation step. It measures the spectrum of the instrument's environment (CO₂, H₂O) and any impurities in the KBr, which will then be mathematically subtracted from the sample spectrum.
-
Action: Press a pellet using only the pure, ground KBr. Place it in the spectrometer's sample holder and run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Sample Spectrum Acquisition:
-
Rationale: To obtain the vibrational fingerprint of the analyte itself.
-
Action: Press the sample-KBr mixture into a thin, transparent pellet using a hydraulic press. The pellet should be clear, not cloudy. Place the pellet in the sample holder and acquire the sample spectrum using the same instrument parameters as the background scan.
-
-
Data Processing and Analysis:
-
Rationale: To present the data in a standardized and interpretable format.
-
Action: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Perform a baseline correction if necessary. Use the software's tools to label the wavenumbers of key absorption peaks for analysis.
-
Caption: Workflow for acquiring a validated FTIR spectrum.
A Logic-Based Approach to Spectral Interpretation
Interpreting the spectrum of an unknown polysubstituted pyridine should follow a systematic process. The following diagram illustrates a logical workflow to deduce the substitution pattern from the key spectral features discussed.
Caption: A logical flow for deducing pyridine substitution patterns.
By systematically analyzing these key regions and cross-correlating the findings, researchers can build a compelling case for the substitution pattern of a synthesized or unknown pyridine derivative. This guide provides the foundational principles and practical data to turn a complex IR spectrum into a clear structural assignment, accelerating research and development in the chemical and pharmaceutical sciences.
References
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (2025). ResearchGate. Available at: [Link]
-
Cable, J. R. (2006). Effects of Hydrogen Bonding on the Ring Stretching Modes of Pyridine. ACS Publications. Available at: [Link]
-
Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library. Available at: [Link]
-
Changes in Stretching Vibration Frequencies of the Pyridine Ring in Raman Spectra as Related to the Enthalpy of Complexes with Hydrogen Bonds and Proton Transfers. (2006). Taylor & Francis Online. Available at: [Link]
-
Balachandran, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of pyridine-2,6-dicarbonyl dichloride by density functional theory. Elixir International Journal. Available at: [Link]
-
The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. (n.d.). aip.scitation.org. Available at: [Link]
-
Effects of hydrogen bonding on the ring stretching modes of pyridine. (2006). PubMed. Available at: [Link]
-
Kumar, V., et al. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. Available at: [Link]
-
Effects of Hydrogen Bonding on the Ring Stretching Modes of Pyridine. (2006). The Journal of Physical Chemistry A. Available at: [Link]
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Available at: [Link]
-
Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. (n.d.). sciencedirect.com. Available at: [Link]
-
Wandas, M., & Puszko, A. (n.d.). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
The FTIR Spectra of Pyridine and Pyridine-d. (2003). Semantic Scholar. Available at: [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Available at: [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). bazhum.muzhp.pl. Available at: [Link]
-
A new insight into the vibrational analysis of pyridine. (2003). ResearchGate. Available at: [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. (n.d.). Canadian Science Publishing. Available at: [Link]
-
Infrared Spectroscopy. (n.d.). chem.ucla.edu. Available at: [Link]
-
Table of Characteristic IR Absorptions. (n.d.). orgchemboulder.com. Available at: [Link]
Sources
Comparative stability of halogenated methylpyridines under basic conditions
Topic: Comparative Stability of Halogenated Methylpyridines Under Basic Conditions Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The stability of halogenated methylpyridines under basic conditions is bifurcated by the nature of the base: nucleophilic bases (hydroxides, alkoxides) drive substitution (
-
Hydrolytic Stability (Aq.[1] NaOH/Alkoxides): 3-Halo- isomers are highly stable.[1] 2-Halo- and 4-Halo- isomers are unstable, with degradation rates following F >> Cl > Br .[1] The 3-methyl group provides minor steric protection but does not prevent hydrolysis of 2-fluoro compounds.[1]
-
Lithiation Stability (LDA/LiTMP): 2-Fluoro- isomers are the most robust against "Halogen Dance" (migration).[1] 2-Bromo- and 2-Iodo- isomers are highly unstable, rapidly undergoing base-catalyzed migration.[1] The 3-methyl group introduces a competitive failure mode: lateral deprotonation (benzylic) vs. the desired ring metalation.
Part 1: Hydrolytic Stability ( Pathways)
Under aqueous or alcoholic basic conditions (pH > 10), the primary degradation pathway is Nucleophilic Aromatic Substitution (
Mechanistic Causality
The rate-limiting step is the formation of the Meisenheimer Complex .
-
2- and 4-Halopyridines: The nitrogen atom can accept the negative charge in the resonance structure, significantly lowering the activation energy (
). -
3-Halopyridines: The negative charge cannot be delocalized onto the nitrogen. Consequently, 3-halo-3-methylpyridines are effectively inert to hydrolysis under standard processing conditions (
).[1]
Comparative Reactivity Data
The following table summarizes the relative reactivity toward ethoxide/hydroxide at
| Substrate | Relative Hydrolysis Rate ( | Stability Assessment |
| 2-Fluoro-3-methylpyridine | 320 | Low. Rapid hydrolysis to 2-hydroxy-3-methylpyridine (pyridone).[1] Requires anhydrous handling.[1][2] |
| 2-Chloro-3-methylpyridine | 1 (Reference) | Moderate. Stable at RT/neutral pH.[1] Slow hydrolysis in 1M NaOH at |
| 2-Bromo-3-methylpyridine | ~0.8 | Moderate. Similar to chloro, but Br is a poorer leaving group in |
| 3-Fluoro-2-methylpyridine | < 0.001 | High. Inert to standard basic hydrolysis. |
| 3-Chloro-2-methylpyridine | < 0.001 | High. Inert.[1] Requires forcing conditions (e.g., |
Technical Insight: The 320-fold acceleration for the fluoro- derivative is driven by the high electronegativity of fluorine, which stabilizes the transition state of the Meisenheimer complex, despite fluorine being a stronger bond than chlorine.
Visualization: Pathway
Figure 1: The N-stabilization of the intermediate drives the instability of 2-halo isomers. 3-halo isomers lack this pathway.
Part 2: Organometallic Stability (Lithiation Pathways)
When using strong bases (LDA, LiTMP,
The "Halogen Dance" (Base-Catalyzed Migration)
Halogenated pyridines are prone to isomerization where the halogen atom migrates to a more stable position.
-
Mechanism: Lithium-Halogen exchange followed by nucleophilic attack on a neighboring halide.[1]
-
Stability Trend: F (Stable) >> Cl > Br > I (Unstable) .
Competitive Lateral Lithiation
For methylpyridines, the acidity of the benzylic (lateral) protons (
-
Case Study: 2-Chloro-3-methylpyridine
-
Reaction with LDA: Predominantly attacks the methyl group (Lateral Lithiation) to form the benzylic anion. This is often a "degradation" if ring functionalization is desired.[1]
-
Reaction with
-BuLi: Causes nucleophilic attack at C-6 or halogen exchange.[1] -
Solution: To achieve ring lithiation (e.g., at C-4), one must use LiTMP (sterically bulky) at
or employ a directing group.[1]
-
Visualization: Competitive Lithiation Pathways
Figure 2: Selection of base determines the stability of the starting material against lateral deprotonation or rearrangement.
Part 3: Experimental Protocols
Protocol A: Hydrolytic Stability Stress Test
Use this to determine if a halogenated pyridine can survive aqueous workup or basic coupling conditions (e.g., Suzuki).
-
Preparation: Dissolve 50 mg of substrate in 1.0 mL of MeOH.
-
Initiation: Add 1.0 mL of 1.0 M NaOH (aq).
-
Incubation: Heat to
in a sealed vial. -
Sampling: Take aliquots at
. -
Analysis: Quench aliquot in excess dilute HCl/MeCN. Analyze via HPLC (UV 254 nm).
-
Pass Criteria: >98% parent remaining after 4h.
-
Fail Criteria: Appearance of pyridone peak (usually elutes earlier on C18).
-
Protocol B: Lithiation Regioselectivity Assay ( Quench)
Use this to verify if the base is deprotonating the ring (desired) or the methyl group (side reaction).
-
Setup: Flame-dry a flask under Argon. Add substrate (1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool to
(acetone/dry ice bath). -
Metalation: Add Base (LDA or LiTMP, 1.1 equiv) dropwise over 10 min. Stir for 30 min at
. -
Quench: Rapidly inject
(5.0 equiv).[1] Remove cooling bath immediately.[1] -
Analysis: Perform 1H-NMR .
-
Lateral Lithiation: Disappearance of methyl singlet (integrates to 2H, becomes
). -
Ring Lithiation: Loss of one aromatic signal; methyl remains a singlet (3H).
-
References
-
Schlosser, M., et al. (2005).[1] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry.
-
Gros, P., & Fort, Y. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Journal of Organic Chemistry.[1][3]
-
Schnürch, M., et al. (2007).[1] Halogen Dance Reactions on Pyridine Scaffolds. Chemical Society Reviews.[1][3]
-
Wang, X., et al. (2012).[1] Hydrolysis of
-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Tetrahedron Letters.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
This guide provides a detailed protocol for the safe and compliant disposal of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. As a halogenated aromatic compound, this substance requires management as hazardous waste from the moment it is designated for disposal.
Hazard Profile & Risk Assessment
This compound is a solid substance that presents multiple health hazards. A thorough understanding of its risk profile is the foundation of safe handling and disposal. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] While specific GHS classifications for this exact compound are not universally published, closely related analogs provide a strong basis for a conservative risk assessment. For instance, similar brominated and chlorinated pyridines are classified as toxic if swallowed and irritants.[2]
Causality of Hazards: The molecule's halogenated structure (containing bromine and chlorine) contributes to its reactivity and potential to cause irritation upon contact with skin, eyes, or the respiratory tract. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity, making their proper disposal a key environmental stewardship responsibility.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Toxicity, Oral (Assumed from analogs) | Category 3 or 4 | Toxic or Harmful if swallowed.[2][3] |
This table is constructed based on data for structurally similar compounds and should be used as a precautionary guideline.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure during all handling and disposal operations.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against potential splashes or airborne particles.
-
Skin and Body Protection: A lab coat is required at a minimum. For larger quantities or when cleaning spills, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Conduct all operations involving the solid compound or its solutions in a certified chemical fume hood to prevent inhalation.[4]
Self-Validating System: The PPE specified creates a barrier system. If any part of the PPE is compromised (e.g., a glove tears), the procedure must be halted immediately, the affected PPE replaced, and the individual's skin washed thoroughly before resuming work.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.[5]
-
Secure the Area: Restrict access to the spill area.[4]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Contain and Absorb: For small spills, gently cover the solid material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect Waste: Carefully sweep up the absorbed material and the spilled compound using non-sparking tools.[6] Place the collected material into a designated, sealable, and properly labeled hazardous waste container.[1][4]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.[5]
-
Report: Report all spills to your laboratory supervisor and EH&S office, as per institutional policy.[7]
Disposal Workflow and Procedure
The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. This compound is classified as a halogenated organic waste.
Disposal Decision Workflow Diagram
The following diagram outlines the critical decision points and actions for proper waste management.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
As soon as the first particle of waste enters the container, it must be labeled.[7]
-
The label must clearly state the words "HAZARDOUS WASTE" .[11]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[11]
-
Include relevant hazard pictograms (e.g., exclamation mark for irritant).[10]
-
Mark the date when waste was first added (the "accumulation start date").
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12]
-
The container must be kept closed at all times except when adding waste.[5][11] Do not leave a funnel in the container.[11]
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Segregate the container from incompatible materials, such as strong acids, bases, or oxidizers.[11]
-
-
Arrange for Final Disposal:
-
Federal and state regulations limit the amount of waste that can be stored and for how long.[12]
-
When the container is 90% full or reaches your institution's time limit (e.g., 9-12 months), submit a chemical waste pickup request to your institution's EH&S department.[5][11][12]
-
Do not overfill containers. Leave adequate headspace for expansion.
-
Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically addressed in regulations such as 40 CFR § 268.32.[13] Your institution's EH&S department implements these federal and state regulations at the local level. Always follow their specific guidelines.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - Halogene T-30. Clearon Corp. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
3,5-Dibromo-4-chloro-2,6-dimethylpyridine PubChem Entry. National Center for Biotechnology Information. [Link]
-
Halogenated Waste Classification. Unknown. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]
-
Organic Solvents Waste Management. University of California, Berkeley EH&S. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Dibromo-2-chloro-4,6-dimethylpyridine
This guide provides an in-depth operational plan for the safe handling of 3,5-Dibromo-2-chloro-4,6-dimethylpyridine. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This document is structured not as a rigid checklist, but as a dynamic risk-assessment framework, empowering you to make informed safety decisions grounded in scientific principles.
Understanding the Hazard: A Profile of Halogenated Dimethylpyridines
While a specific Safety Data Sheet (SDS) for this compound is not universally available, we can construct a reliable hazard profile by examining structurally analogous compounds. Data from related chemicals like 3,5-Dibromo-4-chloro-2,6-dimethylpyridine and 3,5-Dibromopyridine consistently indicate a clear set of risks.[1][2]
These compounds are classified as:
-
Acutely Toxic if Swallowed (Oral): This necessitates stringent measures to prevent ingestion via hand-to-mouth contamination.[1][2]
-
Skin Irritant: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritant: The chemical poses a significant risk of serious eye irritation upon contact.[1][2]
-
Respiratory Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]
This toxicological profile mandates a multi-layered approach to personal protective equipment (PPE), treating the compound with the caution it deserves. The foundational principle is to establish multiple barriers between the researcher and the chemical.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is critical to recognize the hierarchy of safety controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood.[4][5][6] This captures airborne particles and vapors at the source, drastically reducing the risk of inhalation. All handling of this compound, from weighing to solution preparation and reaction quenching, must occur within a fume hood.
-
Administrative Controls: This includes robust training, clear labeling of containers, and restricting access to authorized personnel only.[6]
The PPE recommendations below assume these primary controls are already in place.
Core Protective Equipment: A Multi-Barrier System
The selection of PPE must be deliberate, with each component chosen for its specific protective capabilities against the identified hazards.
Eye and Face Protection
Due to the serious eye irritation risk, protection must go beyond standard safety glasses.
-
Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7] They provide a 360-degree seal around the eyes, protecting against splashes, dust, and vapors.
-
Face Shield: When handling larger quantities (>5g) or performing operations with a heightened risk of splashing (e.g., vigorous mixing, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection: Selecting the Right Glove
No single glove material protects against all chemicals.[9] For halogenated aromatic compounds like this pyridine derivative, material selection is critical. Latex gloves are unsuitable and should not be used.[4][8]
| Glove Material | Recommended Use Case | Rationale & Limitations |
| Nitrile | Incidental Contact: Weighing, preparing dilute solutions, transfers. | Provides good general chemical resistance and is the preferred standard for laboratory use.[4][6][9] Not recommended for prolonged immersion. Always check manufacturer-specific permeation data.[10][11] |
| Neoprene | Extended Contact: Working with larger volumes, cleaning equipment. | Offers excellent resistance to a broad range of chemicals including acids, bases, and alcohols.[12][13] Provides better dexterity than butyl rubber. |
| Butyl Rubber | High-Hazard Operations/Spills: Cleaning up significant spills. | Provides superior resistance to permeation by many aggressive chemicals, including ketones and esters.[12][13] Can be less flexible, impacting dexterity. |
Protocol for Glove Use:
-
Always inspect gloves for tears or pinholes before use.
-
Practice double-gloving (wearing two pairs of nitrile gloves) for added protection during sensitive operations.
-
If contact with the chemical occurs, remove the glove(s) immediately, wash your hands, and don a fresh pair.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of used gloves in the designated hazardous waste container.[14]
Body and Respiratory Protection
-
Laboratory Coat: A chemical-resistant, long-sleeved laboratory coat is required.[8] Ensure it is fully buttoned to provide maximum coverage. For procedures involving flammable solvents, a flame-resistant (FR) lab coat compliant with NFPA 2112 is recommended.[7][8]
-
Respiratory Protection: Under normal operating conditions within a certified fume hood, a respirator is not required. A respirator (e.g., a NIOSH-approved N95 or a cartridge respirator) should only be used for emergency situations, such as a large spill outside of containment, and requires prior medical clearance and fit-testing as per OSHA regulations.[10]
Operational Protocol: Safe Gowning and Degowning Workflow
Properly donning and doffing PPE is a critical procedure to prevent cross-contamination.
Donning (Putting On) PPE
-
Attire Check: Confirm you are wearing long pants and closed-toe, closed-heel shoes.
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of them immediately in a hazardous waste bin.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Emergency Plan and Disposal
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal: All contaminated PPE, including gloves, disposable lab coats, and any cleanup materials, must be considered hazardous waste.
-
Place all used items into a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix this waste with regular trash or other waste streams.
-
Follow all institutional and local regulations for the disposal of chemical-contaminated waste.[3][5]
Visual Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Logical workflow for handling hazardous pyridine derivatives.
References
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
-
3,5-Dibromo-4-chloro-2,6-dimethylpyridine . PubChem, National Center for Biotechnology Information. [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety, The University of Texas at Austin. [Link]
-
PYRIDINE Safety Data Sheet . Chemwatch. [Link]
-
Flame Resistant PPE . Department of Chemistry and Biochemistry, The Ohio State University. [Link]
-
UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet . Scharlab. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
CHEMICAL- RESISTANT GLOVES . Guide Gloves. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Practice News. [Link]
-
Chemical resistance list - disposable gloves . BINGOLD. [Link]
-
Personal Protective Equipment Selection Guide . Research Laboratory & Safety Services, The University of Arizona. [Link]
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- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
